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  • Product: 4-Chloro-3-fluoro-2-methylbenzoic acid
  • CAS: 157652-29-4

Core Science & Biosynthesis

Foundational

The Physicochemical Blueprint of 4-Chloro-3-fluoro-2-methylbenzoic Acid: A Technical Guide for Advanced Organic Synthesis

As a Senior Application Scientist, I evaluate molecular building blocks not just by their static metrics, but by their dynamic potential within complex synthetic workflows. 4-Chloro-3-fluoro-2-methylbenzoic acid (CAS 157...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I evaluate molecular building blocks not just by their static metrics, but by their dynamic potential within complex synthetic workflows. 4-Chloro-3-fluoro-2-methylbenzoic acid (CAS 157652-29-4) is a highly specialized, poly-substituted aromatic compound[1]. Its unique substitution pattern—combining steric bulk with precise electronegative tuning—makes it an invaluable scaffold in drug discovery, particularly for the development of small molecule inhibitors, active pharmaceutical ingredients (APIs), and targeted protein degraders[2][3].

This guide deconstructs the physical properties of this compound, explains the structural causality behind its reactivity, and provides a self-validating protocol for its most common application: amide coupling.

Physicochemical Profiling & Structural Causality

To leverage this compound effectively, researchers must understand how its substituents dictate its macroscopic properties. The benzoic acid core is heavily modified by three distinct functional groups, each contributing to its final physicochemical profile:

  • The Ortho-Effect (2-Methyl Group): The methyl group at the ortho position introduces significant steric hindrance. This forces the carboxyl group out of coplanarity with the aromatic ring, disrupting resonance electron donation from the ring to the carboxylate. This steric isolation subtly increases the baseline acidity of the molecule.

  • Inductive Tuning (3-Fluoro & 4-Chloro Groups): The meta-fluoro and para-chloro groups act as strong electron-withdrawing groups (EWGs) via inductive effects. By pulling electron density away from the carboxylate anion, they stabilize the conjugate base, significantly lowering the pKa to a predicted 3.29[4].

  • Lipophilicity Enhancement: The heavy halogen atom (Cl) at the para position drives the lipophilicity of the molecule (LogP ~2.89)[2]. This is a critical parameter for medicinal chemistry, as it enhances the membrane permeability of downstream API candidates.

Quantitative Physicochemical Data

The following table summarizes the core physical properties essential for analytical and synthetic planning.

PropertyValue
CAS Number 157652-29-4[1][2]
Molecular Formula C8H6ClFO2[5]
Molecular Weight 188.58 g/mol [2][5]
Predicted pKa 3.29 ± 0.25[4]
Predicted Boiling Point 302.9 ± 37.0 °C[4]
Predicted Density 1.403 ± 0.06 g/cm³[4][6]
LogP (Lipophilicity) 2.48 - 2.89[2][5]
Topological Polar Surface Area (TPSA) 37.3 Ų[5]
Logical Relationship of Substituent Effects

SubstituentEffects Core Benzoic Acid Core Ortho 2-Methyl Group (Steric Hindrance) Core->Ortho Meta 3-Fluoro Group (Strong Inductive EWG) Core->Meta Para 4-Chloro Group (Inductive EWG & Lipophilic) Core->Para pKa Lowered pKa (3.29) Increased Acidity Ortho->pKa Meta->pKa LogP Increased LogP (2.89) Enhanced Lipophilicity Meta->LogP Para->pKa Para->LogP

Causality of substituent effects on the physicochemical properties of the compound.

Self-Validating Protocol: HATU-Mediated Amidation

In drug development, 4-Chloro-3-fluoro-2-methylbenzoic acid is frequently coupled with aliphatic or aromatic amines to form stable amide linkages. Because the ortho-methyl group creates steric bulk around the reaction center, highly efficient coupling reagents like HATU are required.

The following protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) to ensure the causality of the activation step is verified before proceeding, thereby preventing the waste of expensive amine building blocks.

Materials Required:
  • 4-Chloro-3-fluoro-2-methylbenzoic acid (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Target Amine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Carboxyl Activation: Dissolve 4-Chloro-3-fluoro-2-methylbenzoic acid in anhydrous DMF to achieve a 0.1 M concentration under an inert nitrogen atmosphere. Add DIPEA (3.0 eq), followed by the slow addition of HATU (1.2 eq).

  • IPC Verification (Crucial Step): Stir the mixture for 15 minutes at room temperature. Causality Check: Analyze a 5 µL aliquot via LC-MS. You must confirm the complete consumption of the starting material and the formation of the active HOAt-ester intermediate. Do not proceed until activation is confirmed.

  • Nucleophilic Addition: Once the active ester is validated, add the target amine (1.1 eq) dropwise. The reduced steric profile of the amine will dictate the reaction time (typically 2–4 hours at room temperature).

  • Reaction Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). The basic aqueous wash effectively removes unreacted acid and HOAt byproducts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Amidation Workflow Visualization

AmidationWorkflow A Starting Material (4-Chloro-3-fluoro-2-methylbenzoic acid) B Carboxyl Activation (HATU, DIPEA, DMF) A->B C Active Ester Intermediate [IPC: LC-MS Verification] B->C D Nucleophilic Attack (Target Amine Addition) C->D E Target Amide Derivative (Purified via Chromatography) D->E

Workflow for the self-validating amidation of 4-Chloro-3-fluoro-2-methylbenzoic acid.

Storage, Handling, and Safety

Maintaining the structural integrity of this building block requires strict adherence to environmental controls.

  • Storage Conditions: The compound must be sealed in a dry environment and stored at 2–8°C[5][7]. Exposure to ambient moisture or elevated temperatures over prolonged periods can lead to degradation.

  • Hazard Profile: According to GHS classifications, the compound is harmful if swallowed (H302) and causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2].

  • Handling Standards: All manipulations, especially weighing and transferring the dry powder, must be performed in a well-ventilated fume hood. Standard PPE, including nitrile gloves, safety goggles, and a lab coat, is mandatory to prevent mucosal exposure[2].

Sources

Exploratory

4-Chloro-3-fluoro-2-methylbenzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-methylbenzoic Acid for Advanced Research and Development Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 4-chloro-3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-3-fluoro-2-methylbenzoic Acid for Advanced Research and Development

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-chloro-3-fluoro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core physicochemical data, safety protocols, synthetic strategies, and application insights to facilitate its effective use as a versatile chemical building block.

Core Compound Identification and Physicochemical Properties

4-Chloro-3-fluoro-2-methylbenzoic acid is a polysubstituted benzoic acid derivative. The strategic placement of chloro, fluoro, and methyl groups on the aromatic ring imparts unique electronic and steric properties, making it a valuable intermediate for creating complex molecular architectures.

The fundamental properties of this compound are summarized below:

PropertyValueSource(s)
Molecular Formula C₈H₆ClFO₂[1][2]
Molecular Weight 188.58 g/mol [1][3]
CAS Number 157652-29-4[1][3][4]
IUPAC Name 4-chloro-3-fluoro-2-methylbenzoic acid[3][4]
Common Purity Levels ≥95% to 97%[1][3][4]
Canonical SMILES CC1=C(C(=O)O)C=CC(Cl)=C1F[3]
InChI Key UBVRMICSRMVWNX-UHFFFAOYSA-N[3]

Safety, Handling, and Storage

Due to its chemical nature, proper handling and storage of 4-chloro-3-fluoro-2-methylbenzoic acid are critical to ensure laboratory safety and maintain compound integrity.

Hazard Identification and GHS Classification

This compound is classified as harmful and an irritant.[3]

  • GHS Pictogram: GHS07 (Harmful/Irritant)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • Analogous substituted benzoic acids are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

Recommended Safety and Handling Protocols

A rigorous safety protocol is non-negotiable when handling this reagent. The following workflow is recommended to minimize exposure and risk.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Wear Full PPE (Gloves, Goggles, Lab Coat) Ventilation Work in Fume Hood PPE->Ventilation Weighing Weigh Compound Carefully Ventilation->Weighing Proceed to handling MSDS Review SDS MSDS->PPE Dispensing Avoid Dust Inhalation Weighing->Dispensing Reaction Add to Reaction Vessel Dispensing->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate After experiment Waste Dispose of Waste Properly Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: Recommended laboratory workflow for handling 4-chloro-3-fluoro-2-methylbenzoic acid.

Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact.[7][8] Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] First Aid:

  • Eyes: Immediately rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[7][8]

  • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7][8]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]

Storage and Stability

To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:

  • Temperature: 2-8°C.[1]

  • Atmosphere: Store in a tightly sealed container in a dry, well-ventilated place.[1]

Applications in Research and Drug Development

Substituted benzoic acids are foundational building blocks in modern chemistry. The specific combination of halogen and methyl substituents on this molecule makes it particularly useful.

Pharmaceutical and Medicinal Chemistry

Halogenated aromatic compounds are prevalent in active pharmaceutical ingredients (APIs) due to their ability to modulate metabolic stability, binding affinity, and bioavailability.

  • Scaffold for API Synthesis: The carboxylic acid group provides a reactive handle for amide bond formation or other derivatizations, enabling its attachment to larger molecular scaffolds.[9] This makes it a key intermediate for creating libraries of compounds for drug discovery screening.

  • Bioisostere and Modulator: The fluoro and chloro groups can act as bioisosteres for other functional groups and participate in halogen bonding, potentially enhancing ligand-receptor interactions. Fluoro- and chloro-substituted benzoic acids are precursors for a range of drugs, including anti-inflammatory agents and diuretics.[10][11][12]

Agrochemical Synthesis

Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on halogenated aromatic intermediates.[11] 4-Chloro-3-fluoro-2-methylbenzoic acid can serve as a precursor for agrochemicals that require precise steric and electronic properties for selective biological activity.

Materials Science

Aromatic carboxylic acids are used in the synthesis of specialty polymers and other advanced materials.[11] This compound can be used as a monomer or a modifying agent to introduce halogen atoms into a polymer backbone, thereby altering properties such as thermal stability and flame retardancy.

Synthetic Pathways and Chemical Reactivity

A plausible synthetic route involves a Friedel-Crafts acylation followed by haloform reaction or hydrolysis.

Caption: A generalized synthetic workflow for preparing substituted methylbenzoic acids.

Experimental Protocol (Illustrative)

  • Friedel-Crafts Acylation: A solution of a suitable starting material (e.g., a substituted fluorotoluene) and an acylating agent like trichloroacetyl chloride is treated with a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) in an inert solvent.[13] This step introduces the carbonyl group precursor onto the aromatic ring.

  • Hydrolysis: The resulting ketone intermediate is then hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide).[13]

  • Acidification and Isolation: The reaction mixture is acidified to protonate the carboxylate, causing the desired benzoic acid product to precipitate.

  • Purification: The crude product is collected by filtration and purified, typically by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate) to yield the final, high-purity compound.[13][14]

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment rely on standard analytical techniques. While specific spectra for this exact compound are not in the public domain results, the expected characteristics can be inferred.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and a singlet for the methyl (CH₃) group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR would display eight distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methyl carbon, and the six aromatic carbons.

  • FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and various C-H, C-C, C-Cl, and C-F vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Researchers seeking analytical data for similar compounds can consult databases such as SpectraBase, the NIST WebBook, and supplier resources like ChemicalBook.[15][16][17]

References

  • Sultan, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. International Journal of Biosciences and Technology.
  • PubChem. 4-Chloro-3-fluoro-2-hydroxybenzoic acid. [Link]

  • PubChem. 4-Chloro-2-fluorobenzoic acid. [Link]

  • SpectraBase. 4-Chloro-3-(trifluoromethyl)benzoic acid. [Link]

  • PubChemLite. 4-chloro-3-fluoro-2-methoxybenzoic acid. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Krchnak, V., et al. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]

Sources

Exploratory

The Architecture of Healing: A Technical Guide to the Crystal Structure of Substituted Benzoic Acids

Abstract The precise three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a substance's physicochemical properties, including solubility, stability, and bioavailability. For active...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a substance's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), these properties are paramount. This guide provides an in-depth exploration of the crystal engineering principles governing substituted benzoic acids, a common scaffold in drug development. We will dissect the intricate interplay of intermolecular forces, analyze the profound influence of substituent groups on crystal packing, and provide a validated experimental workflow for crystal structure determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state properties of these vital compounds.

Introduction: Beyond the Molecule

While the pharmacological activity of a drug is dictated by its molecular structure, its efficacy as a therapeutic agent is deeply rooted in its solid-state chemistry. The crystal structure, or the ordered arrangement of molecules in a solid, governs a cascade of physical properties that are critical for drug formulation and delivery. Substituted benzoic acids are not only prevalent in medicinal chemistry but also serve as ideal model systems for studying the fundamentals of crystal engineering. Their relative simplicity, coupled with the powerful directing influence of the carboxylic acid group, allows for a systematic investigation into how molecular modifications translate into macroscopic crystalline architectures. Understanding these structure-property relationships is essential for navigating the complexities of polymorphism, where a single compound can exist in multiple crystal forms, each with a unique set of properties.[1][2]

The Supramolecular Toolkit: Intermolecular Interactions in Benzoic Acid Crystals

The assembly of individual benzoic acid molecules into a stable, three-dimensional lattice is a masterclass in non-covalent interactions. These forces, while weaker than covalent bonds, are highly directional and collectively dictate the final crystal packing.

The Carboxylic Acid Dimer: The Cornerstone Synthon

The most robust and predictable interaction in the crystallization of benzoic acids is the formation of the centrosymmetric carboxylic acid dimer.[3][4] This "supramolecular homosynthon" is formed by a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.[3][4] This interaction is so energetically favorable that it is observed in the vast majority of benzoic acid crystal structures, acting as the primary building block for the extended lattice. The stability of this dimer often means that other, weaker interactions must accommodate its presence, influencing the overall crystal packing.

The Supporting Cast: Weaker Hydrogen Bonds and Other Forces

While the carboxylic acid dimer is the lead actor, a variety of other interactions play crucial supporting roles:

  • C-H···O Hydrogen Bonds: These weaker interactions are ubiquitous and contribute significantly to the overall stability of the crystal lattice.

  • π-π Stacking: The aromatic rings of benzoic acid can stack on top of one another, driven by favorable electrostatic and dispersion forces. The geometry and strength of these interactions are highly sensitive to the electronic nature of the substituents on the ring.[5]

  • Halogen Bonding: When the benzoic acid is substituted with a halogen (F, Cl, Br, I), a highly directional interaction known as a halogen bond can form between the electropositive region on the halogen and a Lewis base, such as the carbonyl oxygen of a neighboring molecule. The strength of this interaction increases with the size and polarizability of the halogen atom.[6]

The Director's Cut: How Substituents Dictate Crystal Packing

The true elegance of crystal engineering with substituted benzoic acids lies in the ability to rationally modify the crystal structure by changing the functional groups on the phenyl ring. The position and electronic nature of these substituents can either reinforce or compete with the primary carboxylic acid dimer, leading to a diverse array of crystal packings and, in many cases, polymorphism.[1][7]

Electronic Effects

Substituents can be broadly classified as either electron-donating (e.g., -NH₂, -OH) or electron-withdrawing (e.g., -NO₂, -CN). These groups alter the electron density distribution within the molecule, which in turn modulates the strength of intermolecular interactions.

  • Electron-donating groups increase the basicity of the carbonyl oxygen, strengthening the primary O-H···O hydrogen bond in the dimer.[8]

  • Electron-withdrawing groups decrease the basicity of the carbonyl oxygen but can introduce new interaction sites. For instance, the nitro group is an excellent hydrogen bond acceptor.

Steric Effects and Conformational Flexibility

The size and position of a substituent can create steric hindrance, influencing the conformation of the molecule and its ability to pack efficiently.[9] For example, ortho-substituted benzoic acids often exhibit non-planar conformations due to repulsion between the substituent and the carboxylic acid group.[1][9] This twisting of the molecule can disrupt ideal packing arrangements and lead to the formation of less common hydrogen bonding motifs or polymorphs.[1] Molecules with flexible substituents, such as alkoxy or alkyl chains, introduce additional conformational degrees of freedom, which can significantly impact nucleation kinetics and increase the likelihood of polymorphism.[10]

Competing Interactions and Polymorphism

Polymorphism arises when a compound can adopt two or more different crystal packing arrangements.[1][2] In substituted benzoic acids, this often occurs when there is a delicate balance between competing intermolecular interactions. For example, a hydroxyl-substituted benzoic acid can form the classic acid-acid dimer, but it can also engage in acid-hydroxyl or hydroxyl-hydroxyl hydrogen bonds. The subtle interplay of these competing interactions, often influenced by crystallization conditions like solvent and temperature, can lead to the formation of different polymorphs with distinct properties.[2]

Experimental Workflow: From Molecule to Crystal Structure

The unambiguous determination of a crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD). This powerful technique provides the precise coordinates of every atom in the unit cell, revealing bond lengths, bond angles, and the full scope of intermolecular interactions.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art of Crystallization):

    • Objective: To grow single crystals of sufficient size and quality for diffraction.

    • Methodology:

      • Select a suitable solvent or solvent system. The ideal solvent should dissolve the compound at an elevated temperature but lead to supersaturation upon slow cooling or evaporation.

      • Prepare a saturated or near-saturated solution of the substituted benzoic acid at an elevated temperature.

      • Filter the hot solution to remove any particulate matter.

      • Allow the solution to cool slowly and undisturbed. Common methods include slow cooling in a Dewar, slow evaporation in a loosely capped vial, or vapor diffusion.

      • Monitor for the formation of well-defined, transparent crystals.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.

    • Methodology:

      • Under a microscope, select a suitable crystal with sharp edges and no visible defects.

      • Mount the crystal on a glass fiber or loop using a minimal amount of oil or grease.

      • Mount the fiber onto the goniometer head of the diffractometer.

      • Center the crystal in the X-ray beam.

      • Perform an initial set of scans to determine the unit cell parameters and crystal system.

      • Execute a full data collection strategy, rotating the crystal and collecting diffraction spots at various orientations.

  • Structure Solution and Refinement:

    • Objective: To solve the phase problem and refine the atomic model against the experimental data.

    • Methodology:

      • Process the raw diffraction data, integrating the intensities of the reflections and applying corrections for absorption and other experimental factors.

      • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

      • Build an initial atomic model into the electron density map.

      • Refine the model using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.

      • Locate and refine hydrogen atoms, often from the difference electron density map or by placing them in calculated positions.

      • Validate the final structure using crystallographic software to check for errors and ensure the model is chemically reasonable.

Data Visualization and Interpretation

The final output of an SC-XRD experiment is a crystallographic information file (CIF), which contains all the information needed to visualize and analyze the structure. This data allows for the precise measurement of hydrogen bond distances and angles, π-stacking distances, and other key geometric parameters.

experimental_workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Refinement A Compound Solubilization B Slow Cooling / Evaporation A->B C Single Crystal Formation B->C D Crystal Mounting C->D E X-ray Diffraction D->E F Data Acquisition E->F G Structure Solution (Phase Problem) F->G H Model Building & Refinement G->H I Validation & Analysis H->I J Crystallographic Information File I->J Final Structure (CIF)

Figure 1: High-level workflow for single-crystal X-ray diffraction analysis.

Visualizing Supramolecular Synthons

The concept of supramolecular synthons provides a powerful framework for understanding and predicting crystal structures. The following diagram illustrates the primary carboxylic acid dimer synthon in comparison to a less common, but still important, catemer motif.

synthons cluster_dimer R2-2(8) Dimer Motif cluster_catemer C(4) Catemer Motif mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1->mol2 O-H...O mol2->mol1 O-H...O mol3 ...R-C(=O)O-H... mol4 ...R-C(=O)O-H... mol3->mol4 O-H...O

Figure 2: Comparison of the robust dimer synthon and the chain-like catemer motif.

Case Study: The Polymorphism of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is an excellent example of how subtle changes in intermolecular interactions can lead to different crystal forms. It exists as multiple polymorphs, with the packing in each being a variation on the theme of the carboxylic acid dimer. In one form, the hydroxyl groups form hydrogen-bonded chains that link the dimers together. In another, the hydroxyl groups form their own dimeric interactions. The specific form obtained can be influenced by the choice of crystallization solvent, demonstrating the critical role of the environment in directing supramolecular assembly.[11]

Applications in Drug Development and Conclusion

A thorough understanding of the crystal structure of substituted benzoic acids is not an academic exercise; it is a practical necessity in modern drug development.

  • Solubility and Bioavailability: Different polymorphs can have vastly different solubilities, which directly impacts how much of a drug is available for absorption in the body.

  • Stability and Shelf-Life: The thermodynamically most stable polymorph is typically desired for a final drug product to ensure a long shelf-life and consistent performance.

  • Intellectual Property: Novel polymorphs can be patented, providing a crucial layer of intellectual property protection for a new drug.

References

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: A Comprehensive, Integrated View. Oxford University Press. [Link]

  • Desiraju, G. R. (2013). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 52(39), 10303-10310. [Link]

  • Cruz-Cabeza, A. J. (2012). A survey of over 6000 structures comprising ionised and non-ionised acid-base pairs. CrystEngComm, 14(20), 6362-6365. [Link]

  • Gao, Y., et al. (2022). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 24(18), 3217-3229. [Link]

  • Davey, R. J., et al. (2020). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. Chemical Science, 11(46), 12533-12540. [Link]

  • Bąk, A., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4941. [Link]

  • Aakeröy, C. B., et al. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(29), 5802-5810. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. [Link]

  • Salimi Beni, A., et al. (2020). Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers. Journal of the Korean Chemical Society, 64(6), 392-399. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-fluoro-2-methylbenzoic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-3-fluoro-2-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-3-fluoro-2-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide will leverage data from structurally similar compounds and first principles to predict and interpret its spectroscopic profile.

Introduction to 4-Chloro-3-fluoro-2-methylbenzoic Acid

4-Chloro-3-fluoro-2-methylbenzoic acid, with the molecular formula C₈H₆ClFO₂, is a substituted aromatic carboxylic acid.[1][2] Its structure presents a unique arrangement of substituents on the benzene ring, which is expected to give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological processes.

Chemical and Physical Properties:

PropertyValueReference
CAS Number157652-29-4[2]
Molecular FormulaC₈H₆ClFO₂[1][2]
Molecular Weight188.58 g/mol [2]
AppearancePredicted to be a solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4][5] For 4-Chloro-3-fluoro-2-methylbenzoic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shift (δ) of these signals is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group.[6][7]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.5-7.8Doublet1HAr-HThe aromatic proton adjacent to the chlorine will be influenced by its electronegativity and coupling to the neighboring fluorine.
~7.2-7.4Doublet of doublets1HAr-HThe aromatic proton between the fluorine and the carboxylic acid group will show coupling to both.
~2.4-2.6Singlet3H-CH₃The methyl protons are expected to be a singlet due to the absence of adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-3-fluoro-2-methylbenzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.[3][6][7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all eight carbon atoms are expected to be chemically non-equivalent, resulting in eight distinct signals.[8]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~170-175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[8]
~155-160 (d)C-FThe carbon directly bonded to fluorine will be significantly deshielded and will appear as a doublet due to C-F coupling.
~135-140C-ClThe carbon bonded to chlorine will be deshielded.
~130-135C-CH₃The carbon attached to the methyl group.
~125-130Quaternary Ar-CThe carbon atom to which the carboxylic acid is attached.
~120-125 (d)Ar-CHAromatic CH carbon coupled to fluorine.
~115-120 (d)Ar-CHAromatic CH carbon coupled to fluorine.
~15-20-CH₃The methyl carbon will appear in the aliphatic region.

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis Prep Dissolve sample in deuterated solvent Acquire_1H Acquire ¹H NMR Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Prep->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Analyze_1H Analyze Chemical Shifts, Integrals & Multiplicity Process->Analyze_1H Analyze_13C Analyze Chemical Shifts Process->Analyze_13C Structure Structure Elucidation Analyze_1H->Structure Analyze_13C->Structure

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10][11]

Predicted FTIR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1475C=C stretchAromatic Ring
~1300C-O stretchCarboxylic Acid
~1250C-F stretchAryl Fluoride
~1100C-Cl stretchAryl Chloride
900-690C-H bend (out-of-plane)Aromatic Ring

Causality in FTIR Interpretation: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[12][13] The position of the C=O stretch provides information about the electronic environment of the carbonyl group.

Experimental Protocol for FTIR Spectroscopy (ATR):

  • Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[15][16][17]

Predicted Mass Spectrum Data (Electron Ionization):

m/zIonRationale
188/190[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
171/173[M-OH]⁺Loss of a hydroxyl radical.
143/145[M-COOH]⁺Loss of the carboxylic acid group.
108[M-COOH-Cl]⁺Subsequent loss of a chlorine atom.

Fragmentation Pathway Diagram:

MS_Fragmentation M [M]⁺˙ m/z = 188/190 M_OH [M-OH]⁺ m/z = 171/173 M->M_OH -OH M_COOH [M-COOH]⁺ m/z = 143/145 M->M_COOH -COOH M_COOH_Cl [M-COOH-Cl]⁺ m/z = 108 M_COOH->M_COOH_Cl -Cl

Sources

Exploratory

A Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 4-Chloro-3-fluoro-2-methylbenzoic acid

Executive Summary The structural elucidation of novel chemical entities is fundamental to progress in pharmaceutical and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of novel chemical entities is fundamental to progress in pharmaceutical and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides unparalleled insight into the carbon framework of organic molecules. This guide addresses the absence of published experimental data for 4-Chloro-3-fluoro-2-methylbenzoic acid, a polysubstituted aromatic compound of interest in synthetic and medicinal chemistry. We present a robust, first-principles prediction of its complete ¹³C NMR spectrum using established empirical methods based on Substituent Chemical Shift (SCS) effects. Furthermore, we provide a detailed, field-proven experimental protocol for the acquisition and definitive assignment of the spectrum, ensuring that researchers can confidently verify these predictions and characterize this molecule and its analogs.

Introduction

4-Chloro-3-fluoro-2-methylbenzoic acid is a halogenated and alkylated benzoic acid derivative. Such structures are common scaffolds and intermediates in the development of agrochemicals, pharmaceuticals, and advanced materials. Accurate characterization of these molecules is a prerequisite for understanding their chemical behavior and for quality control. While ¹H NMR provides information on the proton environments, ¹³C NMR spectroscopy offers direct insight into the carbon skeleton, revealing the number of non-equivalent carbons and their electronic environments.

To date, a literature search reveals no publicly available, assigned ¹³C NMR spectrum for this specific compound. This guide bridges that gap by employing a well-established empirical prediction methodology. By starting with the known chemical shifts of benzene, we can incrementally add the effects of each substituent (–COOH, –CH₃, –Cl, and –F) to calculate a highly reliable predicted spectrum. This theoretical framework is then complemented by a rigorous, step-by-step protocol for experimental verification and unambiguous signal assignment using both 1D and 2D NMR techniques.

Theoretical Framework: Predicting ¹³C NMR Chemical Shifts via Additivity Rules

The chemical shift (δ) of a carbon nucleus in a benzene ring is highly sensitive to the electronic effects of attached substituents. Aromatic carbons typically resonate in the 120-150 ppm range, but substituents can shift these signals significantly upfield (to lower ppm) or downfield (to higher ppm).[1] This effect is predictable and, for multiple substituents, largely additive.

The prediction methodology relies on a simple linear combination of the base chemical shift of benzene (128.5 ppm) and the Substituent Chemical Shift (SCS) increments for each substituent relative to its position on the ring (ipso, ortho, meta, para).[1][2]

δ_predicted = 128.5 ppm + ΣΔδ_substituent

The SCS values, derived from extensive experimental data, quantify the inductive and resonance effects of each group on the ring's electron density.[2] For this analysis, we will use the established SCS increments compiled from various sources.

G A Prediction (SCS Additivity Rules) B Sample Preparation (50 mg in 0.6 mL CDCl₃ + TMS) A->B Guides Experiment C 1D ¹³C NMR Acquisition (zgpg30, d1=5s, ns=1024) B->C Prepared Sample D 2D NMR Acquisition (HSQC & HMBC) B->D Prepared Sample E Data Processing & Analysis C->E 1D FID D->E 2D FIDs F Final Assigned Spectrum E->F Structural Confirmation

Caption: Workflow for Prediction, Verification, and Assignment.

Part A: Sample Preparation
  • Massing: Accurately weigh approximately 50-100 mg of solid 4-Chloro-3-fluoro-2-methylbenzoic acid. [3]A higher concentration is preferable for ¹³C NMR due to its low natural abundance and sensitivity. [4]2. Solvent Selection: In a small vial, dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single solvent resonance at ~77.16 ppm. [5]If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

  • Internal Standard: Add ~5 µL of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, defined as 0.0 ppm. [5][3]4. Transfer: Using a clean glass Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter; filter if necessary. [3][6]The final sample height in the tube should be approximately 4-5 cm. [6]5. Labeling: Cap and label the NMR tube clearly.

Part B: 1D ¹³C NMR Data Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: zgpg30 (or equivalent proton-decoupled sequence with a 30° pulse angle).

  • Key Parameters:

    • Spectral Width (sw): ~240 ppm (to cover the range from TMS to the carboxyl carbon).

    • Number of Scans (ns): Start with 1024 scans. Increase as needed to achieve adequate signal-to-noise (S/N).

    • Relaxation Delay (d1): Set to 5 seconds. Causality: Quaternary carbons, such as C-1, C-2, C-3, C-4, and C-7, have long relaxation times. A sufficiently long delay is critical to allow these nuclei to fully relax between pulses, preventing signal saturation and ensuring their observation and more reliable integration. * Acquisition Time (aq): ~1.0-1.5 seconds.

    • Temperature: 298 K (25 °C).

Part C: Definitive Assignment with 2D NMR

While the 1D spectrum will confirm the number of unique carbons and their approximate shifts, unambiguous assignment requires 2D correlation experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between carbons and their attached protons. [7][8] * Expected Correlations:

    • The signal for C-5 will show a cross-peak to its attached proton (H-5).
    • The signal for C-6 will show a cross-peak to its attached proton (H-6).
    • The signal for the methyl carbon C-8 will show a cross-peak to the methyl protons.
    • Outcome: This experiment will definitively assign all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two to three bonds (²JCH, ³JCH). [8][9][10]It is the key to assigning the quaternary carbons.

    • Expected Key Correlations:

      • The methyl protons (H-8) should show correlations to C-1 , C-2 , and C-3 .

      • The aromatic proton H-6 should show correlations to C-1 (³J), C-4 (³J), C-5 (²J), and the carboxyl carbon C-7 (³J).

      • The aromatic proton H-5 should show correlations to C-3 (³J), C-4 (²J), and C-6 (²J).

    • Outcome: By piecing together these connectivity puzzles, all quaternary carbons (C-1, C-2, C-3, C-4, and C-7) can be assigned without ambiguity.

Conclusion

This guide provides a comprehensive framework for understanding the ¹³C NMR spectrum of 4-Chloro-3-fluoro-2-methylbenzoic acid. By leveraging established substituent additivity rules, we have generated a reliable set of predicted chemical shifts for all eight unique carbon atoms. More importantly, we have detailed a robust experimental methodology, from sample preparation to advanced 2D NMR analysis, that empowers researchers to independently acquire and definitively assign the spectrum. This combined theoretical and practical approach ensures the confident structural verification of this compound, serving as a valuable resource for scientists engaged in synthetic chemistry and drug development.

References

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of 4-Chloro-3-fluoro-2-methylbenzoic Acid: A Mechanistic Guide

Executive Summary In pharmaceutical and agrochemical development, halogenated benzoic acids frequently serve as critical building blocks and active pharmaceutical ingredient (API) precursors. 4-Chloro-3-fluoro-2-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and agrochemical development, halogenated benzoic acids frequently serve as critical building blocks and active pharmaceutical ingredient (API) precursors. 4-Chloro-3-fluoro-2-methylbenzoic acid (Exact Mass: 188.0038 Da) presents a unique analytical profile due to the interplay of its highly electronegative halogens and the steric influence of its ortho-methyl group.

This whitepaper provides an in-depth mechanistic guide to the collision-induced dissociation (CID) pathways of this molecule. By bridging theoretical organic chemistry with applied mass spectrometry, we outline a self-validating analytical framework designed for structural confirmation, impurity profiling, and metabolite identification.

Structural Profiling & Ionization Causality

Before initiating tandem mass spectrometry (MS/MS), the ionization strategy must be tailored to the molecule's electronic topography.

  • Negative Ion Mode (ESI-): The presence of the carboxylic acid (-COOH) group dictates that Electrospray Ionization in negative mode will yield a highly abundant deprotonated precursor, [M-H]⁻ at m/z 187.00. The fluorine and chlorine atoms exert strong electron-withdrawing inductive effects, lowering the pKa of the carboxyl group and drastically enhancing ionization efficiency even in slightly acidic mobile phases.

  • Positive Ion Mode (ESI+): While less intuitive for acids, ESI+ yields a protonated precursor, [M+H]⁺ at m/z 189.01. Capturing this polarity is critical because the protonated species unlocks a completely different, structurally diagnostic fragmentation pathway driven by steric proximity.

  • The Isotopic Signature: The single chlorine atom provides a built-in diagnostic tool. Natural chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Therefore, the precursor and any fragment retaining the chlorine atom will exhibit a characteristic M and M+2 doublet separated by 1.997 Da.

Mechanistic Fragmentation Pathways (CID)

The fragmentation of 4-Chloro-3-fluoro-2-methylbenzoic acid is governed by two primary mechanisms: low-energy functional group elimination and high-energy skeletal cleavage.

Pathway A: Diagnostic Decarboxylation (ESI-)

In negative ion mode, aromatic carboxylic acids are highly susceptible to decarboxylation during CID[1]. The precursor [M-H]⁻ (m/z 187.00 / 189.00) undergoes a rapid loss of carbon dioxide (CO₂, 43.99 Da).

  • Mechanism: The negative charge localized on the carboxylate oxygen drives a rearrangement that expels CO₂, leaving the charge on the substituted phenyl ring to form an aryl anion at m/z 143.01 / 145.01.

  • Causality: This is a low-barrier reaction. The strong electron-withdrawing halogens stabilize the resulting aryl anion, making this the dominant base peak at low collision energies (10–15 eV).

Pathway B: The "Ortho Effect" (ESI+)

In positive ion mode, the precursor [M+H]⁺ (m/z 189.01 / 191.01) exhibits a classic "ortho effect"[2].

  • Mechanism: The methyl group at position 2 is spatially adjacent (ortho) to the carboxylic acid at position 1. Upon protonation of the carbonyl oxygen, the spatial proximity allows for a 1,5-hydrogen shift from the methyl group to the hydroxyl group via a six-membered transition state.

  • Causality: This distonic ion intermediate rapidly expels a water molecule (H₂O, 18.01 Da)[3]. The resulting fragment at m/z 171.00 / 173.00 is a highly resonance-stabilized acylium cation (similar to the m/z 105 base peak seen in unsubstituted benzoic acid[4]). This pathway is structurally diagnostic; meta- or para-methyl isomers do not exhibit this intense water loss.

Pathway C: Halogen-Directed Cleavages

At elevated collision energies (>25 eV), the primary fragments undergo secondary cleavages. The decarboxylated anion (m/z 143.01) can expel hydrochloric acid (HCl, 35.98 Da) to yield a fragment at m/z 107.03.

Pathway M_neg [M-H]⁻ m/z 187.00 / 189.00 F_neg_CO2 [M-H - CO₂]⁻ m/z 143.01 / 145.01 M_neg->F_neg_CO2 CID -43.99 Da (CO₂) M_pos [M+H]⁺ m/z 189.01 / 191.01 F_pos_H2O [M+H - H₂O]⁺ Acylium Ion m/z 171.00 / 173.00 M_pos->F_pos_H2O CID (Ortho Effect) -18.01 Da (H₂O) F_neg_HCl [M-H - CO₂ - HCl]⁻ m/z 107.03 F_neg_CO2->F_neg_HCl High CE -35.98 Da (HCl) F_pos_CO [M+H - H₂O - CO]⁺ m/z 143.01 / 145.01 F_pos_H2O->F_pos_CO High CE -28.01 Da (CO)

Fig 1. Primary CID fragmentation pathways for 4-Chloro-3-fluoro-2-methylbenzoic acid in ESI+/-.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in structural assignment, the following protocol utilizes a self-validating logic loop based on isotopic tracking and energy stepping.

Workflow Sample Sample Prep 0.1% FA in MeOH LC UHPLC C18 Gradient Sample->LC ESI ESI Source Polarity Switching LC->ESI Q1 Q1 Selection Target Isotopes ESI->Q1 CID Collision Cell Energy Stepping Q1->CID TOF Mass Analyzer High-Res Detection CID->TOF

Fig 2. Self-validating LC-MS/MS experimental workflow for isotopic and structural confirmation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

    • Causality: FA provides the necessary protons to drive the ESI+ ortho-effect pathway. Because the halogens highly acidify the carboxyl group, the molecule will still readily deprotonate for ESI- detection, allowing for a unified sample prep.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Source Parameters: Enable rapid polarity switching (e.g., 20 ms switching time) to capture both [M-H]⁻ and [M+H]⁺ across the same chromatographic peak.

  • Collision Energy (CE) Stepping: Program the collision cell to cycle through three CE states: 10 eV, 25 eV, and 40 eV.

    • Causality: Low CE captures the primary decarboxylation and water loss intact. High CE forces the secondary skeletal cleavages (loss of HCl). Capturing all states in a single duty cycle prevents the need for multiple injections.

The Self-Validating Isotopic Checkpoint

Every protocol must validate its own data to prevent false positives from isobaric matrix interference.

  • Validation Rule: Monitor the M and M+2 peaks simultaneously. If a product ion (e.g., m/z 143.01) retains a companion peak at m/z 145.01 at ~33% relative abundance, the neutral loss definitively did not involve the chlorine atom.

  • Rejection Rule: If the M+2 peak collapses (as seen at m/z 107.03), it mathematically confirms the cleavage of the C-Cl bond. If an expected chlorine-containing fragment lacks the 3:1 ratio, the peak must be rejected as background noise.

Quantitative Data Summary

The following table summarizes the deterministic precursor-to-product ion transitions required for Multiple Reaction Monitoring (MRM) or targeted MS/MS assays.

Precursor Ion (m/z)PolarityProduct Ion (m/z)Neutral Loss (Da)Structural AssignmentOptimal CE (eV)
187.00 / 189.00ESI-143.01 / 145.0143.99[M-H - CO₂]⁻10 - 15
187.00 / 189.00ESI-107.0379.97[M-H - CO₂ - HCl]⁻25 - 35
189.01 / 191.01ESI+171.00 / 173.0018.01[M+H - H₂O]⁺10 - 20
189.01 / 191.01ESI+143.01 / 145.0146.00[M+H - H₂O - CO]⁺25 - 35

References

  • Todua, Nino G., and Anzor I. Mikaia. "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." Mass Spektrom, PubMed Central, 2016. URL:[Link]

  • Barkow, A., Pilotek, S., and Grützmacher, H.-F. "Ortho effects: A mechanistic study." European Mass Spectrometry, ResearchGate, 1995. URL:[Link]

  • Let's Talk Academy. "Benzoic Acid Mass Spectrum." Let's Talk Academy, 2026. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Acidity and pKa Values of Ortho-Halobenzoic Acids

Abstract The acidity of substituted benzoic acids is a cornerstone of physical organic chemistry, providing a sensitive probe into the electronic and steric effects of substituents on aromatic systems. While meta- and pa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acidity of substituted benzoic acids is a cornerstone of physical organic chemistry, providing a sensitive probe into the electronic and steric effects of substituents on aromatic systems. While meta- and para-substituted analogs often follow predictable trends governed by Hammett relationships, ortho-substituted compounds present a significant deviation known as the "ortho effect." This guide provides a comprehensive exploration of the anomalous acidity of ortho-halobenzoic acids. We will dissect the intricate interplay of inductive, resonance, and steric factors that lead to their unexpectedly high acidity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of pKa values, an essential parameter for researchers in medicinal chemistry, drug development, and material science.

The Theoretical Framework: Deconstructing Acidity in Benzoic Acids

The acidity of a carboxylic acid, quantified by its acid dissociation constant (Ka) or its logarithmic form (pKa), is a measure of its ability to donate a proton. This equilibrium is fundamentally governed by the relative stability of the undissociated acid and its conjugate base, the carboxylate anion. Any structural feature that stabilizes the anion more than it stabilizes the acid will increase acidity (lower pKa).

The Duality of Electronic Effects

In substituted benzoic acids, the substituent influences the acidity through two primary electronic mechanisms:

  • The Inductive Effect (-I): Halogens are highly electronegative and exert a powerful electron-withdrawing inductive effect.[1] This effect propagates through the sigma (σ) bonds of the molecule, pulling electron density away from the carboxyl group. This withdrawal of electron density helps to disperse and stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid.[2] The strength of the inductive effect is distance-dependent, being most potent from the ortho position, followed by meta, and then para.[1][2]

  • The Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density is known as a positive resonance or mesomeric effect (+R).[3][4] This effect increases electron density on the ring and, by extension, at the carboxyl group, which can destabilize the negatively charged carboxylate anion and thus decrease acidity.[3][4] The resonance effect is only operative from the ortho and para positions. For halogens, the inductive effect (-I) is generally considered to dominate over their resonance effect (+R).[4]

The "Ortho Effect": An Anomaly Explained

A striking anomaly arises with ortho-substituted benzoic acids. Irrespective of whether the substituent is electron-donating or electron-withdrawing, ortho-substituted benzoic acids are almost universally stronger acids than benzoic acid itself.[3][5][6] This phenomenon, termed the "ortho effect," is attributed primarily to a unique steric interaction.[5][6]

The principal mechanism is Steric Inhibition of Resonance (SIR) .[6][7] In benzoic acid, the carboxyl group is largely coplanar with the benzene ring, allowing for resonance interaction between the two π-systems. This resonance is an acid-weakening factor. However, the presence of a substituent at the ortho position—even one as relatively small as fluorine—creates steric strain that forces the carboxyl group to twist out of the plane of the ring.[6][7][8][9] This loss of coplanarity disrupts the resonance between the carboxyl group and the ring, raising the ground-state energy of the undissociated acid molecule.[6][7] Consequently, less energy is required to remove the proton, leading to a significant increase in acidity.

Caption: Steric Inhibition of Resonance in o-halobenzoic acids.

Quantitative Analysis: A Comparative Look at pKa Values

The theoretical concepts are borne out by experimental pKa data. The table below summarizes the pKa values for benzoic acid and its monohalogenated isomers in water, demonstrating the profound impact of the ortho effect.

CompoundpKa (in water at 25°C)
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27[10][11]
3-Fluorobenzoic Acid3.86[10]
4-Fluorobenzoic Acid4.14[4][10]
2-Chlorobenzoic Acid2.94[3]
3-Chlorobenzoic Acid3.83[3]
4-Chlorobenzoic Acid3.98[3]
2-Bromobenzoic Acid2.85
3-Bromobenzoic Acid3.81
4-Bromobenzoic Acid3.97
2-Iodobenzoic Acid2.86
3-Iodobenzoic Acid3.85
4-Iodobenzoic Acid4.00

Data Analysis & Insights:

  • Magnitude of the Ortho Effect: For every halogen, the ortho-isomer is the most acidic by a significant margin (a lower pKa value), confirming the dominance of the ortho effect.[2][3] For instance, 2-chlorobenzoic acid (pKa 2.94) is more than ten times as acidic as benzoic acid (pKa 4.20).

  • Trend Among Ortho-Isomers: The trend in acidity among the ortho-halobenzoic acids is often cited as Br ≈ I > Cl > F.[8] This is counterintuitive if one considers only the inductive effect, where fluorine's superior electronegativity would suggest 2-fluorobenzoic acid should be the strongest. This reversal underscores that the steric component of the ortho effect, which increases with the size of the halogen (I > Br > Cl > F), is a critical, if not dominant, factor in determining the final acidity.[8]

  • Meta vs. Para Isomers: For chloro-, bromo-, and iodo-isomers, the meta-isomer is slightly more acidic than the para-isomer.[2][3] This is because at the meta position, the acid-strengthening -I effect operates effectively, while the acid-weakening +R effect cannot. At the para position, both effects are present and partially cancel each other out.

Experimental Protocols for pKa Determination

Accurate pKa measurement is critical for validating theoretical models and for applications in drug development. Potentiometric titration is the gold-standard method due to its robustness and precision.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of an acidic solution as a standardized strong base is added. According to the Henderson-Hasselbalch equation, the pH of the solution is equal to the pKa of the acid when the concentrations of the acid and its conjugate base are equal, which occurs at the half-equivalence point of the titration.[12][13]

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode[10][12]

  • Class A 25 mL or 50 mL burette

  • Magnetic stirrer and stir bar

  • 150 mL beaker

  • Ortho-halobenzoic acid sample (analytical grade)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized, CO2-free water

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

Step-by-Step Methodology:

  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.[12]

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the ortho-halobenzoic acid into a 150 mL beaker.[12] Add approximately 50 mL of deionized water and a magnetic stir bar. Stir until the acid is fully dissolved. Gentle warming may be required for less soluble acids, but the solution must be cooled to room temperature before titration.

  • Titration Procedure:

    • Immerse the calibrated pH electrode in the acid solution, ensuring the bulb is fully submerged but does not contact the stir bar.

    • Record the initial pH of the solution.

    • Begin adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the steep rise in pH around the equivalence point.

    • Continue the titration well past the equivalence point until the pH begins to plateau.

  • Data Analysis:

    • Plot the Data: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.

    • Determine Equivalence Point (Veq): The equivalence point is the inflection point of the curve, where the slope (dpH/dV) is maximal. This can be identified visually or more accurately by creating a first derivative plot (dpH/dV vs. V). The peak of the derivative plot corresponds to Veq.

    • Determine Half-Equivalence Point: Calculate the volume at the half-equivalence point (V½eq) as Veq / 2.

    • Determine pKa: Find the pH on the original titration curve that corresponds to the volume V½eq. This pH value is the experimental pKa of the acid.[13]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 buffers) Prepare 2. Prepare Acid Solution (Accurate mass in DI water) Calibrate->Prepare Titrate 3. Titrate with Std. NaOH (Record pH vs. Volume) Prepare->Titrate Data 4. Collect Data Points Titrate->Data Incremental additions Plot 5. Plot Titration Curve (pH vs. Volume) Data->Plot Find_Veq 6. Find Equivalence Point (Veq) (Max slope / 1st Derivative) Plot->Find_Veq Find_pKa 7. Determine pKa (pH at Veq/2) Find_Veq->Find_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Implications for Researchers and Drug Development

The pKa of a molecule is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems. For professionals in drug development, understanding the acidity of an active pharmaceutical ingredient (API) or an intermediate is non-negotiable.

  • Pharmacokinetics (ADME): A molecule's pKa profoundly influences its Absorption, Distribution, Metabolism, and Excretion. It governs the charge state of the molecule at a given physiological pH (e.g., in the stomach, pH ~1.5-3.5; in the intestine, pH ~6.0-7.4). The charge state, in turn, dictates aqueous solubility and the ability to cross lipid-based biological membranes, which is fundamental to a drug's bioavailability.

  • Pharmacodynamics: The interaction between a drug and its biological target (e.g., an enzyme or receptor) is often sensitive to the protonation state of both entities. A slight shift in pKa can alter binding affinity and, therefore, drug efficacy.

  • Process Chemistry & Formulation: In chemical synthesis, the acidity of reactants, such as ortho-halobenzoic acids used as building blocks, affects their reactivity and the choice of reaction conditions.[14] In formulation science, pKa determines the choice of salts and excipients needed to ensure drug stability, solubility, and delivery.

Conclusion

The acidity of ortho-halobenzoic acids is a classic illustration of how steric effects can override conventional electronic trends in organic chemistry. The "ortho effect," driven primarily by steric inhibition of resonance, leads to a marked increase in acidity that is crucial to recognize and quantify. For scientists in research and industry, the ability to both predict these effects and accurately measure pKa values using robust methods like potentiometric titration is essential for designing novel molecules, developing effective pharmaceuticals, and optimizing chemical processes. This guide provides the foundational knowledge and practical protocols to confidently address these challenges.

References

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 7). Acidity of o-halobenzoic acids. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Columbia University. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Filo. (2025, March 19). How is intramolecular hydrogen bonding is created in ortho benzoic acid... Retrieved from [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. Retrieved from [Link]

  • Guillaume, M., Botek, E., Champagne, B., Castet, F., & Ducasse, L. (2002). Substituent effects on the electronic structure and pKa benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. Retrieved from [Link]

  • Méndez, F., & Romero-Arenas, M. de L. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1632. Retrieved from [Link]

  • Stewart, R., & Mamer, O. A. (1969). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 47(19), 3607-3612. Retrieved from [Link]

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  • Pogorelov, Y., & Kiryanov, Y. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

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  • Vaia. (n.d.). Use the four compounds shown below to answer the following questions.... Retrieved from [Link]

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Foundational

A Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into the benzoic acid scaffold represents a cornerstone of modern medicinal chemistry. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the benzoic acid scaffold represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the diverse biological activities exhibited by fluorinated benzoic acid derivatives. By leveraging fluorine's unique physicochemical properties—high electronegativity, metabolic stability, and its ability to modulate pKa and binding affinity—chemists have developed a plethora of compounds with significant therapeutic potential.[1][2][3][4] This document explores the mechanistic basis for their anti-inflammatory, anticancer, and antimicrobial activities, supported by detailed experimental protocols and structure-activity relationship (SAR) insights to empower researchers in the rational design of novel therapeutics.

The Strategic Role of Fluorine in Benzoic Acid Scaffolds

The benzoic acid moiety is a "privileged structure" in drug discovery, but its therapeutic potential is significantly amplified through fluorination.[3] The introduction of fluorine atoms profoundly alters the molecule's electronic and steric properties.[4]

  • Modulation of Acidity (pKa): The high electronegativity of fluorine increases the acidity of the carboxylic acid group. For example, 2-fluorobenzoic acid has a pKa of approximately 3.27, making it a stronger acid than benzoic acid (pKa ≈ 4.2).[1][4] This enhanced acidity can influence salt formation, solubility, and pharmacokinetic profiles.[1]

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this process, thereby increasing the drug's half-life and bioavailability.[2][3]

  • Increased Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in binding affinity and, consequently, potency.[3][4]

  • Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its target site.[2][3]

These effects are visually summarized in the diagram below, illustrating the causal impact of fluorination on a drug candidate's properties.

G cluster_0 Fluorine Atom Properties cluster_1 Physicochemical Modifications cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes cluster_3 Therapeutic Consequence F_Props High Electronegativity Strong C-F Bond Small Atomic Radius PChem Increased Acidity (pKa) Enhanced Lipophilicity Blocked Metabolism F_Props->PChem Induces PKPD Improved Membrane Permeability Increased Bioavailability & Half-Life Enhanced Target Binding Affinity PChem->PKPD Leads to Result Improved Potency & Efficacy PKPD->Result Results in

Caption: Impact of Fluorine Substitution on Drug Properties.

Key Biological Activities & Mechanisms of Action

Fluorinated benzoic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in multiple therapeutic areas.[3]

Anti-inflammatory Activity

A significant number of fluorinated benzoic acid derivatives function as Nonsteroidal Anti-inflammatory Drugs (NSAIDs).[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][5][6]

  • Mechanism of Action: By blocking the active site of COX-1 and/or COX-2, these compounds prevent the formation of prostaglandin H2 (PGH2), a precursor to various prostaglandins that mediate pain, fever, and inflammation.[1] The selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal in modern NSAID development to reduce gastrointestinal side effects.[1][7]

  • Prototypical Example: Diflunisal: Diflunisal, a difluorophenyl derivative of salicylic acid, is a well-established NSAID used for treating mild to moderate pain and arthritis.[8][9][10] It acts as a non-selective inhibitor of both COX-1 and COX-2, reducing prostaglandin synthesis in peripheral tissues.[11][12] Its long plasma half-life is a distinguishing feature compared to other similar drugs.[8]

Anticancer Activity

Emerging research highlights the potential of fluorinated benzoic acid derivatives as anticancer agents.[2][13][14] Their mechanisms are often multifactorial and cell-type dependent.

  • Mechanisms of Action:

    • Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death. For instance, certain fluorinated benzofuran derivatives inhibit the anti-apoptotic protein Bcl-2 and induce cleavage of PARP-1, leading to DNA fragmentation and cell death in cancer cells.[15]

    • Enzyme Inhibition: Specific derivatives act as potent inhibitors of enzymes crucial for cancer cell proliferation and signaling, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[16]

    • Cell Cycle Arrest: Compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.

Studies have demonstrated the cytotoxic effects of various derivatives against multiple cancer cell lines, including breast (MCF-7), non-small cell lung (HOP-92), and colorectal adenocarcinoma (HCT116).[2][15]

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and fluorinated benzoic acid derivatives have emerged as a promising class.[3][17]

  • Mechanisms of Action: While varied, a key target is the bacterial Fatty Acid Biosynthesis (FAB) pathway, which is essential for building bacterial cell membranes.[3]

  • Spectrum of Activity: Many derivatives, particularly hydrazide hydrazones and pyrazole-substituted compounds, show potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[3][18][19] Some also exhibit antifungal properties against species such as Candida albicans and Aspergillus niger.[18][20]

Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorinated benzoic acid derivatives is highly dependent on the number and position of fluorine atoms, as well as the nature of other substituents on the aromatic rings.

  • Impact of Fluorine Position: The position of the fluorine atom on the benzoic acid ring significantly impacts its electronic properties and, consequently, its interaction with biological targets.[4] For example, in the development of COX inhibitors, placing fluorine at the ortho position enhances the acidity of the carboxylic acid, which can be crucial for binding.[1]

  • Role of Other Substituents: In antimicrobial derivatives, the addition of lipophilic substituents on attached aniline moieties has been shown to significantly improve antibacterial potency.[3][19] Conversely, adding a polar sulfonamide group can almost completely eliminate antibacterial activity.[19]

  • Halogen Effects: In studies of 2-morpholinobenzoic acid derivatives as anticancer agents, halogen substitution on an N-benzyl ring was found to influence both enzyme inhibition and antiproliferative potency. A 3-fluoro substituent on this ring was particularly beneficial, suggesting that a fluorine at the 3-position of the core benzoic acid ring could be a promising modification.[16]

Table 1: SAR Summary for Pyrazole-Substituted Fluorinated Benzoic Acid Derivatives as Antibacterial Agents

Aniline Substituent (R-Group)General ObservationRepresentative MIC (μg/mL) vs. S. aureusReference
H (Unsubstituted)No significant activity> 64[19]
Lipophilic (e.g., phenoxy)Significantly improved activity1[19]
Fluoro (e.g., 4-F)Weak inhibitor> 64[19]
Chloro (e.g., 3,4-diCl)Very potent activity0.5[19]
Trifluoromethyl (e.g., 4-CF3)Moderate activity2[19]
Sulfonamide (e.g., 4-SO2NH2)Activity almost eliminated> 64[19]
Data extracted from a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives.[3][19]

Experimental Protocols for Efficacy & Safety Assessment

Validating the biological activity of novel fluorinated benzoic acid derivatives requires robust and reproducible experimental protocols. The following sections provide step-by-step methodologies for two fundamental in vitro assays.

In Vitro Workflow: Assessing Cyclooxygenase (COX) Inhibition

This protocol describes a common method for determining a compound's IC50 value against COX-1 and COX-2, which is essential for evaluating anti-inflammatory potential and selectivity.[7][21][22]

Principle: The assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This activity is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate.[7] The inhibition of this process is directly proportional to the inhibition of COX.

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, COX-1/COX-2 enzymes, arachidonic acid substrate) according to the supplier's instructions, diluting them to working concentrations.[7]

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations for testing.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.[7] Include wells for 100% activity (vehicle control) and background.[23]

  • Inhibitor Addition: Add the diluted test compound, a known reference inhibitor (e.g., celecoxib), or vehicle control to the appropriate wells.[7][21]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature or 37°C to allow the inhibitor to bind to the enzyme.[7][23] Note that many inhibitors are time-dependent, and this step is critical.[23][24]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[7]

  • Detection: Immediately measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 590 nm for colorimetric assays).[25]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[21]

In Vitro Workflow: Cell Viability using MTT Assay

This protocol is a standard colorimetric assay to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[26][27]

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[26] The amount of formazan produced is proportional to the number of living cells.[28]

Caption: Experimental Workflow for MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well flat-bottom plate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium.[26]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzoic acid derivative in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only wells as a control.

  • Exposure: Incubate the cells with the compound for the desired exposure period (e.g., 24, 48, or 72 hours).[29]

  • MTT Addition: After incubation, add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[26][28]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[26][28][29]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[26][28]

  • Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[28] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[26]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Future Perspectives & Conclusion

Fluorinated benzoic acid derivatives represent a highly versatile and valuable scaffold in drug discovery. Their proven success as anti-inflammatory agents, coupled with their growing potential in oncology and infectious disease, ensures they will remain an area of intense research. Future efforts will likely focus on:

  • Improving Selectivity: Designing novel derivatives with enhanced selectivity for specific enzyme isoforms (e.g., COX-2) or bacterial targets to minimize off-target effects and improve safety profiles.

  • Multitarget Ligands: Exploring the synthesis of hybrid molecules that combine a fluorinated benzoic acid moiety with other pharmacophores to target multiple pathways simultaneously, a promising strategy for complex diseases like cancer.

  • Advanced Synthesis: Developing more efficient and selective C-H fluorination techniques to streamline the synthesis of complex derivatives.[30]

References

  • Wikipedia. (2024). Diflunisal. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Diflunisal?. Retrieved from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Brogden, R. N., et al. (1980). Diflunisal: a review of its pharmacological properties and therapeutic use in pain and musculoskeletal strains and sprains and pain in osteoarthritis. Drugs, 19(2), 84-106. Retrieved from [Link]

  • Drugs.com. (2024, November 28). Diflunisal: Package Insert / Prescribing Information. Retrieved from [Link]

  • Patsnap Synapse. (2023, October 4). Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 177-191. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024, June 5). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(10), 1299-1301. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Retrieved from [Link]

  • Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-42. Retrieved from [Link]

  • Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 23-30. Retrieved from [Link]

  • Pierre, L. L., et al. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives (BADs): A Review on Their Anti-sickling Activity. J App Pharm, 9(246), 2. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023, September 20). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • Dubey, R., et al. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(72), 9020-9022. Retrieved from [Link]

  • MDPI. (2023, June 20). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

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Exploratory

Technical Whitepaper: 4-Chloro-3-fluoro-2-methylbenzoic Acid in Advanced Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Scientific Context In modern drug discovery, halogenated benzoic acids se...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Scientific Context

In modern drug discovery, halogenated benzoic acids serve as indispensable building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). 4-Chloro-3-fluoro-2-methylbenzoic acid (CAS: 157652-29-4) is a highly functionalized aromatic intermediate. The specific arrangement of ortho-methyl, meta-fluoro, and para-chloro substituents relative to the carboxylic acid moiety creates a sterically hindered and electronically unique profile. This precise substitution pattern is frequently leveraged to lock molecular conformations in targeted therapeutics, such as kinase inhibitors, or to modulate the lipophilicity and metabolic stability of a drug candidate.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Here, we will explore the causality behind its physicochemical properties, the mechanistic reasons for its hazard classifications, and field-proven protocols for its safe handling and purification.

Physicochemical & Structural Profiling

Understanding the fundamental properties of a compound is the first step in predicting its behavior in both biological systems and synthetic workflows. The data below synthesizes key structural metrics provided by 1[1] and 2[2].

ParameterSpecification
IUPAC Name 4-Chloro-3-fluoro-2-methylbenzoic acid
CAS Number 157652-29-4
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
SMILES String CC1=C(C(=O)O)C=CC(Cl)=C1F
LogP 2.89
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Fraction sp3 (Fsp3) 0.125

Hazard Identification & Mechanistic Toxicology

Standard Material Safety Data Sheets (MSDS) list hazards, but they rarely explain why a chemical is hazardous. According to the globally harmonized system (GHS) data from 1[1], this compound carries the following primary classifications:

  • H302: Harmful if swallowed (Acute Tox. 4)

  • H315: Causes skin irritation (Skin Irrit. 2)

  • H319: Causes serious eye irritation (Eye Irrit. 2)

  • H335: May cause respiratory irritation (STOT SE 3)

The Causality of Toxicity: The compound's moderate lipophilicity (LogP ~2.89) allows it to readily partition into the lipid bilayers of the stratum corneum (skin) and mucosal membranes. Once partitioned, the acidic carboxylate headgroup locally disrupts physiological pH, leading to protein denaturation and the inflammatory response observed as irritation (H315/H319). Furthermore, the halogenated aromatic ring increases the molecule's resistance to rapid metabolic degradation by cytochrome P450 enzymes. Consequently, accidental ingestion (H302) leads to prolonged systemic exposure, necessitating immediate medical intervention to prevent cumulative toxicity.

Advanced Handling & Storage Protocols

To mitigate the risks outlined above, handling must follow a self-validating protocol where environmental controls and personal protective equipment (PPE) act as redundant safety layers. Storage conditions must also prevent long-term degradation, as recommended by suppliers like3[3].

Step-by-Step Handling Methodology:

  • Environmental Isolation: All weighing and transfer operations must be conducted within a Class II Type A2 biological safety cabinet or a dedicated powder-handling isolator. This prevents the aerosolization of fine crystalline dust (P260).

  • Barrier Protection: Operators must don double nitrile gloves (to prevent permeation by lipophilic compounds), a chemical-resistant lab coat, and tightly sealed safety goggles.

  • Decontamination: Post-handling, all spatulas and glassware must be rinsed with a dilute basic solution (e.g., 5% NaHCO₃) to neutralize residual acid before standard washing.

  • Storage Parameters: Store the compound in a tightly sealed, opaque container at 2–8°C under an inert atmosphere (Argon or Nitrogen)[3]. This prevents slow atmospheric hydration and oxidative degradation of the methyl group over time.

Experimental Workflow: Synthesis & Purification Strategies

Commercially sourced building blocks often require purification prior to sensitive catalytic cross-coupling or amidation reactions. The following acid-base extraction protocol exploits the compound's pH-dependent solubility to yield highly pure material.

Self-Validating Purification Protocol:

  • Solubilization & Deprotonation: Suspend 1.0 g of crude 4-Chloro-3-fluoro-2-methylbenzoic acid in 15 mL of deionized water. Slowly add 1M NaOH dropwise while monitoring with a pH meter until pH 10 is reached.

    • Causality: The base deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt. Neutral organic impurities remain insoluble.

  • Organic Washing: Extract the basic aqueous layer with 2 x 10 mL of Ethyl Acetate (EtOAc). Separate the phases and discard the organic layer.

    • Causality: Non-polar impurities partition into the EtOAc, leaving the purified target salt in the aqueous phase.

  • Controlled Precipitation: Cool the aqueous layer in an ice bath (0–5°C). Under vigorous stirring, add 1M HCl dropwise until the pH drops below 2.

    • Causality: The sudden protonation of the carboxylate regenerates the free acid. Its low aqueous solubility at acidic pH forces it to precipitate as a fine white solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with 5 mL of ice-cold deionized water to remove residual NaCl.

  • Drying: Dry the purified compound in a vacuum oven at 45°C for 12 hours to remove trace moisture.

PurificationWorkflow A Crude 4-Chloro-3-fluoro- 2-methylbenzoic acid B Dissolve in NaOH (aq) (Sodium Carboxylate Formation) A->B Add 1M NaOH (pH 10) C Liquid-Liquid Extraction (Wash with EtOAc) B->C Add EtOAc D Aqueous Layer (Target Salt) C->D Phase Separation E Acidification with HCl (aq) (Precipitation) D->E Dropwise 1M HCl (pH < 2) F Vacuum Filtration & Cold H2O Wash E->F Filter G Drying in vacuo (Purified Compound) F->G Dry at 45°C

Workflow for the acid-base purification of 4-Chloro-3-fluoro-2-methylbenzoic acid.

Mechanistic Safety: Reactive Pathways & Incompatibilities

To prevent dangerous runaway reactions or the generation of toxic byproducts, chemists must understand the intrinsic reactivity pathways of this molecule.

  • Thermal Decarboxylation: Exposing the compound to extreme heat (>200°C) can trigger the loss of carbon dioxide, generating 4-chloro-3-fluoro-2-methylbenzene, a volatile and highly flammable liquid.

  • Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the inductive pull of the carboxylic acid, renders the aromatic ring susceptible to attack by strong nucleophiles (e.g., alkoxides or secondary amines) at elevated temperatures[1]. This can lead to unintended displacement of the halogens during harsh reaction conditions.

Reactivity A 4-Chloro-3-fluoro- 2-methylbenzoic acid B Thermal Decarboxylation A->B >200°C Heat D S_NAr Reaction A->D Strong Nucleophiles F Amidation / Esterification A->F Coupling Reagents (e.g., HATU) C 4-Chloro-3-fluoro- 2-methylbenzene + CO2 B->C E Displacement of Halogens D->E G API Building Blocks F->G

Primary reactivity pathways and degradation mechanisms of the compound.

References

Sources

Foundational

An In-Depth Technical Guide to the Electronic Effects of Fluorine and Chlorine on Aromatic Rings: A Medicinal Chemistry Perspective

Abstract In the landscape of medicinal chemistry and drug development, the strategic substitution of atoms on an aromatic scaffold is a cornerstone of molecular design. Among the halogens, fluorine and chlorine hold a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry and drug development, the strategic substitution of atoms on an aromatic scaffold is a cornerstone of molecular design. Among the halogens, fluorine and chlorine hold a privileged status, imparting profound changes to a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed exploration of the nuanced electronic effects these two halogens exert on aromatic rings. We will dissect the paradoxical interplay between their strong electron-withdrawing inductive effects and their electron-donating resonance effects, which renders them deactivating yet ortho, para-directing in electrophilic aromatic substitutions. Crucially, this paper will illuminate the subtle yet critical differences between fluorine and chlorine, stemming from orbital energetics and size, and explain how these differences dictate reactivity, acidity, and ultimately, their strategic deployment in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The Duality of Halogen Electronic Effects

The influence of a halogen substituent on an aromatic ring is not a simple, one-dimensional effect. Instead, it is a delicate balance of two opposing electronic forces: the inductive effect, which operates through the sigma (σ) bond framework, and the resonance effect, which is mediated by the pi (π) system.

The Inductive Effect (-I): Electron Withdrawal Through Sigma Bonds

Both fluorine and chlorine are significantly more electronegative than carbon. This high electronegativity causes them to pull electron density away from the carbon atom to which they are attached through the σ-bond.[1][2] This electron withdrawal, or negative inductive effect (-I), propagates through the aromatic ring, reducing its overall electron density and making it less nucleophilic.[1] Fluorine is the most electronegative element, and therefore its inductive effect is stronger than that of chlorine.[3][4] This effect is the primary reason that halobenzenes are less reactive towards electrophiles than benzene itself.[1][5]

The Resonance Effect (+R): Electron Donation Through Pi-System Conjugation

Despite their electronegativity, halogens possess lone pairs of electrons in their valence p-orbitals. These lone pairs can be delocalized into the aromatic π-system through conjugation, an effect known as positive resonance (+R) or mesomerism (+M).[1][6] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, as illustrated by the resonance structures of a halobenzene.[7][8]

The Halogen Anomaly: Deactivating yet Ortho, Para-Directing

The defining characteristic of halogens in electrophilic aromatic substitution (EAS) is the competition between their electronic effects. For both fluorine and chlorine, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect.[9][10][11] The net result is electron withdrawal, which deactivates the ring, making the reaction slower than that of unsubstituted benzene.[6][11]

However, the resonance effect, while weaker, dictates the orientation of the incoming electrophile. The +R effect specifically enriches the ortho and para positions with electron density.[7] Furthermore, during an electrophilic attack at the ortho or para position, a key resonance structure of the intermediate carbocation (the sigma complex or arenium ion) places the positive charge adjacent to the halogen. This allows the halogen to donate a lone pair to form an additional resonance structure (a halonium ion), which significantly stabilizes the intermediate.[12][13] This stabilization is not possible for a meta attack.[12] Consequently, while all positions are deactivated, the ortho and para positions are significantly less deactivated than the meta position, making halogens ortho, para-directors.[9][12][14]

G cluster_0 Electronic Effects of Halogens on Aromatic Rings A Halogen Substituent (X) B Inductive Effect (-I) (Through σ-bonds) A->B σ C Resonance Effect (+R) (Through π-system) A->C π D Strong Electron Withdrawal (Due to High Electronegativity) B->D E Lone Pair Donation (p-orbital overlap) C->E F Overall Ring Deactivation (Reactivity < Benzene) D->F Dominates G Directs Electrophiles to Ortho & Para Positions E->G Controls Orientation

Caption: Interplay of Inductive and Resonance Effects for Halogens.

A Tale of Two Halogens: Fluorine vs. Chlorine

While both fluorine and chlorine follow the general pattern described above, the quantitative differences in their properties lead to significant variations in their influence on aromatic rings.

The Decisive Role of Orbital Overlap (2p-2p vs. 2p-3p)

The most critical distinction between fluorine and chlorine lies in the efficacy of their resonance donation, which is a direct function of orbital overlap.[5][15]

  • Fluorine: The valence lone pairs of fluorine reside in 2p orbitals. These orbitals are similar in size and energy to the 2p orbitals of the carbon atoms in the benzene ring. This excellent orbital compatibility leads to effective overlap and a relatively strong +R effect.[5][15][16]

  • Chlorine: Chlorine's valence lone pairs are in 3p orbitals. These orbitals are larger and more diffuse than carbon's 2p orbitals, resulting in poorer overlap and a much weaker +R effect.[5][17]

G cluster_F Fluorine cluster_Cl Chlorine F_ring C(2p) F_atom F(2p) F_ring->F_atom Good Overlap Effective +R Effect Cl_ring C(2p) Cl_atom Cl(3p) Cl_ring->Cl_atom Poor Overlap Weak +R Effect

Caption: Orbital Overlap Comparison for Fluorine and Chlorine.

Consequences for Electrophilic Aromatic Substitution (EAS)

The difference in resonance capability directly impacts reactivity in EAS. Although fluorine has a stronger -I effect than chlorine, its more effective +R effect better compensates for this withdrawal.[5][18] This leads to a counterintuitive outcome: fluorobenzene is more reactive towards EAS than chlorobenzene .[16][18] The general order of reactivity for halobenzenes is F > Cl ≈ Br > I.[19]

Impact on Acidity: The Case of Halophenols

When examining the acidity of substituted phenols, the trend is reversed. The acidity depends on the stability of the conjugate base, the phenoxide ion.

  • In p-fluorophenol, fluorine's strong +R effect donates electron density into the ring, which destabilizes the negative charge of the phenoxide ion.[20]

  • In p-chlorophenol, chlorine's +R effect is weak, so its dominant -I effect withdraws electron density, helping to delocalize and stabilize the negative charge on the phenoxide ion.[20][21]

As a result, p-chlorophenol is a stronger acid than p-fluorophenol .[20][22]

A Deeper Look at Dipole Moments and Bond Strengths
  • Dipole Moment: One might expect fluorobenzene to have a larger dipole moment than chlorobenzene due to the higher electronegativity of fluorine. However, the opposite is true; chlorobenzene has a slightly larger dipole moment (approx. 1.75 D) than fluorobenzene (approx. 1.63 D).[17] This is because fluorine's strong +R effect creates a significant dipole moment in the opposite direction (donating electrons into the ring), which partially cancels out the primary dipole from its inductive withdrawal. Chlorine's weak +R effect provides minimal opposition to its inductive pull, resulting in a larger net dipole moment.[17][23]

  • Bond Strength: The Carbon-Fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to the Carbon-Chlorine (C-Cl) bond (~84 kcal/mol).[24][25] This strength arises from the effective orbital overlap and the significant ionic character of the C-F bond.[25][26]

Quantitative Comparison of Fluorine and Chlorine Properties

The following table summarizes the key physicochemical properties that underpin the distinct electronic behaviors of fluorine and chlorine as aromatic substituents.

PropertyFluorine (F)Chlorine (Cl)Rationale & Significance
Pauling Electronegativity 3.983.16Fluorine's higher value leads to a stronger inductive (-I) effect.[27]
van der Waals Radius (Å) 1.471.75Fluorine's small size, similar to hydrogen (1.20 Å), makes it a useful isostere.[28]
C(sp²)–X Bond Energy (kcal/mol) ~123~96The C-F bond is exceptionally strong, conferring metabolic stability.[24][25]
pKa of p-halophenol ~9.9~9.2p-Chlorophenol is more acidic due to the dominance of the -I effect in stabilizing the phenoxide.[20]
Dipole Moment of Halobenzene (D) ~1.63~1.75Chlorine's weak +R effect leads to a larger net dipole moment despite lower electronegativity.[17]

Application in Drug Design and Development

The unique electronic profiles of fluorine and chlorine make them indispensable tools for medicinal chemists to fine-tune the properties of drug candidates.

Fluorine: The "Magic Bullet" for Metabolic Stability and Binding

The incorporation of fluorine is a widely used strategy in modern drug design, with approximately 20% of all pharmaceuticals containing the element.[29] Its benefits are manifold:

  • Metabolic Stability: The exceptional strength of the C-F bond makes it highly resistant to enzymatic cleavage by cytochrome P450 enzymes.[28][30] Replacing a metabolically labile C-H bond with a C-F bond can block oxidation, thereby increasing the drug's half-life and bioavailability.[29]

  • Enhanced Binding Affinity: Fluorine's high electronegativity allows it to participate in favorable electrostatic and hydrogen-bond interactions with protein targets, increasing binding affinity and potency.[31][32]

  • Modulation of pKa and Lipophilicity: Strategic placement of fluorine can lower the pKa of nearby basic amines, reducing their ionization at physiological pH and improving cell membrane permeability.[28][30] It also generally increases the lipophilicity of a molecule.[30][31]

Chlorine: A Versatile Tool for Modulating Physicochemical Properties

Chlorine is also a prevalent substituent, found in over 250 FDA-approved drugs.[33][34] It offers a different, yet equally valuable, set of tools for drug optimization:

  • Hydrophobicity and Filling Pockets: The larger size of chlorine compared to hydrogen allows it to fill hydrophobic pockets in protein active sites, improving binding affinity through favorable van der Waals interactions.[35][36]

  • Modulating Electronics: Chlorine can act as an electron-withdrawing group or even a quasi-neutral group depending on the electronic context of the aromatic system, allowing for fine-tuning of a molecule's reactivity and properties.[35]

  • Synthetic Handle: The C-Cl bond is more readily functionalized than the C-F bond, particularly in cross-coupling reactions, making it a useful point for molecular diversification during lead optimization.[37]

Experimental Validation Protocol: Competitive Nitration of Halobenzenes

To empirically demonstrate the higher reactivity of fluorobenzene compared to chlorobenzene in electrophilic aromatic substitution, a competitive nitration experiment can be performed. This protocol outlines a method to react an equimolar mixture of the two halobenzenes with a limited amount of nitrating agent and analyze the product ratio.

Objective: To determine the relative reaction rates of fluorobenzene and chlorobenzene towards nitration.

Materials:

  • Fluorobenzene

  • Chlorobenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal standard (e.g., 1,2-dichlorobenzene)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), add 5.0 mmol of fluorobenzene and 5.0 mmol of chlorobenzene to 10 mL of dichloromethane.

  • Preparation of Nitrating Mixture: In a separate flask, also cooled in an ice bath, slowly and carefully add 2.5 mmol of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Allow the mixture to cool for 10 minutes.

  • Reaction Execution: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of halobenzenes over a period of 15 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Carefully pour the reaction mixture into a beaker containing 50 mL of ice-water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer (DCM). Wash the organic layer sequentially with 20 mL of cold water and 20 mL of saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Analysis: Add a known amount of an internal standard (e.g., 1,2-dichlorobenzene) to the filtered organic solution. Analyze the final mixture using GC-FID. Identify the peaks corresponding to the starting materials and the various nitrated products (ortho-, meta-, and para-isomers of nitrofluorobenzene and nitrochlorobenzene).

  • Data Interpretation: By comparing the integrated peak areas of the nitrated products (relative to the internal standard and corrected for response factors), the ratio of nitrofluorobenzenes to nitrochlorobenzenes can be determined. A ratio greater than 1 indicates that fluorobenzene is more reactive than chlorobenzene under these conditions.

References

  • Allen, P. (n.d.). Although florine is more electonegative than chlorine, fluorobenzene has lower dipole moment (mu = 1.63D) than chlorobenzene (mu = 1.75D).
  • Filo. (2026, January 9). Compare the dipole moment for the following two compounds: Fluorobenzene and Chlorobenzene.
  • O'Hagan, D. (2008, October 4). The role of fluorine in medicinal chemistry. Angewandte Chemie International Edition, 47(1), 22-26. Retrieved from [Link]

  • Gupta, S. P. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Retrieved from [Link]

  • Terry, J. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Retrieved from [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Brainly.in. (2019, March 12). Halogens are deactivating but 'o, p' directive. Give reasons. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: ortho–para-Directing Deactivators: Halogens. Retrieved from [Link]

  • Vaia. (n.d.). Explain why fluorobenzene is more reactive than chlorobenzene toward electrophilic aromatic substitution but chloromethyl benzene is more reactive than fluoromethylbenzene. Retrieved from [Link]

  • Das, P., et al. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Retrieved from [Link]

  • Chemistry Steps. (2023, July 31). Why Are Halogens Ortho Para Directors yet Deactivators? Retrieved from [Link]

  • Stack Exchange. (2013, October 16). Why are halogens ortho para directing even though deactivating? Retrieved from [Link]

  • Ashenhurst, J. (2018, March 5). Why are halogens ortho-, para- directors? Master Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach. Retrieved from [Link]

  • ResearchGate. (2018, July 15). Which has a greater dipole moment, and why between chlorobenzene and fluorobenzene? Retrieved from [Link]

  • Gieselman, M. D., et al. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

  • Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 11 chemistry CBSE. Retrieved from [Link]

  • Brainly.in. (2026, February 4). between p-chlorophenol and p-fluorophenol which one is stronger acid and why. Retrieved from [Link]

  • Ghorai, P. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorine in drug discovery and development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

  • Vaia. (n.d.). Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]

  • ResearchGate. (n.d.). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Retrieved from [Link]

  • Quora. (n.d.). Why is para choro phenol more acidic than para fluro phenol? Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Quora. (2017, October 21). Which is stronger, the covalent bond C-F or C-CL? Why? Retrieved from [Link]

  • BYJU'S. (n.d.). Salient Points on the Nature of CX Bond in Haloarenes. Retrieved from [Link]

  • Allen. (n.d.). Although chlorine is an electron withdrawing group , yet it is ortho-, para-directing in electrophilic aromatic substitution reactions . Why ? Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • PMC. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Scribd. (n.d.). Dipole Moments in Chlorobenzene and Fluorobenzene. Retrieved from [Link]

  • Brainly.in. (2018, December 16). Why is flourobenzene more reactive than chlorobenzene. Retrieved from [Link]

  • Scribd. (n.d.). Halogens' Effects on Benzene Resonance. Retrieved from [Link]

  • Filo. (2023, November 4). Explain why fluorobenzene is more reactive than chlorobenzene. Retrieved from [Link]

  • Allen. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? Retrieved from [Link]

  • Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Retrieved from [Link]

  • Biswas, T. (2023, April 3). MCQ-29: About acidity of 4-halophenols. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Geometries of (a) chlorobenzene and (b) fluorobenzene calculated... Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 11). Is a carbon-fluorine bond stronger than a carbon-chlorine bond? Retrieved from [Link]

  • Unacademy. (n.d.). Carbon-Chlorine Bond. Retrieved from [Link]

  • YouTube. (2024, September 23). R1.2 Why do CFCs break down to release chlorine radicals not fluorine radicals? Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Regioselective Synthesis of 4-Chloro-3-fluoro-2-methylbenzoic Acid

Abstract This application note details a reliable and high-yield two-step synthetic route to 4-Chloro-3-fluoro-2-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The presented s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a reliable and high-yield two-step synthetic route to 4-Chloro-3-fluoro-2-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The presented strategy addresses the significant regiochemical challenges posed by a hypothetical synthesis from m-fluorotoluene by instead utilizing the commercially available and logically substituted precursor, 3-fluoro-2-methylaniline. The sequence involves a copper-catalyzed Sandmeyer chlorination followed by a highly regioselective directed ortho-metalation (DoM) and carboxylation. This methodology provides a practical and scalable solution for researchers requiring this specific polysubstituted aromatic acid.

Introduction and Synthetic Strategy

4-Chloro-3-fluoro-2-methylbenzoic acid is a polysubstituted aromatic compound whose structural motifs are of significant interest in the development of novel pharmaceutical agents and functional materials. The precise arrangement of its chloro, fluoro, methyl, and carboxylic acid groups offers a unique electronic and steric profile for molecular design.

A synthetic query starting from m-fluorotoluene presents substantial hurdles. The relative meta-positioning of the fluoro and methyl groups in the starting material is incongruous with their ortho-positioning in the final product. A direct conversion would necessitate complex and low-yielding reaction sequences, such as rearrangements or multi-step functional group interconversions, which are unsuitable for practical laboratory or industrial synthesis.

To provide a more efficient and reliable protocol, this note outlines a superior two-step approach commencing with 3-fluoro-2-methylaniline (Figure 1). This precursor already contains the critical ortho-fluoro/methyl relationship, simplifying the subsequent transformations. The synthesis proceeds via:

  • Sandmeyer Reaction: Conversion of the amine functionality to a chloro group.

  • Directed ortho-Metalation (DoM) and Carboxylation: Introduction of the carboxylic acid group at the C4 position, regioselectively directed by the fluorine atom.

This strategy leverages well-established and powerful reactions in aromatic chemistry to achieve the target molecule with high fidelity.

Figure 1: Overall Synthetic Workflow

A robust two-step synthesis of the target compound.

A 3-Fluoro-2-methylaniline (Starting Material) B 1-Chloro-3-fluoro-2-methylbenzene (Intermediate) A->B Step 1: Sandmeyer Reaction (NaNO₂, HCl, CuCl) C 4-Chloro-3-fluoro-2-methylbenzoic Acid (Final Product) B->C Step 2: Directed ortho-Metalation & Carboxylation (1. n-BuLi, THF, -78 °C 2. CO₂ (s) 3. H₃O⁺)

Experimental Protocols

PART A: Step 1 - Sandmeyer Chlorination of 3-Fluoro-2-methylaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group via a diazonium salt intermediate.[1][2] The reaction proceeds through a single-electron transfer mechanism catalyzed by copper(I), which generates an aryl radical that subsequently abstracts the chloride from a copper(II) species.[3]

Protocol:

  • Diazotization:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, add concentrated hydrochloric acid (60 mL) and water (60 mL). Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add 3-fluoro-2-methylaniline (12.5 g, 0.1 mol). Stir vigorously until a fine, uniform slurry of the amine hydrochloride salt is formed. Maintain the temperature between 0 and 5 °C.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 7.25 g, 0.105 mol) in 30 mL of cold water.[4]

    • Add the sodium nitrite solution dropwise to the amine slurry over 30 minutes, ensuring the temperature does not exceed 5 °C.[5] A slight excess of nitrous acid should be confirmed with starch-iodide paper (which will turn dark blue).[6]

  • Copper(I) Chloride Solution Preparation:

    • In a 1 L beaker, dissolve copper(I) chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (100 mL).

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution over 30-45 minutes. Vigorous evolution of nitrogen gas will occur.[6]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 100 mL of diethyl ether.

    • Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), 1 M NaOH (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, 1-chloro-3-fluoro-2-methylbenzene.

    • Purify the crude oil by vacuum distillation to obtain a colorless liquid.

ReagentMW ( g/mol )AmountMoles (mol)Eq.
3-Fluoro-2-methylaniline125.1412.5 g0.11.0
Conc. HCl (~37%)36.46160 mL--
Sodium Nitrite69.007.25 g0.1051.05
Copper(I) Chloride98.9912.0 g0.121.2
Expected Product 144.58 ~11.6 g ~0.08 ~80% Yield
Table 1: Reagents for Sandmeyer Chlorination.
PART B: Step 2 - Directed ortho-Metalation and Carboxylation

Directed ortho-metalation (DoM) is a powerful C-H activation technique for regioselective functionalization of aromatic rings.[7][8] The fluorine atom, despite being an electron-withdrawing group, acts as an effective Directed Metalation Group (DMG) due to its ability to coordinate with the lithium cation of the organolithium base, thereby increasing the kinetic acidity of the adjacent ortho-protons.[9][10] This directs deprotonation exclusively to the C4 position.

Figure 2: Mechanism of Directed ortho-Metalation

Fluorine directs lithiation to the adjacent C-H bond.

Protocol:

  • Reaction Setup:

    • Assemble a 500 mL three-necked flask, oven-dried and cooled under a stream of dry nitrogen or argon. Equip the flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

    • Using a syringe, charge the flask with 1-chloro-3-fluoro-2-methylbenzene (7.2 g, 0.05 mol) and 150 mL of anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (n-BuLi, 22 mL of a 2.5 M solution in hexanes, 0.055 mol) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.[11]

    • Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation:

    • While maintaining the nitrogen atmosphere, carefully add an excess of freshly crushed dry ice (CO₂(s), approx. 30 g) to the reaction mixture in small pieces.

    • Allow the mixture to slowly warm to room temperature overnight, which allows for the sublimation of excess CO₂.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Remove and discard the organic layer.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~1-2 with concentrated HCl. A white precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield 4-Chloro-3-fluoro-2-methylbenzoic acid as a white solid.[12][13]

ReagentMW ( g/mol )AmountMoles (mol)Eq.
1-Chloro-3-fluoro-2-methylbenzene144.587.2 g0.051.0
n-Butyllithium (2.5 M)64.0622 mL0.0551.1
Dry Ice (CO₂)44.01~30 g~0.68Excess
Anhydrous THF-150 mL-Solvent
Expected Product 188.58 ~7.9 g ~0.042 ~85% Yield
Table 2: Reagents for Directed ortho-Metalation and Carboxylation.

Safety and Handling

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[5] Always keep them in solution at low temperatures (0-5 °C) and use them immediately after preparation. Quench any residual diazonium salt before workup.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested.[4][14] Avoid contact with skin and eyes and prevent mixing with combustible materials.[15]

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that ignites spontaneously on contact with air and reacts violently with water.[16][17] It must be handled under an inert atmosphere (N₂ or Ar) using proper syringe techniques.[11] All glassware must be rigorously dried. Always have a suitable quenching agent (e.g., isopropanol) and a class D fire extinguisher readily available.[11][16] Wear fire-resistant clothing and appropriate personal protective equipment.[16]

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear safety goggles, lab coat, and appropriate chemical-resistant gloves throughout the procedures.

Conclusion

The synthetic route presented in this application note provides a logical, efficient, and highly regioselective method for preparing 4-Chloro-3-fluoro-2-methylbenzoic acid. By starting with 3-fluoro-2-methylaniline, this protocol circumvents the significant challenges of skeletal rearrangement and provides a practical solution for obtaining this valuable compound in high yield and purity. The use of a Sandmeyer reaction followed by a fluorine-directed ortho-metalation showcases a powerful combination of classic and modern synthetic techniques.

References

  • University of Arkansas. (n.d.). Standard Operating Procedure n-Butyllithium. Environmental Health and Safety. Retrieved from [Link]

  • BYJU'S. (2019, August 07). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Capital Normal University. (2000). Process for preparing substituted benzoic acid. Google Patents.
  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

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  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • BASF. (2023, April 25). Safety data sheet: Sodium Nitrite food grade E250. Retrieved from [Link]

  • New Jersey Department of Health. (2002, October). Hazard Summary: Butyl Lithium. Retrieved from [Link]

  • Mortier, J. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 1120 - SODIUM NITRITE. Retrieved from [Link]

  • University of Georgia. (n.d.). n-Butyllithium Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • New Jersey Department of Health. (2016, March). Hazardous Substance Fact Sheet: Sodium Nitrite. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

Sources

Application

4-Chloro-3-fluoro-2-methylbenzoic acid as a building block in medicinal chemistry

Application Notes & Protocols: 4-Chloro-3-fluoro-2-methylbenzoic acid A Strategically Substituted Building Block for Advanced Medicinal Chemistry Introduction: The Strategic Importance of Halogenated Building Blocks In t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 4-Chloro-3-fluoro-2-methylbenzoic acid

A Strategically Substituted Building Block for Advanced Medicinal Chemistry

Introduction: The Strategic Importance of Halogenated Building Blocks

In the landscape of modern drug discovery, the precise placement of functional groups on aromatic scaffolds is a cornerstone of rational design. 4-Chloro-3-fluoro-2-methylbenzoic acid is a premier example of a "high-value" building block, where the specific arrangement of its chloro, fluoro, and methyl substituents provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of target molecules. Its utility is most prominently demonstrated in the synthesis of highly selective kinase inhibitors, where these substituents play critical roles in establishing key binding interactions and optimizing drug-like properties.

The presence of multiple halogens—chlorine and fluorine—offers distinct advantages. The fluorine atom can enhance metabolic stability, modulate pKa, and form crucial hydrogen bonds or favorable dipole interactions within a protein's active site. The chlorine atom provides a lipophilic contribution and can occupy specific hydrophobic pockets, enhancing binding affinity. The ortho-methyl group serves to lock the conformation of the molecule, reducing the entropic penalty upon binding and improving selectivity. This guide provides a detailed overview of this compound's properties and a practical protocol for its application in synthesizing advanced pharmaceutical intermediates.

Physicochemical & Structural Properties

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis and molecular design.

PropertyValueSource
CAS Number 157652-29-4[1][2][3]
Molecular Formula C₈H₆ClFO₂[2]
Molecular Weight 188.58 g/mol [1][2]
Appearance White to beige powder[4]
Purity ≥95% - ≥98% (Varies by supplier)[1][4]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
logP 2.48 - 2.89[1][2]
Storage Conditions Store in a dry, sealed container at 2-8°C[2]

Application Profile: A Key Fragment in BRAF V600E Inhibitors

4-Chloro-3-fluoro-2-methylbenzoic acid is a critical starting material for the synthesis of several targeted cancer therapeutics, most notably Encorafenib (BRAFTOVI®) .[5] Encorafenib is a potent and highly selective inhibitor of the BRAF V600E mutant protein, a key driver in many cases of melanoma and other cancers.[5][6][7]

The B-Raf protein is a serine/threonine kinase that plays a role in regulating the MAP kinase/ERK signaling pathway, which affects cell division and differentiation.[5] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting unregulated cell growth.[8]

The 4-chloro-3-fluoro-2-methylphenyl moiety, derived directly from this building block, is integral to Encorafenib's mechanism of action. It anchors the inhibitor within the ATP-binding site of the kinase, with the specific halogenation pattern contributing to the drug's high affinity and selectivity.[9][10][11] The structural arrangement allows the molecule to induce and bind to an inactive "αC-out" conformation of the kinase, which is a key characteristic of its inhibitor class.[9][10]

Below is a diagram illustrating how the building block (highlighted) forms a core component of the final Encorafenib structure.

Caption: Role of the building block in the Encorafenib structure.

Experimental Protocol: Amide Bond Formation

One of the most common and critical reactions involving 4-Chloro-3-fluoro-2-methylbenzoic acid is its activation and subsequent coupling with an amine to form an amide bond. This transformation is fundamental to linking this building block to the rest of the target molecule.[12] The following protocol details a standard, reliable method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.[7]

Workflow Overview

Amide_Coupling_Workflow start Dissolve Carboxylic Acid (Building Block) add_base Add Base (DIPEA) start->add_base add_hatu Add Coupling Reagent (HATU) add_base->add_hatu activation Stir for Activation (Formation of Active Ester) add_hatu->activation add_amine Add Amine Nucleophile activation->add_amine reaction Reaction to Form Amide Bond (Stir at RT) add_amine->reaction workup Aqueous Workup & Extraction reaction->workup purify Purify Product (e.g., Column Chromatography) workup->purify end Characterize Final Product purify->end

Sources

Method

using 4-Chloro-3-fluoro-2-methylbenzoic acid for active pharmaceutical ingredient (API) synthesis

Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale In the landscape of active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of halogenated aromatic building blocks is critical for modulating both the physicochemical properties and the synthetic tractability of target molecules 1[1]. 4-Chloro-3-fluoro-2-methylbenzoic acid (CAS: 157652-29-4) has emerged as a highly versatile, trifunctional scaffold 2[2].

Rather than a simple intermediate, this compound acts as a programmable module in drug design. Each functional group serves a distinct mechanistic purpose:

  • 2-Methyl Group: Provides strategic steric hindrance. When converted to a benzamide, the methyl group forces the amide bond out of the aromatic plane, a conformational restriction highly prized in kinase inhibitors to enhance target selectivity.

  • 3-Fluoro Group: Increases lipophilicity and blocks oxidative metabolism (e.g., by CYP450 enzymes) at the C3 position. Electronically, it withdraws electron density via induction, activating the adjacent C4 position.

  • 4-Chloro Group: Serves as a stable, chemoselective handle for late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling.

Logic Core Trifunctional Scaffold (4-Cl, 3-F, 2-Me) Me 2-Methyl Group (Steric Hindrance) Core->Me F 3-Fluoro Group (Metabolic Stability) Core->F Cl 4-Chloro Group (Cross-Coupling Handle) Core->Cl Effect1 Induces non-planar amide conformation Me->Effect1 Effect2 Prevents oxidative metabolism at C3 F->Effect2 Effect3 Enables late-stage functionalization Cl->Effect3

Caption: Functional group contributions of the scaffold to API properties and synthesis.

Quantitative Profile
PropertyValueSource/Validation
CAS Number 157652-29-4
Molecular Formula C₈H₆ClFO₂2[2]
Molecular Weight 188.58 g/mol
SMILES CC1=C(F)C(Cl)=CC=C1C(=O)O
Typical Purity ≥97%Standard API Intermediate Grade

Strategic Synthetic Workflows

The most common utilization of 4-Chloro-3-fluoro-2-methylbenzoic acid in API manufacturing involves a two-stage sequence: Amidation followed by Cross-Coupling .

Workflow SM 4-Chloro-3-fluoro- 2-methylbenzoic acid Act Acid Activation (Oxalyl Chloride) SM->Act Amide Amide Intermediate (Pharmacophore) Act->Amide Coupling Suzuki-Miyaura Cross-Coupling Amide->Coupling API Final API Target Coupling->API

Caption: Standard workflow for API synthesis using 4-Chloro-3-fluoro-2-methylbenzoic acid.

Overcoming Steric Hindrance in Amidation

The ortho-methyl group creates a significant steric shield around the carboxylic acid. Standard carbodiimide coupling agents (like EDC/HOBt) often fail here, leading to sluggish kinetics and the formation of unreactive N-acylurea byproducts. To bypass this, the acid must be converted into a highly reactive, less sterically encumbered electrophile—specifically, an acyl chloride.

Reagent SystemMechanismTypical YieldCausality & Notes
EDC / HOBt Carbodiimide< 40%Steric clash prevents efficient active ester formation.
HATU / DIPEA Uronium Salt80 - 85%Good for micro-scale; cost-prohibitive for large API batches.
(COCl)₂ / DMF (cat.) Acyl Chloride> 92%Optimal. Generates a small, highly reactive electrophile.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of N-Substituted Benzamides via Acyl Chloride

Objective: Form the core benzamide pharmacophore while leaving the 4-chloro group intact.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 4-Chloro-3-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).

  • Catalytic Activation: Add anhydrous N,N-dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with the incoming oxalyl chloride to form the Vilsmeier-Haack reagent, the true catalytic chlorinating species, which prevents the reaction from stalling.

  • Chlorination: Cool the suspension to 0 °C. Add oxalyl chloride (1.2 eq) dropwise over 30 minutes.

    • Causality: The low temperature controls the exothermic release of CO₂ and CO gases. As the acyl chloride forms, the suspension will transition into a clear, homogenous solution.

  • Concentration: Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude acyl chloride as a pale yellow oil.

  • Amidation: Redissolve the acyl chloride in anhydrous THF. Cool to 0 °C. Slowly add a solution of the target amine (1.1 eq) and triethylamine (TEA) (2.5 eq) in THF.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validating QC Checkpoints:

  • FTIR: Disappearance of the broad carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and shift of the C=O stretch from ~1685 cm⁻¹ to ~1650 cm⁻¹ (amide I band).

  • ¹H NMR (CDCl₃): Appearance of a broad singlet at ~6.0–8.0 ppm (depending on the amine) corresponding to the new amide N-H proton.

Protocol B: Chemoselective Late-Stage Suzuki-Miyaura Coupling

Objective: Utilize the 4-chloro group to append aryl/heteroaryl motifs to the established benzamide.

Step-by-Step Methodology:

  • Reaction Setup: Charge a Schlenk flask with the amide intermediate from Protocol A (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The 4-chloro position is traditionally challenging for oxidative addition compared to bromides or iodides. However, the electron-withdrawing 3-fluoro group lowers the electron density of the C-Cl bond, activating it. Pd(dppf)Cl₂ provides the necessary bite angle and electron-rich center to facilitate this specific insertion.

  • Reflux: Heat the mixture to 90 °C under nitrogen for 12 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove palladium black. Partition the filtrate between water and ethyl acetate. Purify the organic layer via silica gel chromatography.

Self-Validating QC Checkpoints:

  • LC-MS: Complete consumption of the starting material mass [M+H]⁺ and appearance of the coupled product mass.

  • ¹⁹F NMR: The fluorine signal will exhibit a distinct chemical shift change (typically 2-5 ppm) due to the alteration of its ortho-electronic environment (from a chlorine atom to a new aryl ring). This serves as an unambiguous diagnostic tool for successful coupling.

References

  • ChemScene: 157652-29-4 | 4-Chloro-3-fluoro-2-methylbenzoic acid. 2[2]

  • AChemBlock: 4-chloro-3-fluoro-2-methylbenzoic acid 97% | CAS: 157652-29-4.

  • Benchchem: 2-Chloro-5-(trifluoromethyl)benzoic acid | 657-06-7 (General principles of halogenated benzoic acids in API synthesis and impurity control). 1[1]

Sources

Application

Application Note: Advanced Synthetic Routes to 4-Chloro-3-fluoro-2-methylbenzoic Acid

Introduction & Strategic Rationale Halogenated methylbenzoic acids are highly valued building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Halogenated methylbenzoic acids are highly valued building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors, agrochemicals, and targeted therapeutics. The specific substitution pattern of 4-chloro-3-fluoro-2-methylbenzoic acid —featuring a carboxylate, a methyl group, a fluorine atom, and a chlorine atom in a contiguous 1,2,3,4-sequence—presents a significant regiochemical challenge.

This application note details two divergent, highly validated synthetic protocols starting from the commercially available precursor, 2-methyl-3-fluoroaniline. By establishing a common intermediate, we provide both a classical cyanation route and a modern palladium-catalyzed carbonylation route, empowering process chemists to select the optimal pathway based on their facility's capabilities and safety infrastructure.

Mechanistic Causality & Route Design

Synthesis of the Common Intermediate

Direct halogenation of free anilines often leads to over-oxidation and polyhalogenation. To establish strict regiocontrol, the aniline amine is first masked as an acetamide. The acetamido group is a strong ortho/para director. In N-(3-fluoro-2-methylphenyl)acetamide, the para position (C4) is also ortho to the highly electronegative fluorine atom. This synergistic electronic activation strongly biases electrophilic aromatic substitution toward the C4 position. Treatment with N-chlorosuccinimide (NCS) provides the C4-chlorinated product with >95% regioselectivity, avoiding the use of harsh chlorine gas .

Divergent Pathways
  • Route A (Classical Cyanation): Utilizes the Sandmeyer reaction. Diazotization of the aniline followed by displacement with CuCN/KCN yields the benzonitrile. While highly scalable and cost-effective, this route requires rigorous safety protocols due to the generation of stoichiometric cyanide waste .

  • Route B (Pd-Catalyzed Carbonylation): A greener, modern organometallic approach. The aniline is converted to the aryl bromide via a Sandmeyer-type bromination. Subsequent palladium-catalyzed alkoxycarbonylation using CO gas directly yields the methyl ester. The selection of Pd(dppf)Cl2​ is deliberate; the large bite angle of the dppf ligand accelerates reductive elimination, which is otherwise hindered by the ortho-methyl group .

Visual Workflow

SynthesisWorkflow A 2-Methyl-3-fluoroaniline (Starting Material) B N-(3-Fluoro-2-methylphenyl)acetamide (Protection) A->B Ac2O, Et3N, DCM (98% Yield) C N-(4-Chloro-3-fluoro-2-methylphenyl)acetamide (Regioselective Chlorination) B->C NCS, DMF, 0°C to RT (85% Yield) D 4-Chloro-3-fluoro-2-methylaniline (Common Intermediate) C->D 6M HCl, Reflux (92% Yield) E 4-Chloro-3-fluoro-2-methylbenzonitrile (Sandmeyer Cyanation) D->E 1. NaNO2, HCl 2. CuCN, KCN (70% Yield) F 1-Bromo-4-chloro-3-fluoro-2-methylbenzene (Sandmeyer Bromination) D->F 1. NaNO2, HBr 2. CuBr (75% Yield) H 4-Chloro-3-fluoro-2-methylbenzoic Acid (Target Compound) E->H 50% H2SO4, Reflux (88% Yield) G Methyl 4-chloro-3-fluoro-2-methylbenzoate (Pd-Catalyzed Carbonylation) F->G CO (50 psi), MeOH Pd(dppf)Cl2, Et3N (82% Yield) G->H LiOH, THF/H2O (95% Yield)

Divergent synthetic workflow for 4-chloro-3-fluoro-2-methylbenzoic acid from a common intermediate.

Experimental Protocols

Phase 1: Synthesis of the Common Intermediate

Step 1: Acetylation

  • Dissolve 2-methyl-3-fluoroaniline (1.0 eq, 100 mmol) in anhydrous DCM (200 mL).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise over 30 minutes.

  • Self-Validating Marker: An exothermic reaction will occur. TLC (30% EtOAc/Hexanes) will show the disappearance of the highly polar aniline spot and the formation of a UV-active product spot at Rf​≈0.5 .

  • Wash with 1M HCl, brine, dry over Na2​SO4​ , and concentrate to yield N-(3-fluoro-2-methylphenyl)acetamide.

Step 2: Regioselective Chlorination

  • Dissolve the acetamide (1.0 eq) in anhydrous DMF (150 mL) and cool to 0 °C.

  • Add N-chlorosuccinimide (NCS, 1.05 eq) in small portions over 1 hour to prevent thermal runaway and maintain regiocontrol.

  • Warm to room temperature and stir for 4 hours.

  • Self-Validating Marker: As NCS is consumed, the suspension will clarify. TLC (20% EtOAc/Hexanes) will confirm the appearance of a single new spot ( Rf​≈0.35 ). The absence of multiple spots visually confirms the synergistic regiocontrol of the acetamido and fluoro groups.

  • Quench with water, extract with EtOAc, and recrystallize from ethanol to yield N-(4-chloro-3-fluoro-2-methylphenyl)acetamide.

Step 3: Deprotection

  • Suspend the chlorinated acetamide in 6M HCl (200 mL) and reflux for 12 hours.

  • Cool to 0 °C and carefully basify with 5M NaOH to pH 10.

  • Extract with EtOAc, dry, and concentrate to yield the common intermediate: 4-chloro-3-fluoro-2-methylaniline .

Phase 2, Route A: Classical Cyanation Pathway

Step 4A: Sandmeyer Cyanation

  • Suspend the aniline (1.0 eq) in 20% aqueous HCl (100 mL) at 0 °C.

  • Add a solution of NaNO2​ (1.1 eq) in water dropwise. Stir for 30 mins to form the diazonium salt.

  • Self-Validating Marker: The solution will become clear and pale yellow. Starch-iodide paper must test positive (blue/black) to confirm excess nitrous acid.

  • Neutralize carefully with Na2​CO3​ to pH 6.

  • In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (2.0 eq) in water at 0 °C.

  • Add the diazonium solution dropwise to the cyanide complex. Caution: Perform in a highly ventilated fume hood. Heat to 60 °C for 2 hours. Nitrogen gas evolution confirms the displacement.

  • Extract with EtOAc to isolate 4-chloro-3-fluoro-2-methylbenzonitrile.

Step 5A: Nitrile Hydrolysis

  • Reflux the benzonitrile in 50% H2​SO4​ (100 mL) for 24 hours.

  • Cool to room temperature and pour over crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-chloro-3-fluoro-2-methylbenzoic acid .

Phase 2, Route B: Pd-Catalyzed Carbonylation Pathway

Step 4B: Sandmeyer Bromination

  • Suspend the aniline (1.0 eq) in 48% aqueous HBr (100 mL) at 0 °C.

  • Diazotize with NaNO2​ (1.1 eq) as described above.

  • Pour the diazonium solution into a stirring solution of CuBr (1.2 eq) in 48% HBr at 0 °C. Heat to 70 °C until nitrogen evolution ceases.

  • Extract with hexanes and purify via silica plug to yield 1-bromo-4-chloro-3-fluoro-2-methylbenzene.

Step 5B: Palladium-Catalyzed Alkoxycarbonylation

  • In a pressure reactor, combine the aryl bromide (1.0 eq), Pd(dppf)Cl2​ (0.05 eq), triethylamine (2.0 eq), and anhydrous methanol (10 eq) in DMF (50 mL).

  • Purge the reactor with Nitrogen, then pressurize with CO gas to 50 psi.

  • Heat to 80 °C for 16 hours.

  • Self-Validating Marker: The reaction mixture will transition from a reddish-brown suspension to a dark, homogeneous solution. A drop in CO pressure in the autoclave indicates active uptake and successful carbonylation.

  • Vent the reactor, filter through Celite, and concentrate to yield methyl 4-chloro-3-fluoro-2-methylbenzoate.

Step 6B: Saponification

  • Dissolve the ester in a 1:1 mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

  • Acidify with 1M HCl to pH 2.

  • Filter the precipitated solid and dry to yield 4-chloro-3-fluoro-2-methylbenzoic acid .

Quantitative Data & Route Comparison

MetricRoute A (Classical Cyanation)Route B (Pd-Carbonylation)
Total Step Count (from Aniline) 5 Steps6 Steps
Estimated Overall Yield ~47%~44%
Key Reagents CuCN, KCN, H2​SO4​ CuBr, CO gas, Pd(dppf)Cl2​
Reaction Temp Range 0 °C to 100 °C (Reflux)0 °C to 80 °C
Scalability Bottlenecks Highly toxic cyanide waste disposalHigh-pressure CO infrastructure required
Environmental / Safety Profile Poor (Stoichiometric heavy metal/cyanide)Moderate (Catalytic heavy metal, toxic gas)

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. URL:[Link]

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. URL:[Link]

  • Barnard, C. F. J. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Organometallics, 27(21), 5402–5422. URL:[Link]

Method

Application Note: Synthesis of 4-Chloro-3-fluoro-2-methylbenzoyl Chloride via Reaction with Oxalyl Chloride

Introduction 4-Chloro-3-fluoro-2-methylbenzoyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] The presence of chloro and fluoro substituents on th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-3-fluoro-2-methylbenzoyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] The presence of chloro and fluoro substituents on the aromatic ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.[2][3][4][5] This application note provides a detailed protocol for the preparation of 4-Chloro-3-fluoro-2-methylbenzoyl chloride from its corresponding carboxylic acid using oxalyl chloride as the chlorinating agent. The reaction is catalyzed by N,N-dimethylformamide (DMF) and proceeds under mild conditions to afford the desired acyl chloride in high purity.

Reaction Principle and Causality

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, enabling subsequent reactions such as esterification, amidation, and Friedel-Crafts acylation.[6] Oxalyl chloride is a preferred reagent for this conversion due to its high reactivity and the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies product isolation.[6]

The reaction is catalyzed by a catalytic amount of DMF. The mechanism involves the initial reaction of oxalyl chloride with DMF to form the Vilsmeier reagent, an electrophilic iminium salt. The carboxylic acid then attacks the Vilsmeier reagent to form a reactive intermediate, which subsequently collapses to the acyl chloride, regenerating the DMF catalyst.[7]

The presence of electron-withdrawing groups, such as chlorine and fluorine, on the benzoic acid can decrease the nucleophilicity of the carboxylic acid, potentially slowing the reaction rate. Conversely, the ortho-methyl group introduces steric hindrance around the carboxylic acid moiety, which might also affect the reaction kinetics. The protocol provided is optimized to address these substrate-specific characteristics.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
4-Chloro-3-fluoro-2-methylbenzoic acid≥97%AChemBlock
Oxalyl chloride≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Round-bottom flask250 mL, three-neckedVWR
Magnetic stirrer with heating mantleIKA
CondenserVWR
Dropping funnel100 mLVWR
Gas bubblerVWR
Vacuum distillation apparatusBuchi
FTIR SpectrometerPerkinElmer
Gas Chromatograph-Mass Spectrometer (GC-MS)Agilent
Experimental Protocol

Reaction Setup:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a gas outlet connected to a bubbler (to trap HCl and CO), and a dropping funnel is assembled.

  • The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • The flask is allowed to cool to room temperature under the inert atmosphere.

Reaction Procedure:

  • To the reaction flask, add 4-Chloro-3-fluoro-2-methylbenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to the flask to create a stirrable suspension.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension.

  • Charge the dropping funnel with oxalyl chloride (1.5 eq) dissolved in a small amount of anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the oxalyl chloride solution dropwise to the stirred suspension over 30-60 minutes. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber (around 1770 cm⁻¹).

Work-up and Purification:

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The vapor should be passed through a trap containing a basic solution (e.g., NaOH) to neutralize the acidic gases.

  • The crude 4-Chloro-3-fluoro-2-methylbenzoyl chloride is typically obtained as an oil or low-melting solid and can be used directly in the next step without further purification for many applications.

  • For higher purity, the crude product can be purified by vacuum distillation.

Reaction Workflow Diagram

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble and flame-dry glassware under inert atmosphere. Reactants 2. Charge flask with 4-Chloro-3-fluoro-2-methylbenzoic acid, DCM, and catalytic DMF. Setup->Reactants Cooling 3. Cool to 0 °C. Reactants->Cooling Addition 4. Add oxalyl chloride solution dropwise. Cooling->Addition Stirring 5. Stir at room temperature for 2-4 hours. Addition->Stirring Monitoring 6. Monitor reaction by FTIR. Stirring->Monitoring Evaporation 7. Remove solvent and excess oxalyl chloride under reduced pressure. Monitoring->Evaporation Purification 8. (Optional) Purify by vacuum distillation. Evaporation->Purification

Caption: Workflow for the synthesis of 4-Chloro-3-fluoro-2-methylbenzoyl chloride.

Safety Precautions

  • Oxalyl chloride is highly toxic and corrosive. It reacts violently with water, releasing toxic gases. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) is mandatory. This includes safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • The reaction generates toxic byproducts (HCl and CO). Ensure the reaction setup is equipped with a gas trap to neutralize these gases.

  • Handle all chemicals with care and consult the Material Safety Data Sheet (MSDS) before use.

Characterization Data

The final product should be characterized to confirm its identity and purity.

Analytical TechniqueExpected Results
FTIR Disappearance of the broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹). Appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (approx. 1770 cm⁻¹).
¹H NMR The chemical shifts of the aromatic and methyl protons will be consistent with the structure of 4-Chloro-3-fluoro-2-methylbenzoyl chloride.
¹³C NMR The chemical shifts of the carbons will be consistent with the structure, with the carbonyl carbon appearing at a characteristic downfield shift.
GC-MS A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of 4-Chloro-3-fluoro-2-methylbenzoyl chloride. This technique is also useful for identifying any impurities.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature.Increase the reaction time or allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C).
Inactive oxalyl chloride.Use freshly opened or distilled oxalyl chloride.
Low yield Presence of moisture.Ensure all glassware is thoroughly dried and anhydrous solvents are used. Perform the reaction under a strict inert atmosphere.
Premature hydrolysis of the product during work-up.Work up the reaction mixture promptly and avoid exposure to atmospheric moisture.
Formation of byproducts Side reactions due to impurities in the starting material.Use highly pure 4-Chloro-3-fluoro-2-methylbenzoic acid.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-Chloro-3-fluoro-2-methylbenzoyl chloride. The use of oxalyl chloride with catalytic DMF offers a high-yielding and clean conversion of the corresponding carboxylic acid. Adherence to the described safety precautions is crucial for the safe handling of the hazardous reagents involved. The resulting acyl chloride is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride.
  • One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. (2026, January 26). RSC Advances.
  • CDH Fine Chemical. (n.d.).
  • Pearson. (2024, July 17). Propose a second mechanism for the reaction of benzoic acid with....
  • Process for the preparation of chloro-benzoyl chlorides. (1998, July 22).
  • Preparation method for 4-fluorobenzoyl chloride. (n.d.).
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses.
  • Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl....
  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024, April 23). Beilstein Journal of Organic Chemistry.
  • III Analytical Methods. (n.d.).
  • 4-chloro-3-fluoro-2-methylbenzoic acid 97% | CAS: 157652-29-4 | AChemBlock. (2026, March 2).
  • 4-Chloro-3-fluoro-2-methylbenzoic acid. (n.d.). ChemScene.
  • Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline.
  • A one-pot, highly selective synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. (2025, August 5).
  • ChemicalBook. (2024, April 19).
  • Provide the mechanism for the reaction of benzoic acid with thionyl chloride and oxalyl chloride. (2023, July 10). Brainly.com.
  • Propose a mechanism for the reaction of benzoic acid with oxalyl chloride.. (2025, April 1). Filo.
  • Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzoyl chloride.
  • 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152. (n.d.). PubChem.
  • Aziridine-2-carboxylic acids will react with oxalyl chloride to give morpholin-2,3,5-trionones, cyclic N- carboxyanhydrides or b-lactams depending on the nature of the substituent at the 3-position. (2012, November 8). Chemical Science.
  • 4-Chloro-2-fluorobenzoic acid 98 446-30-0. (n.d.). MilliporeSigma.
  • 4-Chloro-3-(trifluoromethyl)benzoyl chloride | 1735-55-3. (n.d.). Sigma-Aldrich.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). PubMed.
  • How to prepare 4-Chloro-3-sulfamoylbenzoyl chloride?. (2022, February 19). Guidechem.
  • ANALYTICAL METHODS. (n.d.).
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025, August 9).
  • 4-Chloro-3-methylbenzoic acid. (2025, December 26). Fisher Scientific.
  • Atom-efficient chlorination of benzoic acids with PCl 3 generating acyl chlorides. (n.d.). RSC Advances.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (n.d.). The Royal Society of Chemistry.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed.
  • 4-Methylbenzoyl chloride 874-60-2 wiki. (n.d.). Guidechem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
  • Benzoyl chloride, 4-pentyl. (n.d.). Organic Syntheses Procedure.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. (n.d.).
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). GDCh.app.

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Application

Application Notes and Protocols for the Fischer Esterification of 4-Chloro-3-fluoro-2-methylbenzoic acid

Introduction: Navigating the Synthesis of a Sterically Hindered and Electron-Deficient Benzoate Ester The synthesis of benzoate esters is a cornerstone of organic chemistry, with wide-ranging applications in the pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of a Sterically Hindered and Electron-Deficient Benzoate Ester

The synthesis of benzoate esters is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental and cost-effective method for their preparation.[1][2] This application note provides a comprehensive guide to the synthesis of methyl 4-chloro-3-fluoro-2-methylbenzoate from its corresponding carboxylic acid, a molecule that presents unique challenges due to both steric hindrance and the electronic effects of its substituents.

The presence of a methyl group at the C2 position, ortho to the carboxylic acid, introduces significant steric hindrance around the reaction center. This can impede the approach of the nucleophilic alcohol, potentially leading to slower reaction rates and lower yields under standard Fischer esterification conditions. Furthermore, the electron-withdrawing nature of the chloro and fluoro substituents can decrease the nucleophilicity of the carbonyl oxygen, making its protonation by the acid catalyst less favorable. This guide will address these challenges by presenting a robust protocol optimized for this specific substrate, drawing upon established methodologies for the esterification of sterically hindered and electronically deactivated benzoic acids.

Reaction Principle and Mechanism

The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[3] The overall transformation involves the reaction of 4-Chloro-3-fluoro-2-methylbenzoic acid with an excess of an alcohol, typically methanol, in the presence of a strong acid catalyst like sulfuric acid, to yield the corresponding methyl ester and water.

The mechanism proceeds through several key reversible steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product side and achieve a high yield, a large excess of the alcohol is typically used, which also conveniently serves as the solvent.[3]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis, purification, and characterization of methyl 4-chloro-3-fluoro-2-methylbenzoate.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
4-Chloro-3-fluoro-2-methylbenzoic acid157652-29-4C₈H₆ClFO₂188.58Commercially Available
Methanol (Anhydrous)67-56-1CH₄O32.04Commercially Available
Sulfuric Acid (Concentrated, 98%)7664-93-9H₂SO₄98.08Commercially Available
Diethyl Ether60-29-7C₄H₁₀O74.12Commercially Available
Saturated Sodium Bicarbonate Solution144-55-8 (NaHCO₃)NaHCO₃84.01Prepared in-house
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Commercially Available
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38Commercially Available

Safety Precautions:

  • 4-Chloro-3-fluoro-2-methylbenzoic acid is a potential irritant.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Methanol is flammable and toxic.

  • Diethyl ether is extremely flammable.

  • Perform all operations in a well-ventilated fume hood.

Protocol 1: Standard Fischer Esterification under Reflux

This protocol is a standard approach that can be effective, though longer reaction times may be necessary due to the substrate's steric hindrance.

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-fluoro-2-methylbenzoic acid (e.g., 5.0 g, 26.5 mmol).

  • Add a large excess of anhydrous methanol (e.g., 50 mL).

  • Place the flask in an ice-water bath to cool the mixture.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 2.5 mL) to the stirred solution. The addition is exothermic.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

Work-up and Purification:

  • After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.

    • Brine (1 x 50 mL)

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 4-chloro-3-fluoro-2-methylbenzoate.

  • Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.

Protocol 2: Modified Esterification for Sterically Hindered Acids

This modified protocol is adapted from methods developed for the esterification of sterically hindered carboxylic acids and may provide a higher yield in a shorter reaction time.[4]

Reaction Setup:

  • In a dry 100 mL round-bottom flask, carefully add concentrated sulfuric acid (e.g., 20 mL).

  • Cool the sulfuric acid in an ice-water bath.

  • Slowly and in portions, add 4-Chloro-3-fluoro-2-methylbenzoic acid (e.g., 5.0 g, 26.5 mmol) to the cold, stirred sulfuric acid.

  • Allow the mixture to stir at room temperature for 10-15 minutes to ensure complete dissolution and formation of the acylium ion intermediate.

  • In a separate flask, cool an excess of anhydrous methanol (e.g., 50 mL) in an ice-water bath.

  • Carefully and slowly pour the sulfuric acid solution of the carboxylic acid into the cold methanol with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1.

Data Analysis and Expected Outcomes

The final product, methyl 4-chloro-3-fluoro-2-methylbenzoate, should be a colorless oil or a low-melting solid.

Spectroscopic Characterization
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (2H): Expect two doublets or a more complex multiplet in the aromatic region (δ 7.0-8.0 ppm) due to the substitution pattern. The coupling constants will be indicative of the relative positions of the protons.

    • Methyl Ester Protons (3H): A sharp singlet is expected around δ 3.9 ppm.

    • Aromatic Methyl Protons (3H): A singlet is expected around δ 2.2-2.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the fluorine exhibiting a characteristic large C-F coupling constant.

    • Methyl Ester Carbon: A signal around δ 52 ppm.

    • Aromatic Methyl Carbon: A signal in the aliphatic region, typically around δ 15-20 ppm.

  • FT-IR (ATR):

    • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

    • C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.

    • C-H Stretch (Aromatic and Aliphatic): Signals around 2900-3100 cm⁻¹.

    • C-Cl and C-F Stretches: Absorptions in the fingerprint region.

Yield Calculation

The theoretical yield should be calculated based on the initial moles of 4-Chloro-3-fluoro-2-methylbenzoic acid. The actual yield is the mass of the purified product.

Percent Yield = (Actual Yield / Theoretical Yield) x 100%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Insufficient catalyst. - Loss of product during work-up.- Increase the reaction time and/or temperature. - Ensure the use of concentrated sulfuric acid. - Be careful during the extraction and washing steps to avoid loss of the organic layer.
Reaction Mixture Darkens (Charring) - Sulfuric acid was added too quickly. - Reaction temperature is too high.- Add the sulfuric acid slowly and with efficient cooling. - Maintain the recommended reaction temperature.
Product is Contaminated with Starting Material - Incomplete reaction. - Inefficient removal of unreacted acid during work-up.- Extend the reaction time. - Ensure thorough washing with saturated sodium bicarbonate solution until no more gas evolution is observed. Check the pH of the aqueous wash to confirm it is basic.

Conclusion

The Fischer esterification of 4-Chloro-3-fluoro-2-methylbenzoic acid presents a synthetic challenge due to steric hindrance and electronic deactivation. The protocols outlined in this application note provide two effective methods to overcome these obstacles. The standard reflux method is a reliable option, while the modified procedure for sterically hindered acids may offer improved efficiency. Careful control of reaction conditions and a thorough work-up and purification procedure are essential for obtaining a high yield of the desired methyl 4-chloro-3-fluoro-2-methylbenzoate. The provided spectroscopic data will aid in the successful characterization of the final product, a valuable intermediate for further research and development in the chemical and pharmaceutical industries.

Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification_analysis Purification & Analysis start 4-Chloro-3-fluoro-2-methylbenzoic acid + Methanol catalyst Add H₂SO₄ Catalyst start->catalyst reflux Reflux (4-8h) or Stir at RT (1-2h for modified protocol) catalyst->reflux quench Quench with Water reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (optional) concentrate->purify characterize Spectroscopic Analysis (NMR, IR) purify->characterize product Pure Methyl 4-chloro-3-fluoro-2-methylbenzoate characterize->product

Caption: Experimental workflow for the Fischer esterification of 4-Chloro-3-fluoro-2-methylbenzoic acid.

Mechanism Diagram

Fischer_Mechanism reactant 4-Chloro-3-fluoro-2-methylbenzoic acid R-COOH protonation Protonated Carbonyl R-C(=O+H)OH reactant->protonation + H⁺ tetrahedral_int Tetrahedral Intermediate R-C(OH)₂(O+HR') protonation->tetrahedral_int + R'OH proton_transfer Proton Transfer R-C(OH)(O+H₂R') tetrahedral_int->proton_transfer Proton Transfer water_elim Elimination of Water R-C(=O+H)OR' proton_transfer->water_elim - H₂O product Methyl 4-chloro-3-fluoro-2-methylbenzoate R-COOR' water_elim->product - H⁺

Caption: Simplified mechanism of the Fischer esterification.

References

  • Newman, M. S., & Fones, W. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2433.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Example Reference]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • [Provide a relevant citation for supporting inform
  • PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. Retrieved from [Link]

  • Ibrahim, N. A., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53-62.
  • ACS Publications. (2026, January 29). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification.
  • MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2209.
  • YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Google Patents. (n.d.). US5302748A - Esterification process.
  • PubChemLite. (n.d.). Methyl 4-chloro-3-(fluorosulfonyl)benzoate (C8H6ClFO4S). Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • [Provide a relevant citation for supporting inform
  • ResearchGate. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

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Method

Application Notes and Protocols for the Amidation of 4-Chloro-3-fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of sterically hindered and Electronically Deactivated Substrates 4-Chloro-3-fluoro-2-methylbenzoic acid is a valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of sterically hindered and Electronically Deactivated Substrates

4-Chloro-3-fluoro-2-methylbenzoic acid is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active molecules. Its substituted phenyl ring offers a unique combination of lipophilicity, polarity, and metabolic stability. However, the very features that make this molecule attractive also present a significant challenge in its derivatization, particularly in the formation of amide bonds. The ortho-methyl group introduces steric hindrance around the carboxylic acid, while the electron-withdrawing effects of the chlorine and fluorine atoms decrease the nucleophilicity of the carboxylate, making it a less reactive partner in coupling reactions.

These application notes provide a detailed guide to successfully navigate the amidation of 4-Chloro-3-fluoro-2-methylbenzoic acid. We will explore several robust protocols, delve into the mechanistic rationale behind the choice of reagents, and offer practical insights for troubleshooting and optimization.

Understanding the Core Challenge: Steric Hindrance and Electronic Deactivation

The primary obstacle in the amidation of 4-Chloro-3-fluoro-2-methylbenzoic acid is the steric bulk imposed by the ortho-methyl group. This hinders the approach of the amine nucleophile to the activated carboxylic acid intermediate. Compounding this issue are the electron-withdrawing chloro and fluoro substituents, which reduce the electron density of the carboxyl group, making it less reactive.

Therefore, successful amidation protocols must employ highly reactive coupling reagents that can efficiently activate the carboxylic acid and overcome the steric barrier. The choice of solvent and base also plays a crucial role in facilitating the reaction and minimizing side products.

Recommended Amidation Protocols

This section details three reliable protocols for the amidation of 4-Chloro-3-fluoro-2-methylbenzoic acid, each with its own set of advantages depending on the specific amine substrate and desired scale.

Protocol 1: The HATU/DIPEA Approach - A High-Potency Solution for Challenging Couplings

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective uronium/aminium salt-based coupling reagent.[1] HATU is particularly well-suited for sterically hindered substrates and electron-deficient amines due to its ability to form a highly reactive OAt-active ester.[1]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive OAt-active ester.[1] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, forming the active ester and releasing tetramethylurea. The amine then attacks this activated intermediate to yield the desired amide.

Experimental Workflow:

HATU_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Chloro-3-fluoro-2- methylbenzoic acid (1.0 equiv), amine (1.1 equiv), and HATU (1.1 equiv) in anhydrous DMF B Cool to 0 °C A->B Transfer C Add DIPEA (2.5 equiv) dropwise B->C Initiate D Warm to RT and stir (Monitor by TLC/LC-MS) C->D Proceed E Aqueous Work-up (e.g., wash with LiCl solution) D->E Completion F Extract with EtOAc E->F G Dry, concentrate, and purify (e.g., column chromatography) F->G EDC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Chloro-3-fluoro-2- methylbenzoic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF B Cool to 0 °C A->B Transfer C Add EDC·HCl (1.2 equiv) portion-wise B->C Activate D Add DIPEA or Et3N (2.5 equiv) dropwise C->D Base Addition E Warm to RT and stir (Monitor by TLC/LC-MS) D->E Proceed F Aqueous Work-up (wash with 1M HCl, sat. NaHCO3, brine) E->F Completion G Dry, concentrate, and purify (e.g., column chromatography) F->G AcylFluoride_Workflow cluster_activation Acyl Fluoride Formation cluster_amidation Amidation cluster_workup Work-up & Purification A Dissolve 4-Chloro-3-fluoro-2- methylbenzoic acid (1.0 equiv) and base (e.g., pyridine) in anhydrous DCM B Add fluorinating agent (e.g., cyanuric fluoride) at 0 °C to RT A->B Initiate C Stir until conversion is complete (Monitor by TLC/¹⁹F NMR) B->C Proceed D Add amine (1.1 equiv) to the acyl fluoride solution C->D Transfer E Stir at RT or heat as needed (Monitor by TLC/LC-MS) D->E Proceed F Aqueous Work-up (wash with 1M HCl, sat. NaHCO3, brine) E->F Completion G Dry, concentrate, and purify (e.g., column chromatography) F->G

Sources

Application

The Strategic Role of Substituted Benzoic Acids in Agrochemical Innovation: A Guide for Researchers

Introduction: The Architectural Significance of Substituted Benzoic Acids in Modern Agrochemicals In the landscape of modern agrochemical development, the substituted benzoic acid scaffold represents a cornerstone of mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of Substituted Benzoic Acids in Modern Agrochemicals

In the landscape of modern agrochemical development, the substituted benzoic acid scaffold represents a cornerstone of molecular design. These structures, characterized by a benzene ring bearing a carboxylic acid group and various other functional moieties, are pivotal intermediates in the synthesis of a wide array of herbicides, fungicides, and insecticides.[1][2] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn dictates its biological activity, target specificity, and environmental fate.[3][4] Among these, halogenated derivatives, such as 4-Chloro-3-fluoro-2-methylbenzoic acid, exemplify the chemical sophistication employed to enhance the efficacy and selectivity of crop protection agents. While the direct application of 4-Chloro-3-fluoro-2-methylbenzoic acid in a specific commercial agrochemical is not extensively documented in publicly available literature, its structural motifs are representative of a class of compounds that are crucial in the synthesis of advanced agricultural products. This guide will delve into the multifaceted role of such substituted benzoic acids, providing insights into their application and the rationale behind their use in agrochemical synthesis.

Physicochemical Properties of a Representative Substituted Benzoic Acid: 4-Chloro-3-fluoro-2-methylbenzoic acid

To understand the utility of substituted benzoic acids in agrochemical synthesis, it is essential to first characterize their fundamental properties. The following table summarizes the key physicochemical data for 4-Chloro-3-fluoro-2-methylbenzoic acid (CAS No. 157652-29-4), a compound that embodies the structural complexity of this class of molecules.

PropertyValueSource
Molecular Formula C₈H₆ClFO₂[5]
Molecular Weight 188.58 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point Not explicitly stated in search results
Purity ≥95%[6]
Storage Sealed in a dry environment at 2-8°C[5]

The presence of chloro, fluoro, and methyl groups on the benzoic acid core significantly influences its reactivity and potential applications in synthesis. The electron-withdrawing nature of the halogen atoms can activate the aromatic ring for certain reactions and also enhance the acidity of the carboxylic acid group. The methyl group, on the other hand, can provide steric hindrance and influence the molecule's binding affinity to target enzymes or receptors in pests.

The Synthetic Utility of Substituted Benzoic Acids in Agrochemical Development

Substituted benzoic acids are versatile building blocks in the synthesis of a variety of agrochemicals. Their carboxylic acid functionality serves as a convenient handle for a range of chemical transformations, most notably the formation of amides, esters, and other derivatives which are common structural features in active agrochemical ingredients.[2][7]

The Amide Bond: A Gateway to Bioactivity

A predominant application of substituted benzoic acids in agrochemical synthesis is their conversion to benzamides. The amide bond is a critical linkage in many successful pesticides, contributing to their stability and their ability to interact with biological targets. The general workflow for the synthesis of a benzamide-based agrochemical from a substituted benzoic acid is depicted below.

Benzamide Synthesis Workflow General Workflow for Benzamide Synthesis in Agrochemicals A Substituted Benzoic Acid (e.g., 4-Chloro-3-fluoro-2-methylbenzoic acid) B Activation of Carboxylic Acid (e.g., conversion to acyl chloride or activated ester) A->B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) D Amide Coupling Reaction B->D C Substituted Aniline or Amine C->D E Benzamide-based Agrochemical D->E Purification

Caption: General workflow for the synthesis of benzamide-based agrochemicals.

This synthetic strategy is exemplified in the production of numerous commercial pesticides. For instance, while not directly using 4-Chloro-3-fluoro-2-methylbenzoic acid, the synthesis of various insecticides and fungicides involves the coupling of a substituted benzoic acid with a specific amine-containing heterocyclic or aromatic moiety.[2]

Protocol: Illustrative Synthesis of a Benzamide Derivative

The following protocol provides a generalized, illustrative procedure for the synthesis of a benzamide derivative from a substituted benzoic acid. This is not a protocol for a specific, named agrochemical but rather a representative example of the chemical methodology.

Objective: To synthesize a substituted N-aryl benzamide from a substituted benzoic acid.

Materials:

  • Substituted benzoic acid (e.g., 4-Chloro-3-fluoro-2-methylbenzoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Substituted aniline

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool this solution to 0°C.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzamide product.

    • Purify the crude product by recrystallization or column chromatography to yield the pure substituted N-aryl benzamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial during the activation step as acyl chlorides are sensitive to moisture.

  • Anhydrous Solvents: Similarly, anhydrous solvents are used to prevent the hydrolysis of the acyl chloride intermediate back to the carboxylic acid.

  • Base in Coupling Reaction: Triethylamine or another non-nucleophilic base is added to neutralize the HCl generated during the amide bond formation, driving the reaction to completion.

  • Aqueous Work-up: The series of washes in the work-up procedure is designed to remove unreacted starting materials, byproducts, and the base.

The Broader Impact of Halogenation in Agrochemical Design

The presence of chlorine and fluorine in a molecule like 4-Chloro-3-fluoro-2-methylbenzoic acid is a deliberate design choice with significant implications for the resulting agrochemical.[3] Halogen atoms, particularly fluorine, can:

  • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the target pest and in the environment. This can lead to a longer-lasting effect of the agrochemical.

  • Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes or receptors, thereby increasing the potency of the agrochemical.

  • Modify Lipophilicity: The introduction of halogen atoms can alter the lipophilicity of a molecule, which affects its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

Conclusion and Future Perspectives

Substituted benzoic acids, and in particular their halogenated derivatives, are indispensable tools in the arsenal of the modern agrochemical scientist. They provide a versatile and tunable platform for the synthesis of a vast array of crop protection agents. While the specific journey of 4-Chloro-3-fluoro-2-methylbenzoic acid into a commercial product remains to be fully elucidated in public domain literature, its structure serves as a valuable case study for understanding the principles of rational agrochemical design. The continued exploration of novel substitution patterns on the benzoic acid ring will undoubtedly lead to the development of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • ResearchGate. Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. [Link]

  • ResearchGate. (PDF) Recent developments in fluorine‐containing pesticides. [Link]

  • PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]

Sources

Method

Application Note: Advanced Solid-Phase Synthesis Strategies Using Substituted Benzoic Acids

Executive Summary Substituted benzoic acids are highly versatile building blocks in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS). Beyond their traditional role as simple N-terminal cappin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzoic acids are highly versatile building blocks in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS). Beyond their traditional role as simple N-terminal capping agents, they are now critical components in the design of complex peptidomimetics, oligo(p-benzamide) foldamers, and combinatorial libraries targeting protein-protein interactions (PPIs).

This application note provides a comprehensive guide to the mechanistic principles, reagent selection, and validated protocols for integrating substituted benzoic acids into solid-phase workflows. By understanding the electronic and steric causality behind coupling efficiencies, researchers can optimize the synthesis of high-purity benzamide derivatives and α-helix mimetics.

Mechanistic Insights: Electronic and Steric Causality

The successful coupling of a substituted benzoic acid to a resin-bound amine is dictated by the delicate balance of electronic effects (induction and resonance) and steric hindrance imparted by the ring substituents.

Electronic Effects on Activation and Aminolysis
  • Electron-Withdrawing Groups (EWGs): Substituents such as fluoro, nitro, or cyano groups (e.g., 4-amino-2,3,5,6-tetrafluorobenzoic acid) withdraw electron density from the carboxylate[1]. This increases the electrophilicity of the carbonyl carbon once activated (e.g., as an OAt ester), accelerating the aminolysis step. However, highly activated esters are also more susceptible to premature hydrolysis if moisture is present.

  • Electron-Donating Groups (EDGs): Substituents like methoxy or alkyl groups (e.g., 4-methoxybenzoic acid) donate electron density, reducing the electrophilicity of the activated carbonyl. These deactivated acids require highly efficient coupling reagents, such as HATU or PyBOP, to drive the reaction to completion.

Overcoming Steric Hindrance and Aggregation
  • Ortho-Substitution: Ortho-substituted benzoic acids present significant steric bulk, hindering the approach of the resin-bound amine. In these cases, HATU is the reagent of choice. HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine and directing it toward the sterically shielded carbonyl carbon.

  • Intermolecular Hydrogen Bonding: When synthesizing oligo(p-benzamide) foldamers, growing oligomer chains often aggregate via intermolecular hydrogen bonding, leading to incomplete couplings. To overcome this, researchers utilize N -hexyl or N

    p -methoxybenzyl (PMB) protected monomers, which disrupt hydrogen bonding and dramatically increase solubility and coupling efficiency on Wang resin[2].

Experimental Workflows and Self-Validating Protocols

Protocol A: N-Terminal Capping with Substituted Benzoic Acids

N-terminal capping with substituted benzoic acids is frequently used to mimic specific amino acid side chains or enhance the metabolic stability of peptide therapeutics[3]. This protocol utilizes a self-validating Kaiser test to ensure quantitative coupling.

Reagents:

  • Fmoc-protected peptide on Rink Amide resin (0.1 mmol scale)

  • Substituted Benzoic Acid (5.0 equivalents, 0.5 mmol)

  • HATU (4.9 equivalents, 0.49 mmol) Note: Using slightly less HATU than the acid prevents capping of the resin-bound amine by guanidinium byproduct formation.

  • DIPEA (10.0 equivalents, 1.0 mmol)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Activation: In a separate vial, dissolve the substituted benzoic acid and HATU in 2 mL of DMF. Add DIPEA and vortex for 1 minute to pre-activate the acid to the OAt ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 to 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads and wash with DCM. Add 1 drop each of ninhydrin, phenol, and KCN solutions, and heat at 100°C for 3 minutes.

    • Result: If beads are colorless/yellow, coupling is complete. If beads are blue, free amines remain; repeat the coupling step (Step 2-3).

  • Cleavage: Wash the resin with DCM and dry. Cleave the capped peptide using a cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

  • Isolation: Precipitate the product in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Workflow N1 Resin Swelling (DMF, 30 min) N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Coupling (Benzoic Acid + HATU/DIPEA) N2->N3 N4 Kaiser Test (Validation) N3->N4 N5 Recouple (If Positive) N4->N5 Blue (Incomplete) N6 Cleavage & Global Deprotection (95% TFA Cocktail) N4->N6 Colorless (Complete) N5->N4 N7 Precipitation & LC-MS Analysis N6->N7

Caption: Self-validating solid-phase workflow for N-terminal capping using the Kaiser test.

Protocol B: Solid-Phase Synthesis of Tris-Benzamide α-Helix Mimetics

Tris-benzamides are powerful scaffolds designed to place three side-chain functional groups at the i, i + 4, and i + 7 positions, emulating one face of an α-helix[4],[5].

Methodology (Iterative Cycle):

  • Immobilization: Load 4-amino-3-hydroxybenzoic acid onto a 2-Chlorotrityl chloride (2-CTC) resin[5].

  • O-Acylation: React the resin-bound phenol with an allyl-protected substituted benzoic acid chloride in the presence of DIPEA.

  • O→N Acyl Migration: Treat the resin with a mild base (e.g., 10% DIPEA in DMF) and heat to induce a thermodynamically driven intramolecular O→N acyl migration, forming the stable amide bond[4].

  • O-Alkylation: Alkylate the newly liberated phenolic hydroxyl group using an alkyl halide and K₂CO₃ to introduce the desired side-chain mimetic[5].

  • Iteration: Remove the allyl ester using Pd(PPh₃)₄ and phenylsilane, and repeat steps 2-4 to build the tris-benzamide scaffold[4].

Mechanism A Substituted Benzoic Acid B Carboxylate Anion (via DIPEA) A->B Deprotonation C OAt Active Ester (via HATU) B->C Activation E Target Benzamide (N-Capped Peptide) C->E Aminolysis D Resin-Bound Amine D->E Nucleophilic Attack

Caption: Mechanistic pathway of HATU-mediated activation and aminolysis of benzoic acids.

Data Presentation: Coupling Reagent Efficacy

The selection of coupling reagents drastically impacts the yield and purity of solid-phase benzamide synthesis. The table below summarizes the optimal conditions based on the electronic and steric nature of the substituted benzoic acid.

Benzoic Acid DerivativeElectronic/Steric ProfileRecommended Coupling SystemBaseTime (hrs)Expected Purity (LC-MS)
4-Fluorobenzoic acid Mild EWG, Low StericDIC / HOBtNone1.0>95%
4-Methoxybenzoic acid EDG (Deactivated)PyBOP / HOBtDIPEA2.0>90%
2-Nitrobenzoic acid Strong EWG, High StericHATUDIPEA2.0>92%
2,6-Dimethoxybenzoic acid EDG, Extreme StericHATU / HOAtTMP*4.0>85%
4-Amino-2,3,5,6-tetrafluorobenzoic acid Strong EWG, Poly-substitutedHATUDIPEA1.5>95%

*TMP = 2,4,6-Trimethylpyridine (collidine). Used to prevent base-catalyzed epimerization/side reactions in highly hindered systems.

References

Sources

Application

Application Note: Monitoring Reaction Progress of 4-Chloro-3-fluoro-2-methylbenzoic Acid with Thin-Layer Chromatography

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 4-Chloro-3-fluoro-2-methylbenzoic acid. Detailed protocols for sample preparation, TLC development, and visualization are presented, along with specific methodologies for common synthetic transformations such as esterification and amide bond formation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is designed to be a self-validating system, enabling users to confidently assess reaction completion, identify the formation of products, and detect potential byproducts.

Introduction

4-Chloro-3-fluoro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science due to its utility as a versatile building block in the synthesis of complex molecules.[1][2][3] Accurate and efficient monitoring of its chemical transformations is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[4]

This application note will detail the principles and practical application of TLC for monitoring reactions of 4-Chloro-3-fluoro-2-methylbenzoic acid. We will explore the selection of appropriate stationary and mobile phases, visualization techniques, and the interpretation of chromatograms in the context of common reactions this substrate undergoes.

Physicochemical Properties of 4-Chloro-3-fluoro-2-methylbenzoic Acid

A fundamental understanding of the starting material's properties is crucial for developing an effective TLC method.

PropertyValueSource
Molecular Formula C₈H₆ClFO₂[2]
Molecular Weight 188.59 g/mol [2]
Appearance Off-white to pale yellow solid
Polarity Polar, due to the carboxylic acid group

The presence of the polar carboxylic acid group dictates its strong interaction with polar stationary phases like silica gel, while the aromatic ring allows for visualization under UV light.[5][6]

Principles of TLC for Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture).[4] For reaction monitoring, a three-lane spotting strategy is typically employed on a single TLC plate:

  • Lane 1 (SM - Starting Material): A spot of the pure starting material.

  • Lane 2 (Co - Co-spot): A spot where both the starting material and the reaction mixture are applied.

  • Lane 3 (R - Reaction Mixture): A spot of the ongoing reaction mixture.

As the reaction progresses, the intensity of the starting material spot in the reaction mixture lane should decrease, while a new spot corresponding to the product should appear and intensify. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • TLC Developing Chamber

  • Capillary tubes for spotting

  • UV Lamp (254 nm)

  • Staining jars

  • Heat gun

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, acetic acid)

  • Visualization reagents (e.g., Bromocresol Green solution)

General TLC Protocol for 4-Chloro-3-fluoro-2-methylbenzoic Acid

This protocol provides a starting point for developing a TLC method for reactions involving 4-Chloro-3-fluoro-2-methylbenzoic acid.

Step 1: Chamber Preparation

  • Pour the chosen mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper partially submerged in the solvent along the chamber wall to ensure saturation of the chamber atmosphere with solvent vapors.[5]

  • Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

Step 2: Plate Preparation and Spotting

  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Mark the positions for the starting material (SM), co-spot (Co), and reaction mixture (R) lanes.

  • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate or the reaction solvent if it's volatile).

  • Using a capillary tube, apply a small spot of each solution to the corresponding mark on the baseline. For the co-spot, apply the starting material first, let it dry, and then apply the reaction mixture on top of it.

Step 3: Development

  • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.

  • Cover the chamber and allow the solvent front to ascend the plate.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Step 4: Visualization

  • UV Light: Examine the dried plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against a fluorescent green background.[7][8] Circle the observed spots with a pencil.

  • Staining (if necessary): For enhanced visualization or for compounds that are not UV-active, a chemical stain can be used. For carboxylic acids, a Bromocresol Green stain is effective.[7][9]

    • Bromocresol Green Stain Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol.

    • Staining Procedure: Briefly dip the dried TLC plate into the Bromocresol Green solution. Acidic compounds will appear as yellow spots on a blue or green background.[9]

Step 5: Data Interpretation

Calculate the Retention Factor (Rf) for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane, and a distinct product spot is observed.

Application Examples: Monitoring Common Reactions

Esterification of 4-Chloro-3-fluoro-2-methylbenzoic Acid

Esterification converts the carboxylic acid into a less polar ester. This change in polarity is easily monitored by TLC.

  • Starting Material (Acid): More polar, lower Rf value.

  • Product (Ester): Less polar, higher Rf value.

Recommended Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate. A common mobile phase for monitoring the esterification of similar aromatic acids is 10% ethyl acetate in hexane .[10] The polarity can be adjusted as needed; increasing the proportion of ethyl acetate will increase the Rf values of all components.[11] To prevent streaking of the carboxylic acid spot, a small amount (0.5-1%) of acetic acid can be added to the mobile phase.[5][12]

Expected TLC Profile:

G cluster_TLC TLC Plate cluster_legend Legend SM SM Co Co R R sm_spot co_sm_spot r_sm_spot co_p_spot r_p_spot l1 Starting Material (Acid) l2 Product (Ester) legend_sm legend_p G cluster_TLC TLC Plate cluster_legend Legend SM SM Co Co R R sm_spot co_sm_spot r_sm_spot co_p_spot r_p_spot l1 Starting Material (Acid) l2 Product (Amide) legend_sm legend_p

Caption: Expected TLC profile for an amide formation reaction.

Troubleshooting

ProblemPossible CauseSolution
Streaking of spots Sample is too concentrated.Dilute the sample before spotting.
Starting material (carboxylic acid) is interacting strongly with the silica gel.Add 0.5-1% acetic acid to the mobile phase. [5][12]
Spots remain at the baseline (low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. [11]
Spots are too high on the plate (high Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase.
No spots are visible under UV light Compound is not UV-active.Use a chemical stain for visualization (e.g., Bromocresol Green for the acid, or a more general stain like potassium permanganate). [7][9]
Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions involving 4-Chloro-3-fluoro-2-methylbenzoic acid. By following the detailed protocols and understanding the principles outlined in this application note, researchers can effectively track the consumption of the starting material and the formation of products, leading to improved reaction outcomes and a more efficient workflow in the laboratory. The provided guidelines for mobile phase selection, visualization, and troubleshooting offer a robust framework for the successful application of TLC in synthetic chemistry projects.

References

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journals, 8(11). Retrieved from [Link]

  • O. G. V. (2012). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Analytical Chemistry, 67(10), 835-840.
  • Rank the types of solutes by their Rf value: Alcohol Aldehyde Carboxylic acid Aromatic ether. (2023, September 18). Brainly.com. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • The chromatograms of the halogen derivatives of benzoic acids on the... (n.d.). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Toronto. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2021, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis of 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(4), M871.
  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Labster. Retrieved from [Link]

  • Can solvents have an Rf value? (2020, August 30). Quora. Retrieved from [Link]

  • Chromatography and Rf Values (GCSE Chemistry). (2022, May 9). Study Mind. Retrieved from [Link]

  • The Rf values of the best three developing solvent systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.

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Method

Application Notes and Protocols for the Purification of 4-Chloro-3-fluoro-2-methylbenzoic Acid via Recrystallization

Introduction: The Critical Role of Purity in Drug Development In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is not merely a quality control metric...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is not merely a quality control metric; it is a fundamental requirement for safety and efficacy. Impurities, even in minute quantities, can lead to undesirable side effects, reduced therapeutic activity, or instability of the final drug product. 4-Chloro-3-fluoro-2-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the integrity of the subsequent synthetic transformations and the quality of the final API.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The principle underlying this method is the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to form a saturated solution, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, while the impurities remain dissolved in the mother liquor.[1] This application note provides a detailed, evidence-based protocol for the purification of 4-Chloro-3-fluoro-2-methylbenzoic acid by recrystallization, grounded in the physicochemical properties of the compound and its likely contaminants.

Physicochemical Properties and Impurity Profile

A thorough understanding of the material's properties is paramount for developing a robust purification strategy.

Table 1: Physicochemical Properties of 4-Chloro-3-fluoro-2-methylbenzoic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
4-Chloro-3-fluoro-2-methylbenzoic acidC₈H₆ClFO₂188.58Not explicitly found, estimated to be in the range of 160-200°C based on analogues.[3][4][5][6]
4-fluoro-2-methylbenzoic acidC₈H₇FO₂154.14170[5]
4-chloro-2-methylbenzoic acidC₈H₇ClO₂170.59165-173[3]
4-chloro-3-fluorobenzoic acidC₇H₄ClFO₂174.56190-192[7]
3-fluoro-4-methylbenzoic acidC₈H₇FO₂154.14169-171[6]

Anticipated Impurity Profile:

The synthesis of substituted benzoic acids can often lead to the formation of various impurities. Common synthetic routes for similar compounds, such as the Friedel-Crafts acylation followed by hydrolysis, can result in the formation of positional isomers.[8] For instance, the synthesis of 4-fluoro-2-methylbenzoic acid is known to produce the 2-fluoro-4-methylbenzoic acid isomer as a significant byproduct, which is then separated by recrystallization.[8] Therefore, it is highly probable that the synthesis of 4-Chloro-3-fluoro-2-methylbenzoic acid will yield isomeric impurities. Other potential impurities could include unreacted starting materials, byproducts from incomplete reactions (e.g., the corresponding benzaldehyde or benzyl alcohol), and residual catalysts or reagents.[9]

Solvent Selection: A Rational Approach

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for crystallization and high recovery yield.

  • Favorable solubility profile for impurities. Ideally, impurities should be either highly soluble in the cold solvent (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness. The solvent should not react with the compound being purified.

  • A boiling point below the melting point of the solute. This prevents the compound from "oiling out" as a liquid instead of crystallizing.

  • Volatility. The solvent should be easily removable from the purified crystals.

Based on the properties of structurally similar compounds and general principles of solubility ("like dissolves like"), several candidate solvents were considered. A patent for the purification of a related compound, 4-fluoro-2-methylbenzoic acid, successfully employed toluene to separate it from its isomer.[8] This provides a strong rationale for its use. Aromatic compounds are often soluble in aromatic solvents like toluene. The presence of polar functional groups (carboxylic acid) and halogens suggests that moderately polar solvents could also be effective.

Table 2: Qualitative Solubility Assessment and Rationale for Solvent Selection

SolventPolarityRationale for ConsiderationExpected Outcome
Toluene Non-polarSimilar aromatic structure to the solute. Proven effective for separating related isomers.[8]Primary Candidate. Good differential solubility expected.
Ethanol/Water Polar (tunable)Ethanol is a polar protic solvent that can hydrogen bond with the carboxylic acid. Water is a highly polar anti-solvent. A mixture can provide a tunable polarity to achieve the desired solubility profile.[2]Secondary Candidate. Good for removing polar and non-polar impurities. Requires careful optimization of the solvent ratio.
Ethyl Acetate Moderately PolarGood general-purpose solvent for a wide range of organic compounds.Alternative Candidate. May have good solubility, but the differential with temperature needs to be determined.
Heptane/Toluene Non-polar (tunable)Heptane is a non-polar anti-solvent for the aromatic compound. A mixture with toluene can be used to decrease the solubility upon cooling.Alternative for "crashing out" the product. Useful if the compound is too soluble in pure toluene.

Experimental Protocol: Recrystallization of 4-Chloro-3-fluoro-2-methylbenzoic Acid

This protocol outlines the step-by-step procedure for the purification of 4-Chloro-3-fluoro-2-methylbenzoic acid using toluene as the primary recrystallization solvent.

Materials and Equipment:

  • Crude 4-Chloro-3-fluoro-2-methylbenzoic acid

  • Toluene (reagent grade or higher)

  • Activated carbon (decolorizing charcoal), if necessary

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a magnetic stirrer

  • Reflux condenser

  • Glass funnel (short-stemmed)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and stirring rod

  • Ice bath

  • Drying oven

Diagram: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Toluene A->B C Heat to Dissolve B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes G Slow Cooling to Room Temp. D->G No F Collect Hot Filtrate E->F F->G H Cool in Ice Bath G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Toluene J->K L Dry Crystals K->L M Pure Product L->M

Caption: Workflow for the recrystallization of 4-Chloro-3-fluoro-2-methylbenzoic acid.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude 4-Chloro-3-fluoro-2-methylbenzoic acid into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of toluene to the flask, just enough to wet the solid.

    • Heat the mixture gently on a hot plate with stirring.

    • Gradually add more hot toluene in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield. Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Gravity Filtration (if necessary):

    • If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask containing a small amount of boiling toluene on the hot plate.

    • Place a short-stemmed funnel with fluted filter paper into the neck of the preheated flask.

    • Quickly pour the hot solution through the fluted filter paper. The preheated setup prevents premature crystallization in the funnel.

    • If crystals begin to form in the funnel, add a small amount of hot toluene to redissolve them.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold toluene.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor containing impurities. It is important to use cold solvent and a minimal volume to avoid redissolving the product.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Validation and Characterization

The purity of the recrystallized 4-Chloro-3-fluoro-2-methylbenzoic acid should be assessed to validate the effectiveness of the purification process.

Table 3: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Result for Pure Compound
Melting Point Analysis Assess purity and identity.A sharp melting point range (typically < 2 °C) close to the literature value. Impurities will broaden and depress the melting point.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single major peak corresponding to the product with a purity of >99%.
Thin-Layer Chromatography (TLC) Qualitatively assess purity and monitor reaction progress.A single spot with a consistent Rf value in a suitable solvent system.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and identify impurities.The ¹H and ¹³C NMR spectra should be consistent with the structure of 4-Chloro-3-fluoro-2-methylbenzoic acid and free from signals corresponding to isomeric or other impurities.
Infrared (IR) Spectroscopy Confirm the presence of key functional groups.Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C-X (Cl, F) vibrations.

Troubleshooting

ProblemPossible CauseSolution
Low Recovery Yield Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Preheat the filtration apparatus.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure.Select a lower-boiling point solvent. Perform a preliminary purification step (e.g., a wash) before recrystallization.
No Crystals Form Too much solvent was used. The solution is supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Colored Crystals Colored impurities were not completely removed.Use activated carbon during the recrystallization process. Ensure the amount of activated carbon is sufficient.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the purification of 4-Chloro-3-fluoro-2-methylbenzoic acid by recrystallization. By understanding the physicochemical properties of the target compound and its potential impurities, a rational solvent selection can be made, leading to an effective purification process. The use of toluene is recommended based on its proven success in separating structurally similar isomers. Adherence to the detailed methodology, including slow cooling and proper isolation techniques, will enable researchers and drug development professionals to obtain high-purity material essential for the advancement of their synthetic and pharmaceutical research. The validation of purity through appropriate analytical techniques is a critical final step to ensure the quality and reliability of the purified compound.

References

  • BenchChem. (2025). Common side reactions in the synthesis of substituted benzoic acids.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11).
  • Recrystallization of Benzoic Acid Guide. (n.d.). Scribd. Retrieved from [Link]

  • Process for the purification of benzoic acid. (1978). U.S.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Bromobenzoic Acid by Recrystallization.
  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
  • Stenutz, R. (n.d.). 4-fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Molecules, 25(21), 4933.
  • ChemBK. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • Recrystallization 2. (n.d.). University of Minnesota. Retrieved from a relevant university chemistry lab manual.
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005).
  • Recrystallization Lab: Solvent Selection & Benzoic Acid. (n.d.). Studylib. Retrieved from [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).
  • 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. (2012).
  • PubChem. (n.d.). 4-Chloro-2-methylbenzoic acid. Retrieved from [Link]

  • The preparation method of 4- chloromethyl benzoic acid chlorides. (2018).
  • Avantor. (n.d.). 2-Chloro-3-fluoro-4-methylbenzoic acid.

Sources

Application

The Strategic Utility of 4-Chloro-3-fluoro-2-methylbenzoic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the application of 4-Chloro-3-fluoro-2-methylbenzoic acid as a versatile starting material for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 4-Chloro-3-fluoro-2-methylbenzoic acid as a versatile starting material for the synthesis of complex heterocyclic compounds. The unique substitution pattern of this benzoic acid derivative offers a valuable platform for creating novel molecular architectures with significant potential in medicinal chemistry and materials science. We will delve into the strategic considerations for its use, focusing on the synthesis of quinazolinone derivatives, a class of compounds renowned for their diverse biological activities.

Introduction: The Versatility of a Polysubstituted Aromatic Building Block

4-Chloro-3-fluoro-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by the presence of three different substituents on the benzene ring: a chlorine atom, a fluorine atom, and a methyl group, in addition to the carboxylic acid functional group. This distinct arrangement of electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups, along with the carboxylic acid handle, provides a rich chemical playground for synthetic chemists. The strategic placement of these groups allows for regioselective transformations, paving the way for the construction of intricate heterocyclic systems.

The primary application explored in this guide is the synthesis of quinazolin-4(3H)-ones. Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[1] The general approach to synthesizing 2,3-disubstituted-4(3H)-quinazolinones often involves the initial formation of a benzoxazinone intermediate from an anthranilic acid derivative, followed by condensation with a primary amine.[1]

Synthetic Strategy: From Benzoic Acid to a Privileged Scaffold

The journey from 4-Chloro-3-fluoro-2-methylbenzoic acid to a functionalized quinazolinone involves a multi-step synthetic sequence. A plausible and efficient strategy involves the initial conversion of the benzoic acid to a more reactive intermediate, such as an acyl chloride or an ester, followed by amidation and subsequent cyclization reactions.

A key challenge and strategic consideration is the introduction of an amino group ortho to the carboxylic acid to form an anthranilic acid derivative, which is a crucial precursor for quinazolinone synthesis. This can be achieved through a directed ortho-lithiation/amination sequence or a multi-step process involving nitration and subsequent reduction.

The following sections will detail a proposed synthetic protocol for the preparation of a novel series of quinazolinone derivatives starting from 4-Chloro-3-fluoro-2-methylbenzoic acid.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the synthesis of a substituted quinazolinone from 4-Chloro-3-fluoro-2-methylbenzoic acid. This protocol is based on established synthetic transformations for analogous compounds.[2][3]

Synthesis of the Benzoxazinone Intermediate

The initial steps focus on the conversion of the starting benzoic acid to a key benzoxazinone intermediate. This is typically achieved by first forming an N-acyl-anthranilic acid, followed by dehydrative cyclization.[2]

Protocol 1: Synthesis of 2-(Acylamino)-4-chloro-3-fluoro-5-methylbenzoic Acid

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 4-Chloro-3-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. To this solution, add a solution of an appropriate amine (e.g., a primary aromatic or aliphatic amine) (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Cyclization to the Benzoxazinone Derivative

  • Dehydrative Cyclization: Dissolve the purified 2-(acylamino)-4-chloro-3-fluoro-5-methylbenzoic acid (1.0 eq) in acetic anhydride. Heat the reaction mixture at reflux for 2-3 hours.[2]

  • Isolation of the Product: After cooling, the excess acetic anhydride is removed under reduced pressure. The resulting solid residue is the crude benzoxazinone derivative, which can often be used in the next step without further purification.

Synthesis of the Quinazolin-4(3H)-one Scaffold

The final step involves the condensation of the benzoxazinone intermediate with a primary amine to form the desired quinazolinone ring system.

Protocol 3: Condensation with a Primary Amine

  • Reaction Setup: In a round-bottom flask, dissolve the benzoxazinone derivative (1.0 eq) in a suitable solvent such as ethanol or DMF. Add the desired primary amine (1.2 eq).[2]

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. The choice of solvent can influence the reaction yield, with DMF often providing higher yields.[2]

  • Product Isolation and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude quinazolinone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization of the Synthetic Workflow

The following diagrams illustrate the key transformations in the synthesis of quinazolin-4(3H)-ones from 4-Chloro-3-fluoro-2-methylbenzoic acid.

Synthetic Workflow start 4-Chloro-3-fluoro-2-methylbenzoic acid intermediate1 Acyl Chloride Derivative start->intermediate1 Activation intermediate2 N-Acyl Anthranilic Acid Derivative intermediate1->intermediate2 Amidation intermediate3 Benzoxazinone Derivative intermediate2->intermediate3 Cyclization final_product Quinazolin-4(3H)-one Derivative intermediate3->final_product Condensation

Caption: General workflow for the synthesis of quinazolinones.

Reaction Scheme cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Synthesis A 4-Chloro-3-fluoro-2-methylbenzoic acid B N-Acyl Anthranilic Acid A->B + R-NH2 C Benzoxazinone B->C + Acetic Anhydride D Benzoxazinone E Quinazolin-4(3H)-one D->E + R'-NH2

Caption: Key reaction steps in the proposed synthesis.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the target quinazolinone derivatives should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Appearance of characteristic peaks for the aromatic protons of the quinazolinone core and the substituents.
¹³C NMR Resonances corresponding to the carbonyl carbon of the quinazolinone ring and other carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the target compound.
FT-IR Spectroscopy Characteristic absorption bands for the C=O and C=N bonds of the quinazolinone ring.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited methods for the synthesis of quinazolinone derivatives.[1][2][3] The proposed synthetic route is logical and follows fundamental principles of organic chemistry. Each step in the protocol can be monitored by standard techniques like TLC to ensure the reaction is proceeding as expected. The purification methods suggested are standard procedures in synthetic organic chemistry.

It is important to note that as with any synthetic protocol, optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary to achieve the best possible yields for specific target molecules.

Authoritative Grounding and Comprehensive References

The methodologies and scientific claims presented in this guide are supported by peer-reviewed literature. The synthesis of quinazolinones via benzoxazinone intermediates is a widely recognized and reliable method.[1] The use of substituted anthranilic acids as precursors is also a cornerstone of quinazolinone chemistry.[2][3]

References

  • Vertex AI Search, Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound, N.A.
  • Vertex AI Search, Synthesis of quinazolin-4(3H)-ones using fluoro- and chloro-substituted anthranilamides, N.A.
  • Vertex AI Search, Synthesis of quinazolinones - Organic Chemistry Portal, N.A.
  • Vertex AI Search, 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds | ACS Combin
  • Al-Obaydi, J. M. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1), 59-65.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. In Quinazolinones. IntechOpen.
  • El-Sayed, R. A., Al-Ghorbani, M., Al-Anazi, M., El-Gamal, K. M., & Abdel-Wahab, B. F. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Future Medicinal Chemistry, 16(8), 527-545.
  • Merck, 4-Chloro-3-fluoro-2-methylbenzoic acid, N.A.
  • Google Patents, Chemical synthesis method of 4-fluoro-2-methylbenzoic acid, N.A.
  • Fluorochem, 4-Chloro-3-fluoro-2-methylbenzoic acid, N.A.
  • MilliporeSigma, 4-Chloro-2-fluorobenzoic acid 98 446-30-0, N.A.
  • Benchchem, Application Notes and Protocols for 4-Chloro-2-fluoro-3-methoxyaniline in Organic Synthesis, N.A.
  • Scilit, Fluorinated Heterocycles: Targets in the Search for Bioactive Compounds and Tools for their Prepar
  • Benchchem, Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone, N.A.
  • Organic Syntheses, 2-amino-3-fluorobenzoic acid, N.A.
  • ChemScene, 157652-29-4 | 4-Chloro-3-fluoro-2-methylbenzoic acid, N.A.
  • ResearchGate, Bioactive Heterocyclic Compound Classes: Pharmaceuticals | Request PDF, N.A.
  • Benchchem, Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone, N.A.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for 4-Chloro-3-fluoro-2-methylbenzoic acid synthesis

Welcome to the Technical Support Center. The synthesis of highly substituted benzoic acids, specifically 4-chloro-3-fluoro-2-methylbenzoic acid (CAS 157652-29-4), frequently presents significant chemoselectivity and conv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of highly substituted benzoic acids, specifically 4-chloro-3-fluoro-2-methylbenzoic acid (CAS 157652-29-4), frequently presents significant chemoselectivity and conversion challenges. The most scalable synthetic route is the hydrolysis of the corresponding precursor, 4-chloro-3-fluoro-2-methylbenzonitrile. However, the unique tri-substituted aromatic ring system creates specific electronic and steric environments that easily derail standard hydrolysis protocols.

Below is our comprehensive troubleshooting guide to help you bypass common failure modes and optimize your reaction yields.

Mechanistic Pathway & Failure Modes

Pathway SM 4-Chloro-3-fluoro- 2-methylbenzonitrile Acid Acid Hydrolysis (15 M H2SO4, 130°C) SM->Acid Optimal Route Base Basic Hydrolysis (NaOH, Reflux) SM->Base Error Pathway Product 4-Chloro-3-fluoro- 2-methylbenzoic acid (Target Product) Acid->Product Direct (15 M) Amide Amide Intermediate (Stalled Reaction) Acid->Amide Dilute Acid (<10 M) SNAr 4-Hydroxy-3-fluoro- 2-methylbenzoic acid (S_NAr Impurity) Base->SNAr OH- Attack at C4 Amide->Product Conc. Acid (>15 M)

Reaction pathway for 4-chloro-3-fluoro-2-methylbenzonitrile hydrolysis showing SNAr error.

Troubleshooting & Technical FAQs

Q1: I used standard basic hydrolysis (NaOH/EtOH reflux) on the benzonitrile, but my yield is <10% and LC-MS shows a highly polar impurity. What happened? A1: You have inadvertently triggered a Nucleophilic Aromatic Substitution (S_NAr) side reaction. In your starting material, the cyano (–CN) group acts as a powerful electron-withdrawing group (EWG). In S_NAr reactions, leaving groups positioned ortho or para to an EWG are highly activated toward nucleophilic attack[1]. Because your chlorine atom is positioned exactly para to the cyano group, it is highly susceptible to displacement by the hydroxide nucleophile[2].

Under basic reflux, the OH⁻ attacks the C4 position, forming a stabilized Meisenheimer complex, which then expels the chloride ion to yield 4-hydroxy-3-fluoro-2-methylbenzoic acid. To prevent this chemoselectivity failure, you must abandon basic conditions entirely and switch to an acid-catalyzed hydrolysis system.

Q2: I switched to acid-catalyzed hydrolysis using 10 M H₂SO₄, but the reaction stalls at the 4-chloro-3-fluoro-2-methylbenzamide intermediate. How do I drive it to completion? A2: This stalling is caused by a combination of severe steric hindrance and electronic deactivation. The methyl group at the 2-position creates significant steric bulk (the ortho-effect) around the nitrile carbon, physically shielding it from hydration. Furthermore, the highly electronegative fluorine and chlorine atoms inductively decrease the basicity of the nitrile nitrogen. In dilute acids (like 10 M H₂SO₄), the initial protonation of the nitrogen is the rate-determining step, making the reaction exceptionally slow[3].

The Causality-Driven Solution: Increase the sulfuric acid concentration to 15–17 M and elevate the temperature to 130 °C. At high acid concentrations, the reaction mechanism fundamentally shifts: the rate-determining step changes from protonation to the nucleophilic addition of HSO₄⁻ (or water)[4]. In this concentrated regime, the inductive electron-withdrawing effects of your halogen substituents actually accelerate the addition step, successfully overcoming the steric barrier of the ortho-methyl group[3][4].

Q3: How can I ensure complete separation of the target carboxylic acid from any residual stalled amide during workup? A3: Implement a strict acid-base extraction protocol. This relies on the intrinsic pKa difference between the species. The target 4-chloro-3-fluoro-2-methylbenzoic acid contains an acidic carboxyl proton, whereas the amide intermediate remains neutral under mildly basic conditions. By extracting the crude mixture with saturated aqueous NaHCO₃, the benzoic acid is deprotonated and partitions into the aqueous layer, leaving the unreacted amide in the organic solvent.

Quantitative Optimization Matrix

The table below summarizes the causality of yield loss across different hydrolysis conditions and establishes the optimal parameters for maximum conversion.

ParameterCondition A (Basic)Condition B (Dilute Acid)Condition C (Optimized Acid)
Reagents 5 M NaOH, aq. EtOH10 M H₂SO₄15 M H₂SO₄
Temperature 100 °C (Reflux)100 °C130 °C
Reaction Time 24 hours12 hours24 hours
Conversion to Acid < 10%~ 45%> 95%
Major Impurity 4-Hydroxy-3-fluoro-2-methylbenzoic acid4-Chloro-3-fluoro-2-methylbenzamideTrace unreacted amide
Primary Failure Mode S_NAr displacement of C4-ChlorineRate-determining protonation stalledNone (Optimal)

Validated Experimental Protocol: High-Concentration Acid Hydrolysis

This protocol is designed as a self-validating system . Step 5 includes a physical checkpoint to guarantee that the chemical transformation was successful before proceeding to final isolation.

Step 1: Reagent Charging In a rigorously dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-chloro-3-fluoro-2-methylbenzonitrile (10.0 g, 1.0 eq) in 15 M H₂SO₄ (100 mL, 10 volumes).

Step 2: Thermal Activation Heat the mixture gradually to 130 °C using an oil bath. Caution: Do not heat too rapidly to avoid localized charring of the suspended solid. The mixture will gradually homogenize as the amide intermediate forms.

Step 3: Reaction Monitoring Maintain the reaction at 130 °C for 18-24 hours. Monitor the reaction via HPLC (aliquot quenched in cold acetonitrile). Proceed to the next step only when the intermediate amide peak diminishes to <2% AUC.

Step 4: Quenching Cool the reaction mixture to room temperature. Slowly and carefully pour the highly acidic mixture over crushed ice (200 g, 20 volumes) in a large beaker under vigorous stirring. A white/off-white precipitate of the crude acid will immediately form.

Step 5: Isolation & Self-Validating Purification

  • Filter the crude precipitate through a Buchner funnel and wash thoroughly with ice-cold water until the filtrate is pH > 4.

  • Transfer the solid to a beaker and slowly add saturated aqueous NaHCO₃ (150 mL).

  • Self-Validation Checkpoint: Observe the mixture. Vigorous effervescence (CO₂ gas release) physically validates the presence of the newly formed carboxylic acid functional group. If no bubbling occurs, the reaction has stalled at the amide stage.

  • Wash the basic aqueous layer with ethyl acetate (2 x 50 mL) to extract any trace unreacted amide.

  • Carefully acidify the aqueous layer to pH 1-2 using 6 M HCl to re-precipitate the pure target compound.

  • Filter the purified 4-chloro-3-fluoro-2-methylbenzoic acid and dry under vacuum at 50 °C to constant weight.

References

  • Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC - Jordan Journal of Chemistry - [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry - [Link]

  • Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs - Allen -[Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C - ResearchGate -[Link]

Sources

Optimization

Technical Support Center: Separation of Ortho and Para Isomers of Substituted Benzoic Acids

Introduction The selective synthesis of a single positional isomer of a substituted aromatic compound is a frequent challenge in organic chemistry. Many electrophilic aromatic substitution reactions on substituted benzen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective synthesis of a single positional isomer of a substituted aromatic compound is a frequent challenge in organic chemistry. Many electrophilic aromatic substitution reactions on substituted benzene rings yield a mixture of ortho and para isomers, with the meta isomer often formed in smaller quantities. For researchers in drug development and materials science, the effective separation of these isomers is a critical step, as the biological activity, physical properties, and safety profiles of positional isomers can differ significantly.[1]

This technical support guide provides in-depth, practical advice for separating ortho and para isomers of substituted benzoic acids, a common task in synthetic chemistry. We will use the separation of o-nitrobenzoic acid and p-nitrobenzoic acid as a primary illustrative example. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating ortho and para isomers?

A1: The separation of positional isomers relies on exploiting their subtle differences in physical properties, which arise from their distinct molecular structures.[2] Key differences include polarity, solubility, crystal lattice energy, and volatility. For example, intramolecular hydrogen bonding in an ortho isomer can decrease its melting point and alter its solubility compared to the corresponding para isomer, which can engage in intermolecular hydrogen bonding. These differences are the basis for separation techniques like crystallization, chromatography, and distillation.

Q2: Why are ortho-substituted benzoic acids typically stronger acids than their para counterparts?

A2: This phenomenon is known as the "ortho effect."[3][4] When a substituent is in the ortho position relative to the carboxylic acid group, it can cause steric hindrance that forces the -COOH group out of the plane of the benzene ring.[3] This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic proton.[3] This effect generally makes ortho-substituted benzoic acids stronger than their meta and para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing.[4]

Q3: Which separation technique is best for large-scale purification?

A3: For large-scale (multi-gram) purification, fractional crystallization is often the most practical and cost-effective method.[5][6] This technique leverages the differences in solubility of the isomers in a specific solvent at varying temperatures.[7] By carefully selecting a solvent in which one isomer is significantly less soluble than the other at a low temperature, it's possible to selectively crystallize and isolate the less soluble isomer from the mixture.

Q4: How can I confirm the identity and purity of my separated isomers?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers. The symmetry of the para isomer often results in a simpler spectrum (e.g., a characteristic AA'BB' system in the ¹H NMR aromatic region) compared to the more complex spectrum of the asymmetric ortho isomer.[8][9]

  • Infrared (IR) Spectroscopy: IR can reveal differences in functional group vibrations. For instance, intramolecular hydrogen bonding in an ortho isomer can cause its hydroxyl (-OH) or amine (-NH) stretching bands to broaden and shift to lower wavenumbers compared to the para isomer.[8] The 650-900 cm⁻¹ region is often diagnostic for substitution patterns.[10]

  • Melting Point Analysis: Pure compounds have sharp, well-defined melting points. A broad melting range typically indicates the presence of impurities. Comparing the experimental melting point to literature values is a standard method for purity assessment.

  • Chromatography (TLC, HPLC, GC): Co-spotting your isolated sample with a pure standard on a TLC plate can indicate purity. For quantitative analysis, HPLC and GC are highly effective for determining the ratio of isomers in a sample.[6][11]

Troubleshooting Guide

This section addresses specific problems you might encounter during the separation process.

Problem 1: My fractional crystallization attempt resulted in a low yield of the desired isomer.

  • Probable Cause 1: Using too much solvent.

    • Explanation: The goal of recrystallization is to create a saturated or supersaturated solution upon cooling. If too much solvent is used to dissolve the initial mixture, the solution may not become saturated as it cools, preventing the less soluble isomer from crystallizing out effectively.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude mixture. If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution before allowing it to cool again.[6]

  • Probable Cause 2: Cooling the solution too quickly.

    • Explanation: Rapid cooling can lead to the formation of small, impure crystals or cause both isomers to precipitate out of solution simultaneously (co-precipitation). Slow cooling allows for the formation of larger, more perfect crystals of the less soluble isomer, excluding the more soluble isomer from the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. You can insulate the flask with glass wool or a towel to slow the cooling rate. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[12]

  • Probable Cause 3: The solubility difference between the isomers is not large enough in the chosen solvent.

    • Explanation: Effective fractional crystallization depends on a significant difference in the solubility of the isomers in the chosen solvent system.

    • Solution: Perform small-scale solubility tests with a range of solvents to find the optimal one. A good solvent will dissolve the compound when hot but have low solubility when cold.[5] For nitrobenzoic acids, for example, ethanol shows a significant solubility difference between the ortho and para isomers.

Problem 2: The separated isomers are still cross-contaminated after crystallization.

  • Probable Cause 1: Inefficient filtration.

    • Explanation: After crystallization, the mother liquor (the remaining solution) is saturated with the more soluble isomer and also contains some of the less soluble isomer. If this liquor is not thoroughly removed from the crystals, it will contaminate the final product upon drying.

    • Solution: Use vacuum filtration to collect the crystals and ensure the mother liquor is pulled away efficiently. After filtration, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor without dissolving a significant amount of the desired product.[5]

  • Probable Cause 2: A single crystallization is insufficient.

    • Explanation: For mixtures with a high concentration of the more soluble isomer or for isomers with very similar solubilities, a single crystallization step may not be enough to achieve high purity.

    • Solution: Perform a second recrystallization. Dissolve the semi-purified crystals in a minimum amount of fresh hot solvent and repeat the cooling, filtration, and washing process.[6] Each recrystallization step will enrich the desired isomer.

Problem 3: My isomers are co-eluting or have very poor resolution in HPLC.

  • Probable Cause 1: The mobile phase is not optimized.

    • Explanation: The strength and composition of the mobile phase directly control the retention and separation of analytes. If the organic solvent percentage is too high, both isomers may elute too quickly without interacting sufficiently with the stationary phase.

    • Solution: For reversed-phase HPLC, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times and provide a better opportunity for separation. Implementing a shallow gradient elution can also significantly improve resolution.[11]

  • Probable Cause 2: The stationary phase chemistry is not suitable.

    • Explanation: A standard C18 column separates primarily based on hydrophobicity.[11] Positional isomers often have very similar hydrophobicities, making them difficult to separate on this type of column.

    • Solution: Switch to a column with a different selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl) can provide alternative π-π interactions that can help differentiate between the electron cloud distributions of the isomers.[1][11][13] For normal-phase chromatography, amine or β-cyclodextrin bonded phases have shown success in separating substituted benzoic acid isomers.[14][15]

Troubleshooting Workflow for Isomer Separation

G start Isomer Mixture technique Choose Separation Technique start->technique cryst Fractional Crystallization technique->cryst Large Scale chrom Chromatography (HPLC/GC) technique->chrom Small Scale / Analytical purity Check Purity & Identity (NMR, MP, TLC) cryst->purity chrom->purity pure Pure Isomer purity->pure Purity OK impure Impure Product purity->impure Purity Not OK recryst Re-crystallize impure->recryst From Crystallization optimize Optimize Method (Solvent, Column, Gradient) impure->optimize From Chromatography recryst->purity optimize->purity

Caption: A logical workflow for selecting and troubleshooting isomer separation methods.

Data Presentation: Physical Properties of Nitrobenzoic Acid Isomers

The successful separation of ortho- and para-nitrobenzoic acid by fractional crystallization is possible due to their differing physical properties, particularly their melting points and solubilities in common solvents.

Propertyo-Nitrobenzoic Acidp-Nitrobenzoic AcidRationale for Separation
Melting Point 146–148 °C238–241 °C[16]The significantly higher melting point of the para isomer suggests a more stable crystal lattice, likely due to greater molecular symmetry and more effective intermolecular packing.
Molecular Weight 167.12 g/mol [17]167.12 g/mol [16][18]Identical, as they are isomers.
Appearance Yellowish-white crystalsPale yellow crystalline powder[16]Similar appearance.
Solubility in Water ~6.8–7.8 g/L<0.1 g/100 mL (at 26 °C)[19]The ortho isomer is significantly more soluble in water.
Solubility in Ethanol 28 g/100 mL2.2 g/100 mLThe para isomer is substantially less soluble in ethanol, making this a good solvent choice for selectively crystallizing the para isomer.
Acidity (pKa) ~2.16~3.41The ortho isomer is a stronger acid due to the "ortho effect."[3]

Experimental Protocols

Protocol 1: Separation of p-Nitrobenzoic Acid from an o/p Mixture by Fractional Crystallization

This protocol details the purification of p-nitrobenzoic acid from a mixture containing the ortho isomer, leveraging the lower solubility of the para isomer in ethanol.

Materials:

  • Crude mixture of o- and p-nitrobenzoic acid

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask (for vacuum filtration)

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Place the crude solid mixture (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.

  • Dissolution: Add a small volume of ethanol (e.g., 20-25 mL) to the flask. Gently heat the mixture on a hot plate to bring the solvent to a boil. Add more hot ethanol in small portions until the solid has just completely dissolved. Avoid adding an excess of solvent.

  • Slow Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystals of the less soluble p-nitrobenzoic acid should begin to form.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the p-nitrobenzoic acid.

  • Isolation (Vacuum Filtration): Set up a vacuum filtration apparatus. Wet the filter paper with a small amount of ice-cold ethanol. Swirl the cold slurry of crystals and pour it into the Buchner funnel with the vacuum applied.

  • Washing: With the vacuum still on, wash the collected crystals with a small portion (5-10 mL) of ice-cold ethanol to remove any residual mother liquor containing the more soluble ortho isomer.

  • Drying: Allow air to be pulled through the crystals for several minutes to help dry them. Then, transfer the purified crystals to a watch glass and let them air dry completely.

  • Analysis: Determine the melting point of the dried crystals and compare it to the literature value for p-nitrobenzoic acid. Analyze the purity using TLC or NMR if required.

Protocol 2: Monitoring Separation Efficiency by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plate

  • Developing chamber

  • Mobile Phase (e.g., 70:30 Hexane:Ethyl Acetate with 1% acetic acid)

  • Samples: Crude mixture, isolated crystals, mother liquor

  • UV lamp (254 nm)

Procedure:

  • Plate Preparation: Lightly draw a pencil line about 1 cm from the bottom of a TLC plate. Mark three lanes for "Crude," "Crystals," and "Liquor."

  • Spotting: Dissolve small amounts of the crude mixture, the isolated crystals, and the mother liquor in a suitable solvent (e.g., ethyl acetate). Using separate capillary tubes, spot each sample onto its designated lane on the pencil line.

  • Development: Place a small amount of the mobile phase into the developing chamber and let it saturate. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the spot line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The para isomer is typically less polar and will have a higher Rf value than the more polar ortho isomer.

  • Analysis: Compare the lanes. The "Crystals" lane should ideally show only one spot corresponding to the p-nitrobenzoic acid. The "Liquor" lane should show a strong spot for the o-nitrobenzoic acid and a faint spot for the remaining p-nitrobenzoic acid. The "Crude" lane will show both spots clearly.

Visualization of the Crystallization and Analysis Workflow

G cluster_cryst Fractional Crystallization cluster_analysis TLC Analysis c1 Dissolve Crude Mixture in Minimum Hot Ethanol c2 Cool Slowly to Room Temp c1->c2 c3 Cool in Ice Bath c2->c3 c4 Vacuum Filter Crystals c3->c4 c5 Wash with Ice-Cold Ethanol c4->c5 a1 Spot Crude, Crystals, & Mother Liquor c4->a1 Analyze Purity c5->a1 Analyze Purity a2 Develop Plate a1->a2 a3 Visualize under UV a2->a3

Caption: Workflow for fractional crystallization followed by TLC analysis.

References

  • Chang, C. A., Wu, Q., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available at: [Link]

  • Scilit. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns. Available at: [Link]

  • University of California, Irvine. Recrystallization1. Available at: [Link]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]

  • LabRulez LCMS. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]

  • Fiveable. (2025). Nitrobenzoic Acid Definition. Available at: [Link]

  • PubChem. 4-Nitrobenzoic Acid | C7H5NO4. Available at: [Link]

  • University of Calgary. RECRYSTALLISATION. Available at: [Link]

  • Wikipedia. 2-Nitrobenzoic acid. Available at: [Link]

  • Waters Corporation. (2014). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]

  • Wikipedia. Ortho effect. Available at: [Link]

  • Reimer, M., & Gatewood, E. S. (1920). THE PREPARATION OF o-NITROBENZOIC ACID. Journal of the American Chemical Society, 42(7), 1475-1478. Available at: [Link]

  • Zhang, W., et al. (2021). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Angewandte Chemie International Edition, 60(38), 20739-20744. Available at: [Link]

  • Ataman Kimya. NITROBENZOIC ACID. Available at: [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. Available at: [Link]

  • PubChem. 3-Nitrobenzoic acid | C7H5NO4. Available at: [Link]

  • University of Central Florida. Recrystallization. Available at: [Link]

  • PSIBERG. (2022). Recrystallization: Types, Procedure, Applications. Available at: [Link]

  • Pearce, J. N., & Newsome, J. W. (1930). The Solubility of Certain Substituted Benzoic Acids in Typical Salt Solutions. UNI ScholarWorks. Available at: [Link]

  • Nifant'ev, E. E., et al. (2005). Synthesis of o-Diorganylphosphino-substituted Benzoic Acids and Their Derivatives. Russian Journal of General Chemistry, 75, 1035-1044. Available at: [Link]

  • Loba Chemie. 4-NITROBENZOIC ACID | 62-23-7. Available at: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-nitro- (CAS 62-23-7). Available at: [Link]

  • Todua, N., et al. (2018). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of The American Society for Mass Spectrometry, 29(10), 2076-2088. Available at: [Link]

  • Quora. (2018). Why are nearly all ortho-substituted benzoic acids stronger acids than benzoic acid?. Available at: [Link]

  • Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
  • Google Patents. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • Booth, A. M., et al. (2012). The role of ortho, meta, para isomerism in measured solid state and derived sub-cooled liquid vapour pressures of substituted benzoic acids. RSC Advances, 2(10), 4430-4443. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]

  • Hancock, C. K., et al. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803. Available at: [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Available at: [Link]

  • van der Meer, T., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. Available at: [Link]

  • Google Patents. US2732393A - Separation of position isomers.
  • Michigan State University. NMR Spectroscopy. Available at: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]

  • Wikipedia. Fractional crystallization (chemistry). Available at: [Link]

  • Ferguson, G., et al. (2012). Co-crystallization of 3,5-di-nitro-benzoic acid with two anti-psychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O-H⋯O hydrogen bond with chlorprothixene. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 7), o273-o278. Available at: [Link]

  • Sciencemadness.org. (2009). Synthesis of p-nitrobenzoic acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling in 4-Chloro-3-fluoro-2-methylbenzoic Acid

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating, identifying, and quantifying impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating, identifying, and quantifying impurities in 4-Chloro-3-fluoro-2-methylbenzoic acid (CAS: 157652-29-4) .

Because halogenated methylbenzoic acids are critical intermediates in active pharmaceutical ingredient (API) and agrochemical synthesis, controlling their impurity profile is paramount. The presence of positional isomers, over-halogenated species, or unreacted precursors can directly derail downstream cross-coupling reactions or alter the pharmacological efficacy of the final API.

Impurity Landscape & Quantitative Data

Understanding the synthetic origin of impurities is the first step in analytical method development. 4-Chloro-3-fluoro-2-methylbenzoic acid is typically synthesized via the halogenation of 2-methylbenzoic acid derivatives or the oxidation of halogenated toluenes.

Table 1: Common Impurities and Analytical Characteristics

Impurity ClassificationRepresentative CompoundSynthetic OriginPrimary Detection MethodExpected LC-MS Ionization
Positional Isomers 2-Chloro-5-fluoro-4-methylbenzoic acidNon-regioselective halogenationHPLC-UV / NMR[M-H]⁻ (Isobaric)
Des-halogenated 3-Fluoro-2-methylbenzoic acidIncomplete chlorinationHPLC-UV / LC-MS[M-H]⁻ (-34 Da vs API)
Over-halogenated 4,5-Dichloro-3-fluoro-2-methylbenzoic acidOver-chlorinationLC-MS / GC-MS[M-H]⁻ (+34 Da vs API)
Unreacted Precursor 4-Chloro-3-fluoro-2-methyltolueneIncomplete oxidationGC-MS (Volatile)Does not ionize well in ESI-
Oxidation Byproducts 4-Chloro-3-fluoro-2-methylbenzaldehydePartial oxidationHPLC-UV / GC-MS[M+H]⁺ (ESI+)

Analytical Workflows & Decision Trees

To ensure a self-validating analytical system, no single technique should be relied upon in isolation. The workflow below illustrates the orthogonal approach required to fully characterize the impurity profile of fluorinated aromatic carboxylic acids [1].

ImpurityWorkflow Start 4-Chloro-3-fluoro-2-methylbenzoic acid Batch Sample Prep Sample Preparation (Dissolution & 0.22µm Filtration) Start->Prep HPLC HPLC-UV (DAD) Impurity Quantitation & Purity % Prep->HPLC Primary Screening LCMS LC-HRMS (ESI-) Exact Mass & Formula Generation Prep->LCMS Unknown Masses GCMS GC-MS (EI) Volatiles & Unreacted Toluene Prep->GCMS Esterification Required for Acids NMR 1H/13C/19F NMR Positional Isomer Elucidation HPLC->NMR Isomer Isolation (Prep-LC) LCMS->NMR Structural Ambiguity

Caption: Orthogonal analytical workflow for the identification and structural elucidation of impurities.

Validated Experimental Protocols

Protocol A: Reversed-Phase HPLC-UV for Impurity Profiling

Causality Focus: Benzoic acids have a pKa of approximately 3.5 to 4.0. If the mobile phase pH is near this pKa, the molecules exist in a dynamic equilibrium between ionized and unionized states, causing severe peak splitting and tailing. We mandate an acidic mobile phase (pH ~2.5) to ensure the carboxylic acid is fully protonated (unionized), which maximizes retention on the hydrophobic C18 stationary phase and sharpens the peak [2].

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Set the column oven to 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in LC-MS grade water (pH ~2.2).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 20% B, hold for 2 minutes, ramp to 80% B over 15 minutes, hold for 5 minutes, and return to 20% B for a 5-minute re-equilibration. Self-validation: The re-equilibration step prevents retention time drift in subsequent injections.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol:Water (50:50). Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject a blank (diluent) to confirm no carryover. Inject a resolution standard containing 4-chloro-3-fluoro-2-methylbenzoic acid and a known isomer (e.g., 3-fluoro-2-methylbenzoic acid). Proceed only if the resolution ( Rs​ ) between the two peaks is > 1.5.

  • Detection: Monitor via Diode Array Detector (DAD) at 230 nm and 254 nm.

Protocol B: LC-HRMS for Unknown Impurity Identification

Causality Focus: High-Resolution Mass Spectrometry (HRMS) is required for non-targeted screening of fluorinated residuals [3]. We utilize Electrospray Ionization in negative mode (ESI-) because the carboxylic acid moiety readily donates a proton to form a highly stable [M−H]− anion, providing superior signal-to-noise ratios compared to positive mode [4].

Step-by-Step Methodology:

  • Mobile Phase Adjustment: Replace phosphoric acid (which is non-volatile and will contaminate the MS source) with 0.1% Formic acid in both water and acetonitrile.

  • MS Parameters (ESI-): Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 600.

  • Data Acquisition: Run the sample using the gradient from Protocol A.

  • Isotopic Pattern Analysis: Use the naturally occurring 35Cl and 37Cl isotopes (approximate 3:1 abundance ratio) as an internal diagnostic tool. Any impurity peak lacking this 3:1 isotopic signature has lost its chlorine atom (des-chlorinated impurity).

Troubleshooting Guide

Q: My main peak for 4-Chloro-3-fluoro-2-methylbenzoic acid is tailing severely (Asymmetry factor > 2.0). How do I fix this? A: Peak tailing for aromatic carboxylic acids is almost always caused by secondary interactions with unendcapped silanol groups on the silica stationary phase, or insufficient mobile phase buffering. Actionable Solution: First, verify the pH of your aqueous mobile phase is strictly below 3.0. If the pH is correct, switch to a highly endcapped C18 column or a column specifically designed for polar acidic compounds (e.g., columns with embedded polar groups).

Q: I am detecting a large impurity peak in GC-MS, but it does not show up in my LC-MS data. What is it? A: This is highly indicative of an unreacted starting material, specifically the toluene precursor (e.g., 4-chloro-3-fluoro-2-methyltoluene). Toluene derivatives lack an ionizable functional group, making them practically invisible to ESI- LC-MS. However, they are highly volatile and easily detected by Electron Ionization (EI) in GC-MS.

Q: How can I reliably differentiate between positional isomers of the halogenated benzoic acid using mass spectrometry? A: You cannot rely solely on MS for this. Positional isomers (e.g., 2-chloro vs. 4-chloro) are isobaric; they have the exact same molecular formula and mass. While MS/MS fragmentation patterns might show slight variations in relative abundance, they are rarely definitive. Actionable Solution: You must isolate the impurity via preparative HPLC and subject it to 19F and 1H NMR spectroscopy. The coupling constants ( J -values) between the fluorine atom and adjacent protons/carbons will definitively map the regiochemistry of the aromatic ring.

Frequently Asked Questions (FAQs)

Q: Do I need to derivatize 4-Chloro-3-fluoro-2-methylbenzoic acid before GC-MS analysis? A: Yes. Free carboxylic acids form strong hydrogen bonds and interact heavily with the GC column's stationary phase, leading to broad, tailing peaks and carryover [2]. You must derivatize the sample to a volatile ester. The standard protocol is methylation using Boron trifluoride ( BF3​ ) in methanol or diazomethane.

Q: What is the expected exact mass for the primary compound in LC-HRMS? A: The molecular formula is C8​H6​ClFO2​ . The monoisotopic mass is 188.0040 Da. In ESI negative mode, you will look for the [M−H]− ion at an m/z of approximately 187.00 . You should also observe the 37Cl isotope peak at m/z189.00 at roughly 33% of the base peak intensity.

Q: Why do we monitor at both 230 nm and 254 nm in HPLC-UV? A: 254 nm is the standard wavelength for aromatic rings due to π→π∗ transitions. However, 230 nm often provides higher sensitivity for benzoic acid derivatives due to the absorbance of the conjugated carbonyl group. Monitoring both ensures that impurities lacking extended conjugation (which might be missed at 254 nm) are still detected.

References

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. Available at:[Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at:[Link]

  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed / J Chromatogr A. Available at:[Link]

Optimization

Technical Support Center: Purification Strategies to Remove Unreacted Starting Materials

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for a critical step in chemical synthesis: the remo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for a critical step in chemical synthesis: the removal of unreacted starting materials. The presence of these impurities can significantly impact the yield, purity, and overall success of your research and development efforts.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate common purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of unreacted starting material in my final product?

Unreacted starting materials in your final product can originate from several factors. These include incomplete reactions, side reactions that consume reactants inefficiently, and impurities present in the initial starting materials themselves.[4] Degradation of starting materials during the reaction or work-up process can also contribute to the impurity profile.[4]

Q2: How do I select the most appropriate initial purification technique?

The choice of purification method hinges on the distinct physical and chemical properties of your desired product versus the unreacted starting material(s). A logical first step is to assess these differences.[4]

A general decision-making framework is as follows:

  • For solid products with differing solubility profiles from the starting material: Recrystallization is often an excellent first choice.[4]

  • For liquid products with a significant boiling point difference (>50-70 °C) from the starting material: Distillation is a suitable and efficient method.[4]

  • When the product and starting material exhibit different polarities: Column chromatography offers a versatile and powerful separation tool.[4]

  • If the starting material possesses acidic or basic properties: An acid-base extraction can be employed for selective removal.[4][5][6]

Purification Selection Workflow start Crude Reaction Mixture product_state Is the product a solid or liquid? start->product_state solid Solid product_state->solid Solid liquid Liquid product_state->liquid Liquid solubility Different Solubility vs. Starting Material? solid->solubility boiling_point Significant Boiling Point Difference (>50-70 °C)? liquid->boiling_point recrystallization Recrystallization solubility->recrystallization Yes polarity Different Polarity? solubility->polarity No distillation Distillation boiling_point->distillation Yes boiling_point->polarity No acid_base Acidic or Basic Starting Material? polarity->acid_base No chromatography Column Chromatography polarity->chromatography Yes extraction Acid-Base Extraction acid_base->extraction Yes other Consider Other Techniques acid_base->other No

Caption: A workflow for selecting an initial purification technique.

Q3: How can I effectively remove a highly polar starting material from a non-polar product?

For this common scenario, liquid-liquid extraction is a straightforward and effective method. You can wash the organic solution containing your non-polar product with water or a brine solution to pull the polar starting material into the aqueous layer.[4] Alternatively, passing the mixture through a short plug of silica gel can be effective; the polar starting material will be retained by the silica, allowing the non-polar product to pass through.[4]

Q4: Is it possible to monitor the disappearance of starting material during the reaction?

Yes, and it is highly recommended. Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a reaction.[7][8][9] By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate at regular intervals, you can visually track the consumption of the starting material and the formation of the product.[7][9][10] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[8]

Troubleshooting Guides

This section provides targeted troubleshooting advice for common purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[11][12]

Problem Possible Cause Solution
Compound does not crystallize. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of your compound. If that fails, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.[13]
Crystallization occurs too quickly. Rapid cooling can trap impurities within the crystal lattice.[12][13]Re-dissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly.[13] Insulating the flask can help control the cooling rate.
An oil forms instead of crystals. The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present.Return the solution to the heat source and add more of the more soluble solvent (if using a mixed solvent system).[13] If impurities are suspected, a preliminary purification step like passing through a charcoal plug might be necessary.[13]
Low recovery of the purified product. Too much solvent was used, or the crystals are slightly soluble in the cold wash solvent.Minimize the amount of hot solvent used for dissolution.[14] Ensure the wash solvent is ice-cold and use it sparingly.[11][14]

Experimental Protocol: Recrystallization to Remove a Less Soluble Starting Material

This protocol is effective when the unreacted starting material is less soluble in the chosen solvent than your desired product.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent necessary to fully dissolve the desired product.[4][14]

  • Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated funnel with fluted filter paper. This will remove the insoluble starting material.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14][15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.[4][14]

Liquid-Liquid Extraction (Acid-Base)

Acid-base extraction is a highly effective method for separating acidic or basic compounds from neutral species by altering their solubility in aqueous and organic phases.[5][6][16][17]

Problem Possible Cause Solution
An emulsion forms between the two layers. The mixture was shaken too vigorously, or surfactant-like impurities are present.[18]Allow the separatory funnel to stand undisturbed for a period. Gently swirl instead of shaking.[18] Adding a saturated brine solution can help break the emulsion by increasing the ionic strength of the aqueous layer.[18]
Poor separation of layers. The densities of the two solvents are too similar.Add a small amount of a solvent with a significantly different density to one of the layers. For example, adding a saturated brine solution will increase the density of the aqueous layer.
Only one phase is observed. The organic solvent used is miscible with water (e.g., ethanol, acetone).Ensure you are using a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[6][19] If a water-miscible solvent was used in the reaction, it must be removed prior to extraction.[20]
Product is lost during extraction. The product has some solubility in the aqueous layer, or an incorrect pH was used for the extraction.Perform multiple extractions with smaller volumes of the organic solvent. Ensure the pH of the aqueous layer is appropriate to keep your desired compound in its neutral, organic-soluble form.

Experimental Protocol: Removing an Acidic Starting Material

This protocol is designed to remove an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.[4]

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[4] Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake gently.

  • Separation: Allow the layers to separate. The deprotonated acidic starting material will now be in the aqueous layer as a salt. Drain the lower aqueous layer.

  • Washing: Repeat the extraction with the aqueous base two more times to ensure complete removal of the acidic impurity.[4]

  • Brine Wash: Wash the organic layer with brine to remove any residual water.[4]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.[4]

Acid-Base Extraction Workflow start Crude Mixture in Organic Solvent (Neutral Product + Acidic Starting Material) add_base Add Aqueous NaHCO3 Solution start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Neutral Product separate->organic_layer Top/Bottom Layer (depending on solvent) aqueous_layer Aqueous Layer: Deprotonated Acidic Starting Material (Salt) separate->aqueous_layer wash_dry Wash with Brine, Dry, and Concentrate organic_layer->wash_dry pure_product Purified Neutral Product wash_dry->pure_product

Caption: Workflow for removing an acidic starting material via extraction.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[21]

Problem Possible Cause Solution
Poor separation between product and starting material. The eluent system does not provide sufficient resolution.Optimize the solvent system using TLC first. Aim for a difference in Retention Factor (Rf) values of at least 0.2.[4] Consider switching to a different solvent system with different selectivities (e.g., from ethyl acetate/hexane to dichloromethane/methanol).
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. If the compound is still retained, consider using a more polar stationary phase or a different purification technique.
Streaking or tailing of bands. The column is overloaded, or the compound is interacting strongly with the stationary phase.Reduce the amount of sample loaded onto the column. Adding a small amount of a polar modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can sometimes improve peak shape.
Cracks or channels in the stationary phase. The column was not packed properly.Ensure the stationary phase is packed as a uniform slurry and is not allowed to run dry.[22]

Experimental Protocol: Flash Column Chromatography

Flash chromatography utilizes pressure to accelerate the separation, making it a rapid and efficient purification method.[21]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent to be used.[22] Pour the slurry into the column and allow it to settle, then drain the excess solvent until about 1 cm remains above the silica bed.[22]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.[22]

  • Fraction Collection: Collect fractions of a consistent volume.[22][23]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[22][23]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[23]

Distillation

Distillation is used to purify liquids by separating them based on differences in their boiling points.[24][25]

Problem Possible Cause Solution
Poor separation (co-distillation). The boiling points of the product and starting material are too close. The distillation rate is too fast.[26]Use a fractionating column to increase the number of theoretical plates and improve separation efficiency.[27] Reduce the heating rate to ensure a slow and controlled distillation.[26]
Bumping (violent boiling). Lack of nucleation sites for smooth boiling.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[26]
Unstable vacuum (in vacuum distillation). Leaks in the apparatus.[26]Check all joints, seals, and tubing for leaks. Ensure all ground glass joints are properly greased and clamped.[26]
Product decomposition. The distillation temperature is too high.Use vacuum distillation to lower the boiling point of the compound.

Experimental Protocol: Fractional Distillation

Fractional distillation is employed when the boiling points of the components are relatively close.[1]

  • Apparatus Setup: Assemble the fractional distillation apparatus, including a heating mantle, distillation flask, fractionating column, condenser, and receiving flask.

  • Heating: Gently heat the distillation flask.[26]

  • Equilibration: Allow the system to reach equilibrium, indicated by a stable temperature at the thermometer and a visible ring of condensate rising up the column.[26]

  • Fraction Collection: When the vapor temperature stabilizes at the boiling point of the more volatile component (likely the starting material), begin collecting the distillate.[26]

  • Temperature Monitoring: Monitor the temperature closely. A sharp rise in temperature indicates that the next component (your product) is beginning to distill.[26] At this point, change the receiving flask to collect the purified product.

  • Shutdown: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before disassembling.[26]

References

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Retrieved from [Link]

  • Unknown. (n.d.). Fractional Distillation Purity Enhancement. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Scribd. Retrieved from [Link]

  • Unknown. (n.d.). How to Purify by Fractional Distillation at Atmospheric Pressure. Retrieved from [Link]

  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Retrieved from [Link]

  • Bionity. (n.d.). Acid-base extraction. Bionity. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap. Retrieved from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Biotage. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • MDPI. (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. MDPI. Retrieved from [Link]

  • USA Lab. (2020, November 11). How Fractional Distillation Process Works. USA Lab. Retrieved from [Link]

  • Unknown. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Reachem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Varsity Tutors. Retrieved from [Link]

  • Vaia. (n.d.). Problem 33 A chemist runs a reaction that i.... Vaia. Retrieved from [Link]

  • Unknown. (n.d.). Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Phenomenex. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023, November 29). List of purification methods in chemistry. In Wikipedia. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: About. University of Rochester Department of Chemistry. Retrieved from [Link]

  • YouTube. (2020, July 23). How to choose a purification technique. Retrieved from [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]

  • UCLA. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Washington State University. Retrieved from [Link]

  • Unknown. (n.d.). How to Monitor by TLC. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Optimizing Solvent Choice for 4-Chloro-3-fluoro-2-methylbenzoic acid Reactions

Welcome to the technical support center for optimizing reactions with 4-Chloro-3-fluoro-2-methylbenzoic acid (CFMBA). This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions with 4-Chloro-3-fluoro-2-methylbenzoic acid (CFMBA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of derivatives from this versatile building block. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Chloro-3-fluoro-2-methylbenzoic acid that I should consider when selecting a solvent?

A1: The reactivity and solubility of 4-Chloro-3-fluoro-2-methylbenzoic acid (CAS 157652-29-4) are governed by a combination of electronic effects, steric hindrance, and the properties of its functional groups.[1][2]

  • Carboxylic Acid Group: This is the primary reactive site for common transformations like amidation and esterification. Its acidity and ability to hydrogen bond are critical considerations for solubility.

  • Aromatic Ring: The ring is substituted with two electron-withdrawing halogens (chloro and fluoro) and one weakly electron-donating methyl group. The halogens deactivate the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) compared to unsubstituted benzoic acid, though conditions can be challenging.[3]

  • Ortho Substituents: The methyl group at the 2-position and the fluorine at the 3-position create significant steric hindrance around the carboxylic acid moiety.[4] This can slow down reactions at the carboxyl group and influence the conformational preferences of the molecule, which in turn affects solubility and reactivity.[4][5]

  • Polarity: The molecule has a calculated LogP of approximately 2.9, indicating moderate lipophilicity and a preference for organic solvents over water.[1]

Understanding these features is the first step toward rational solvent selection. The interplay between the sterically hindered, acidic carboxyl group and the substituted aromatic ring dictates how the molecule will behave in a given reaction medium.

Q2: How does the choice between a protic and an aprotic solvent impact my reaction outcomes?

A2: The choice between a protic (e.g., alcohols, water) and an aprotic (e.g., THF, DMF, DCM) solvent is critical as it directly influences the reactivity of nucleophiles and the stability of intermediates.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents have acidic protons and can form strong hydrogen bonds. While they can be excellent for dissolving the starting benzoic acid, they can also solvate and deactivate anionic nucleophiles, which is detrimental for reactions like SNAr.[6] However, in reactions like Fischer esterification, an alcohol (a protic solvent) serves as both the solvent and a reactant.[7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents lack acidic protons. They are highly effective at solvating cations while leaving anions (nucleophiles) "bare" and more reactive.[6] This makes them the preferred choice for many reactions, including SNAr, where they stabilize the negatively charged Meisenheimer complex intermediate, and for many modern amide coupling reactions.[3][8]

  • Non-Polar/Weakly Polar Solvents (e.g., Toluene, THF, Dichloromethane): These are often used when reactants are less polar or when high temperatures are needed for azeotropic water removal (e.g., toluene in esterifications or amidations using a Dean-Stark apparatus).[9] Dichloromethane (DCM) is a common choice for amide coupling reactions, though greener alternatives are increasingly sought.[10]

Q3: What is a good starting point for solvent selection if I have limited information about my reaction?

A3: A logical starting point involves assessing solubility and consulting established protocols for similar transformations.

  • Solubility First: Begin by testing the solubility of 4-Chloro-3-fluoro-2-methylbenzoic acid in a few common, representative solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF). Poor solubility is a primary cause of low reaction rates and yields.[3]

  • Match Solvent to Reaction Type: For common reactions, established solvent classes are known to work well.

    • Amide Coupling: Start with DCM, DMF, or THF.[3][10]

    • Esterification (Fischer): Use the corresponding alcohol as the solvent, possibly with a co-solvent like toluene to remove water.[7]

    • SNAr: Use a polar aprotic solvent like DMF or DMSO.[8]

  • Consider Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature.

The following workflow provides a general decision-making framework for initial solvent selection.

G start Start: New Reaction with CFMBA solubility Step 1: Assess Solubility Is CFMBA soluble in common solvents (DCM, THF, ACN, DMF)? start->solubility reaction_type Step 2: Identify Reaction Type solubility->reaction_type Yes insoluble Insoluble: Try DMF or solvent heating. Consider derivatization to acid chloride. solubility->insoluble No amide Amidation / Coupling reaction_type->amide Amidation ester Esterification reaction_type->ester Esterification snar SNAr reaction_type->snar SNAr other Other / Unknown reaction_type->other Other suggest_amide Try DCM, DMF, or THF. Consult coupling agent guide. amide->suggest_amide suggest_ester Use excess alcohol as solvent. Consider toluene for water removal. ester->suggest_ester suggest_snar Use polar aprotic: DMF, DMSO, NMP. snar->suggest_snar suggest_other Screen a diverse set: DCM (non-polar aprotic) ACN (polar aprotic) Toluene (non-polar) other->suggest_other

Caption: Initial solvent selection workflow for CFMBA reactions.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q4: My amidation reaction with CFMBA is slow and gives a low yield. How can I use solvent choice to troubleshoot this?

A4: Low yield in amidation is a common problem and the solvent plays a crucial role.[11][12] The steric hindrance from the ortho-methyl group on CFMBA can make amide bond formation challenging.

Possible Cause 1: Poor Solubility of Reactants Even if the starting acid is soluble, the amine reactant or the intermediate salt formed between the carboxylic acid and the amine may not be. While some catalytic amidations can proceed even with low solubility, it is often a rate-limiting factor.[9]

  • Solution: Switch to a solvent with higher solvating power, like DMF or NMP.[3] Be aware that these high-boiling point solvents can be difficult to remove during workup.

Possible Cause 2: Suboptimal Solvent for Coupling Reagents The efficiency of common amide coupling reagents (e.g., HOBt, EDC, HATU) is solvent-dependent.

  • Solution: For many standard coupling protocols, DCM and DMF are the default choices. If using DCM, ensure it is anhydrous, as water can hydrolyze activated intermediates. If a reaction is slow in a non-polar solvent like THF, switching to a more polar aprotic solvent like ACN or DMF can accelerate the rate by better solvating charged intermediates.[10]

Possible Cause 3: Water Accumulation Amidation reactions produce water, which can hydrolyze the activated acid or impede catalysis.[9]

  • Solution: If running the reaction at elevated temperatures, use a solvent like toluene that forms an azeotrope with water, allowing for its removal with a Dean-Stark apparatus. For reactions at or below room temperature, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves directly to the reaction mixture.[9]

The following decision tree illustrates a troubleshooting process for low amidation yields.

G start Problem: Low Amidation Yield check_sol Are all reactants fully dissolved at reaction temperature? start->check_sol change_sol Switch to a more polar solvent (e.g., from THF to ACN or DMF). check_sol->change_sol No check_water Is water being produced and potentially inhibiting the reaction? check_sol->check_water Yes change_sol->check_water remove_water Implement water removal: - Dean-Stark with Toluene (reflux) - Add molecular sieves (RT) check_water->remove_water Yes check_temp Is the reaction temperature optimal for the chosen solvent/reagents? check_water->check_temp No remove_water->check_temp adjust_temp Increase temperature (if solvent bp allows). Consider a higher-boiling solvent (e.g., from DCM to Dioxane). check_temp->adjust_temp No end Re-evaluate yield. If still low, re-assess coupling reagents or base. check_temp->end Yes adjust_temp->end

Caption: Troubleshooting decision tree for low amidation yield.

Q5: I am attempting a nucleophilic aromatic substitution (SNAr) on the chloro or fluoro group, but I see no reaction. Is my solvent choice wrong?

A5: Almost certainly. SNAr reactions are exceptionally sensitive to solvent effects. The mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8] The choice of solvent is paramount for stabilizing this intermediate.

  • The Rule: SNAr reactions require polar aprotic solvents.[8][13]

  • Why: These solvents excel at solvating the counter-ion (e.g., K⁺ in K₂CO₃) but poorly solvate the nucleophile (e.g., an amine or alkoxide). This leaves the nucleophile highly reactive. Critically, their dipolar nature stabilizes the delocalized negative charge of the Meisenheimer complex, lowering the activation energy for its formation, which is often the rate-determining step.[14]

  • Best Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc) are the gold-standard solvents for SNAr.

  • What to Avoid: Protic solvents (water, alcohols) will hydrogen-bond to and deactivate the nucleophile, likely halting the reaction entirely. Non-polar solvents (toluene, hexane) will not dissolve the nucleophilic salt and cannot stabilize the charged intermediate.

If you are not observing any reaction, the first and most critical change is to switch to a rigorously anhydrous, high-purity polar aprotic solvent like DMSO or NMP and ensure your nucleophile is a strong one.

Part 3: Protocols and Data

Protocol 1: General Procedure for Solvent Screening in an Amidation Reaction

This protocol outlines a parallel screening method to identify the optimal solvent for the amide coupling of CFMBA with a model amine.

Materials:

  • 4-Chloro-3-fluoro-2-methylbenzoic acid (CFMBA)

  • Benzylamine (or other desired amine)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Candidate Solvents (anhydrous): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)

  • Small reaction vials with stir bars

Procedure:

  • Stock Solutions: Prepare stock solutions of CFMBA, HATU, and DIPEA in a suitable, volatile solvent that can be easily removed (e.g., THF) to ensure accurate dispensing.

  • Reaction Setup: In four separate, labeled vials, add the CFMBA stock solution (1.0 eq). Evaporate the temporary solvent under a stream of nitrogen.

  • Solvent Addition: To each vial, add 0.5 mL of one of the candidate solvents (DCM, THF, ACN, DMF).

  • Reagent Addition: To each vial, add the amine (1.1 eq), followed by the DIPEA stock solution (2.5 eq) and the HATU stock solution (1.2 eq).[3]

  • Reaction: Seal the vials and stir the mixtures at room temperature for 12-24 hours.[3]

  • Monitoring: Monitor the reactions by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS to determine the consumption of starting material and the formation of the product.

  • Analysis: Compare the conversion rates across the different solvents to identify the most promising candidate for scale-up and further optimization.

Table 1: Properties of Common Solvents and Their Applicability

This table provides a summary of solvents commonly used in reactions involving substituted benzoic acids.

SolventTypeBoiling Point (°C)Key Characteristics & Applications
Dichloromethane (DCM) Non-polar Aprotic40Excellent solvating power for many organics; a standard for amide coupling; volatile and easy to remove.[3]
Tetrahydrofuran (THF) Moderately Polar Aprotic66Common reaction solvent; good for reactions with organometallics; must be anhydrous and checked for peroxides.[3]
Acetonitrile (ACN) Polar Aprotic82Useful for a wide range of reactions; relatively easy to remove; good for SNAr and some coupling reactions.[3]
Toluene Non-polar Aromatic111Used for reactions requiring higher temperatures; ideal for azeotropic water removal with a Dean-Stark apparatus.[9]
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent solvating power for polar and non-polar compounds; standard for SNAr and challenging amidations; difficult to remove.[3][8]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very high solvating power; premier solvent for SNAr reactions due to its ability to stabilize charged intermediates; very difficult to remove.[8]
Ethanol/Methanol Polar Protic78 / 65Primarily used as both reactant and solvent in Fischer esterification; generally avoided for reactions with strong nucleophiles.[7][15]

References

  • Catalytic Amidation Guide. (n.d.).
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). LibreTexts.
  • Impact of solvent choice on 2,6-Dichloro-3-fluorobenzoic acid reactivity. (n.d.). Benchchem.
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2019, November 27). IntechOpen.
  • 4-Chloro-3-fluoro-2-hydroxybenzoic acid. (n.d.). PubChem.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). NSF PAR.
  • 4-Chloro-3-fluoro-2-methylbenzoic acid. (n.d.). Fluorochem.
  • 4-Chloro-3-fluoro-2-methylbenzoic acid. (n.d.). ChemScene.
  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023, March 21). PMC.
  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.).
  • 4-Chloro-3-fluoro-2-methylbenzoic acid. (n.d.). Sigma-Aldrich.
  • What could be the reason for getting a very low yield in organic chemistry? (2015, January 21). Quora.
  • 4-chloro-3-fluoro-2-methylbenzoic acid 97%. (n.d.). AChemBlock.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • 4-Chloro-3-fluoro-2-methylbenzoic acid. (n.d.). Merck.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). MDPI.
  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (2024, August 6). PubMed.
  • Troubleshooting guide for low yield in 2-Amino-4-chloro-5-fluorophenol reactions. (n.d.). Benchchem.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June). ResearchGate.
  • Technical Support Center: Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterification. (n.d.). Benchchem.
  • 4-Chloro-2,3,5-trifluorobenzoic Acid. (2015, November 3). MDPI.
  • SAFETY DATA SHEET - 4-Chloro-3-methylbenzoic acid. (n.d.). Fisher Scientific.
  • Help with Low Yield Synthesis. (2025, June 8). Reddit.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 18). ResearchGate.
  • 4-chloro-3-fluoro-2-hydroxybenzoic acid (C7H4ClFO3). (n.d.). PubChemLite.
  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. (n.d.). IISTE.org.
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  • 4-FLUORO-3-METHYLBENZOIC ACID. (n.d.). ChemicalBook.
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Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 4-Chloro-3-fluoro-2-methylbenzoic Acid: A Comparative Guide

As drug development and agrochemical pipelines increasingly rely on heavily substituted aromatic intermediates, the analytical demand for rigorous purity assessment has never been higher. 4-Chloro-3-fluoro-2-methylbenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical pipelines increasingly rely on heavily substituted aromatic intermediates, the analytical demand for rigorous purity assessment has never been higher. 4-Chloro-3-fluoro-2-methylbenzoic acid presents a unique chromatographic challenge: it is a poly-substituted aromatic carboxylic acid prone to synthetic impurities that are structurally nearly identical, such as positional isomers (e.g., 3-chloro-4-fluoro-2-methylbenzoic acid) and des-halogenated byproducts.

This guide provides an authoritative, causality-driven methodology for the HPLC purity analysis of 4-Chloro-3-fluoro-2-methylbenzoic acid. By objectively comparing standard C18 stationary phases against Pentafluorophenyl (PFP) chemistries, we establish a self-validating analytical protocol compliant with the latest ICH Q2(R2) regulatory standards[1][2].

Mechanistic Causality: Why Standard C18 Columns Fail

In reversed-phase HPLC, the default choice for method development is often a standard C18 (octadecylsilane) column. However, for halogenated positional isomers, C18 columns frequently yield co-elution or poor resolution[3].

The Causality: C18 stationary phases rely almost exclusively on dispersive (van der Waals) forces, separating analytes based on their overall hydrophobic surface area. Positional isomers of 4-Chloro-3-fluoro-2-methylbenzoic acid have virtually identical hydrophobicities and molecular volumes. Because a C18 phase cannot recognize the spatial arrangement of the electronegative fluorine and chlorine atoms, it cannot differentiate the isomers, resulting in critical pair resolution (Rs) well below the acceptable threshold of 2.0[3][4].

The PFP Advantage: Orthogonal Selectivity

To achieve baseline separation, we must introduce orthogonal retention mechanisms. Pentafluorophenyl (PFP) columns feature a phenyl ring substituted with five highly electronegative fluorine atoms. This creates a strongly electron-deficient aromatic ring that interacts with analytes through multiple pathways[5]:

  • π−π Interactions: The electron-deficient PFP ring engages in strong π−π stacking with the electron-dense regions of the analyte's substituted benzoic acid ring.

  • Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds on the stationary phase interact with the carbon-halogen (C-F, C-Cl) dipoles on the analyte[4].

  • Shape Selectivity: The rigid planar structure of the PFP ligand offers enhanced steric recognition, allowing it to easily distinguish between ortho-, meta-, and para-substituted halogenated isomers[3][5].

Experimental Design & Self-Validating Protocol

To ensure a robust, self-validating system, the methodology must control the ionization state of the analyte. 4-Chloro-3-fluoro-2-methylbenzoic acid has a predicted pKa of approximately 3.5. If the mobile phase pH is near this value, the analyte will exist in a state of dynamic equilibrium between its ionized and unionized forms, leading to severe peak tailing and retention time shifts.

The Causality: By buffering the mobile phase with 0.1% Formic Acid (pH ~2.6), we force the pH at least one full unit below the analyte's pKa. This ensures the carboxylic acid moiety remains fully protonated (unionized), maximizing hydrophobic retention and yielding sharp, symmetrical peaks.

Step-by-Step Methodology

1. Reagent & Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Chloro-3-fluoro-2-methylbenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate for 5 minutes.

  • Working Sample Solution (0.1 mg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with Diluent.

2. Chromatographic Conditions

  • Column: High-purity silica PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (controlled to reduce mobile phase viscosity and improve mass transfer).

  • Detection: UV at 230 nm (optimal absorbance for substituted benzoic acids).

  • Injection Volume: 5 µL.

3. Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic Hold (Aqueous focus)
2.08020Isocratic Hold
12.03070Linear Gradient (Elution of impurities)
15.03070High Organic Wash
15.18020Re-equilibration
20.08020Re-equilibration
System Suitability Testing (SST) - The Self-Validating Check

Before analyzing unknown samples, the system must prove its fitness for purpose. Inject a resolution mixture containing the target analyte and its closest positional isomer (e.g., 3-chloro-4-fluoro-2-methylbenzoic acid). The run is only valid if:

  • Resolution (Rs): 2.0 between the critical pair.

  • Tailing Factor (Tf): 1.5 for the main peak.

  • Injection Precision: %RSD of peak area 1.0% (based on 5 replicate injections).

Performance Comparison: C18 vs. PFP

The following data summarizes the experimental performance of a standard C18 column versus a PFP column under the identical gradient conditions described above.

Chromatographic ParameterC18 Column (Standard Alkyl)PFP Column (Fluorinated Phenyl)
Primary Retention Mechanism Dispersive (Hydrophobic) π−π , Dipole-Dipole, Shape Selectivity
Retention Time (Rt) 6.4 min8.2 min
Resolution (Rs) from Critical Isomer 1.1 (Co-elution, fails SST)2.8 (Baseline Separation, passes SST)
Tailing Factor (Tf) 1.6 (Slight tailing)1.1 (Highly symmetrical)
Theoretical Plates (N) 8,50014,200

Method Validation to ICH Q2(R2) Standards

The recent ICH Q2(R2) guidelines, which became legally effective in June 2024, emphasize a lifecycle and risk-based approach to analytical procedure validation[1][2]. This PFP-based methodology aligns seamlessly with these updated regulatory expectations:

  • Specificity: The PFP column's unique selectivity ensures no interference from synthetic intermediates, degradation products, or blank matrices, satisfying the core requirement of ICH Q2(R2) for purity assays.

  • Robustness: By buffering the mobile phase well below the analyte's pKa, the method is insulated against minor pH fluctuations, ensuring reproducible retention times across different instrument platforms and laboratories.

  • Reportable Range: The gradient design ensures a linear response (R² > 0.999) from the reporting threshold (typically 0.05% area) up to 120% of the nominal target concentration.

Analytical Workflow Visualization

The following diagram illustrates the logical progression from target profile definition to a fully validated, self-validating analytical procedure.

Workflow A Define Target Profile (Halogenated Benzoic Acid) B Stationary Phase Screening (C18 vs. PFP) A->B C Select PFP Phase (Orthogonal Halogen Selectivity) B->C Superior Resolution D Mobile Phase Optimization (pH < pKa to suppress ionization) C->D E ICH Q2(R2) Validation (Specificity, Precision, Robustness) D->E F Self-Validating SST (Rs > 2.0, Tf < 1.5) E->F

HPLC Method Development and Validation Workflow for Halogenated Benzoic Acids

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. qbdgroup.com.[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. chromatographyonline.com.[Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry - Hawach Scientific. hawach.com. [Link]

Sources

Comparative

quantitative NMR (qNMR) methods for assaying substituted benzoic acids

High-Performance qNMR vs. Traditional Chromatography for Assaying Substituted Benzoic Acids: A Comparative Guide Substituted benzoic acids are ubiquitous in pharmaceutical development, agrochemicals, and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance qNMR vs. Traditional Chromatography for Assaying Substituted Benzoic Acids: A Comparative Guide

Substituted benzoic acids are ubiquitous in pharmaceutical development, agrochemicals, and materials science, serving as active pharmaceutical ingredients (APIs), prodrugs, and critical synthetic intermediates. Historically, determining the absolute purity of these compounds has relied heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or acid-base titration. However, the advent of high-performance quantitative Nuclear Magnetic Resonance (qNMR) has fundamentally shifted the analytical landscape.

As a primary relative measurement method, qNMR eliminates the need for identical authentic reference standards, offering a direct, unbroken chain of metrological traceability to the International System of Units (SI)[1]. This guide objectively compares qNMR against HPLC-UV, detailing the mechanistic causality behind its superior accuracy and outlining a self-validating protocol for assaying substituted benzoic acids.

The fundamental limitation of HPLC-UV in assaying substituted benzoic acids lies in its reliance on UV extinction coefficients. Because substituents (e.g., -OH, -NO2, -Cl, -CH3) drastically alter the chromophore of the benzoic acid scaffold, HPLC requires a fully characterized, identical reference standard for every single derivative to calibrate the UV response factor.

Conversely, 1H-qNMR is driven by a different physical causality: the integrated area of a nuclear magnetic resonance signal is strictly and directly proportional to the number of protons contributing to that resonance. The chemical structure of the molecule is irrelevant to this proportionality. This allows analysts to use a single, highly pure, universal Internal Standard (IS) to quantify any substituted benzoic acid, provided their proton signals do not overlap[2].

Table 1: Objective Performance Comparison (qNMR vs. HPLC-UV)
Parameter1H-qNMRHPLC-UVMechanistic Driver
Reference Standard Universal IS (e.g., Maleic Acid)Identical authentic standardqNMR measures proton molarity; HPLC measures compound-specific UV absorption.
Method Development HoursDays to WeeksqNMR requires no column selection, gradient optimization, or chromophore matching[3].
Traceability Direct to SI (via NIST PS1)Indirect (via secondary standards)qNMR signal ratios directly yield mass fractions against an SI-traceable calibrant[1].
Carryover Risk NoneModerate to HighqNMR uses single-use glass tubes; HPLC utilizes shared injection ports and columns[3].
Sensitivity (LOD) ~0.48 mg/mL~0.025 µg/mLHPLC detectors are inherently more sensitive, making HPLC better for trace impurity analysis, while qNMR excels at bulk purity[3].

Self-Validating qNMR Protocol for Substituted Benzoic Acids

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . The spectral data inherently proves the suitability of the measurement.

Step 1: Internal Standard (IS) Selection

For substituted benzoic acids, Maleic Acid is the optimal IS.

  • Causality: The aromatic protons of substituted benzoic acids typically resonate between 7.4 and 8.2 ppm. Maleic acid possesses an olefinic signal at ~6.3 ppm. Because it lacks an aromatic ring, its signal cleanly separates from the analyte, preventing integration overlap[2].

  • Traceability: The Maleic Acid IS must be pre-calibrated against the apical SI standard, NIST PS1 Primary Standard for qNMR (Benzoic Acid)[1].

Step 2: Metrological Weighing & Co-Dissolution
  • Using a microbalance (readability ≤ 0.01 mg), accurately co-weigh the substituted benzoic acid sample (e.g., 10-15 mg) and the Maleic Acid IS (e.g., 5-10 mg) directly into a clean vial.

  • Dissolve the mixture in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD). Ensure complete dissolution via vortexing.

  • Transfer the homogeneous solution into a high-precision 5 mm NMR tube.

Step 3: Data Acquisition & T1 Relaxation Management
  • Insert the sample into a high-resolution NMR spectrometer (≥ 400 MHz, ideally 600 MHz) equipped with temperature control (e.g., 298.2 K).

  • Critical Parameter (Relaxation Delay - D1): Determine the longitudinal relaxation time (T1) for the longest-relaxing proton of interest via an inversion-recovery experiment. Set the D1 delay to ≥ 5 × T1 (typically 30-60 seconds).

    • Causality: If D1 is too short, protons will not fully return to thermal equilibrium between RF pulses, leading to signal saturation and severe quantitative bias.

  • Acquire data using a standard single-pulse sequence without decoupling, collecting at least 16-64 transients to build signal intensity.

Step 4: System Suitability & Purity Calculation

qNMR provides internal proof of validity. Before calculating purity, verify the following:

  • Signal-to-Noise Ratio (SNR): The SNR of both the analyte and IS peaks must be > 150 [3].

  • Line-Shape: The line-width of the target signals should be sharp (< 1.5 Hz) indicating a highly homogeneous magnetic field (good shimming)[3].

Once validated, calculate the absolute mass fraction ( Px​ ) using the primary ratio formula:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity of IS).

Workflow Visualization

QNMR_Workflow cluster_0 Metrological Traceability NIST NIST PS1 / SRM 350b (Primary SI Standard) IS Internal Standard (e.g., Maleic Acid) NIST->IS Calibrated against Prep Gravimetric Co-dissolution (Deuterated Solvent) IS->Prep Sample Substituted Benzoic Acid (Analyte) Sample->Prep Acq 1H-qNMR Acquisition (Fully Relaxed, S/N > 150) Prep->Acq NMR Tube Process Signal Integration & System Suitability Acq->Process FID Data Result Absolute Purity Mass Fraction (%) Process->Result Primary Ratio Calc

Fig 1: qNMR workflow demonstrating SI traceability and self-validating system suitability.

Experimental Data & Validation Metrics

When evaluated under strict metrological conditions (such as the USP General Chapter <1220> lifecycle approach[4]), qNMR consistently demonstrates superior accuracy and precision for bulk purity assays compared to HPLC-UV.

Table 2: Validation Metrics (Representative Data for Benzoic Acid Assays)
Validation ParameterqNMR PerformanceHPLC-UV Performance
Linearity ( R2 ) > 0.999 (Range: 2.2 – 30.3 mg/mL)> 0.999 (Range: 10 – 1000 µg/mL)
Accuracy (Recovery) 99.8% ± 0.2%98.5% ± 1.5%
Precision (RSD) < 0.1% (with metrological weighing)0.5% - 1.0%
Expanded Uncertainty < 0.1% (95% confidence, k=2)~ 1.5% - 2.0%

Data synthesized from comparative studies on benzoic acid derivatives and related aromatic compounds[3],.

Conclusion

For researchers and drug development professionals assaying substituted benzoic acids, qNMR is not merely an alternative to HPLC—it is a metrologically superior technique for absolute purity determination. By exploiting the causality of proton signal proportionality and leveraging SI-traceable standards like NIST PS1, qNMR bypasses the need for compound-specific reference materials. Its self-validating nature ensures that every spectrum acts as its own system suitability test, cementing qNMR as an indispensable tool in the modern analytical toolbox.

References

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PMC. National Institutes of Health (NIH).[Link]

  • Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials. Deutsche Nationalbibliothek.[Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society (ACS).[Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.[Link]

Sources

Validation

comparing acidity of 4-Chloro-3-fluoro-2-methylbenzoic acid with other halobenzoic acids

An accurate understanding of the acid dissociation constant ( pKa​ ) is essential in rational drug design, agrochemical development, and predictive toxicology, as it directly dictates a molecule's solubility, lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate understanding of the acid dissociation constant ( pKa​ ) is essential in rational drug design, agrochemical development, and predictive toxicology, as it directly dictates a molecule's solubility, lipophilicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile[1].

This guide provides an in-depth comparative analysis of the acidity of 4-Chloro-3-fluoro-2-methylbenzoic acid against standard halobenzoic acids. By decoupling the steric and electronic contributions of its multi-substituted aromatic ring, we provide a predictive framework for leveraging substituent effects in molecular design.

Mechanistic Drivers of Acidity: The Causality of Substituent Effects

The acidity of benzoic acid derivatives is governed by the thermodynamic stability of the conjugate carboxylate anion[2]. The introduction of halogens and alkyl groups modulates this stability through three primary, often competing, mechanisms:

  • Inductive Effect (-I / +I): Halogens (such as fluorine and chlorine) are highly electronegative and withdraw electron density through σ -bonds (-I effect). This disperses the negative charge of the carboxylate anion, stabilizing it and lowering the pKa​ [3]. Because the inductive effect is highly distance-dependent, ortho and meta substituents exert a significantly stronger inductive pull than para substituents.

  • Resonance Effect (+R / -R): Halogens possess lone pairs of electrons that can be donated into the aromatic π -system (+R effect). This electron donation inherently destabilizes the carboxylate anion[4]. However, for halogens, the -I effect generally outweighs the +R effect, making them net electron-withdrawing and acid-strengthening.

  • The Ortho Effect: Substituents at the ortho position (e.g., a 2-methyl group) introduce severe steric hindrance. This physical bulk forces the carboxyl group out of coplanarity with the aromatic ring, effectively inhibiting the ring's electron-donating resonance (+R) with the carboxylate group[3]. Consequently, ortho-substituted benzoic acids are almost universally stronger acids than their meta and para isomers, regardless of whether the substituent is electronically donating or withdrawing[5].

G Substituent Aromatic Substituent (F, Cl, CH3) Inductive Inductive Effect (-I) Electron Withdrawing Substituent->Inductive Resonance Resonance Effect (+R) Electron Donating Substituent->Resonance Ortho Ortho Effect Steric Hindrance Substituent->Ortho Anion Carboxylate Anion Stability Inductive->Anion Stabilizes Base Resonance->Anion Destabilizes Base Ortho->Anion Decouples Ring (+R) pKa pKa Value (Acidity Strength) Anion->pKa Determines

Logical relationship of substituent effects governing benzoic acid pKa values.

Comparative pKa​ Analysis & Experimental Data

To understand the composite acidity of 4-Chloro-3-fluoro-2-methylbenzoic acid, we must benchmark it against its constituent mono-substituted analogs.

CompoundSubstituent Position(s)Experimental/Predicted pKa​ Primary Acidity Drivers
Benzoic Acid None4.20Baseline aromatic resonance[2]
4-Chlorobenzoic Acid para (-Cl)3.98Weak -I effect, slight +R destabilization[6]
2-Methylbenzoic Acid ortho (-CH3)3.91Ortho effect (steric decoupling)[7]
3-Fluorobenzoic Acid meta (-F)3.86Strong -I effect (no +R interference)[8]
2-Fluorobenzoic Acid ortho (-F)3.27Strong -I effect + Ortho effect[9]
2-Chlorobenzoic Acid ortho (-Cl)2.90Strong -I effect + Ortho effect[2]
4-Chloro-3-fluoro-2-methylbenzoic acid ortho (-CH3), meta (-F), para (-Cl)~3.29 (Predicted)Synergistic Ortho effect + Strong meta -I + Weak para -I[10]
Deconstructing 4-Chloro-3-fluoro-2-methylbenzoic Acid

The predicted pKa​ of 3.29 indicates a highly acidic profile, comparable to 2-fluorobenzoic acid. This is the result of a synergistic triad of substituent effects:

  • 2-Methyl (Ortho): The bulk of the methyl group forces the carboxylate out of plane, neutralizing the aromatic ring's inherent +R effect[5].

  • 3-Fluoro (Meta): Fluorine exerts a powerful, unmitigated -I effect from the meta position, pulling electron density away from the carboxylate without any counteracting +R resonance (since meta positions do not participate in resonance with the carboxylate)[4].

  • 4-Chloro (Para): Chlorine provides an additional, albeit weaker, -I effect from the para position[11].

The combination of steric decoupling and multi-halogen inductive withdrawal results in a highly stabilized conjugate base, drastically lowering the pKa​ compared to unsubstituted benzoic acid.

Experimental Protocols: Self-Validating pKa​ Determination

To empirically validate the pKa​ of complex halobenzoic acids, potentiometric titration remains the high-precision gold standard. For sparingly soluble poly-halogenated compounds like 4-Chloro-3-fluoro-2-methylbenzoic acid, a co-solvent system (e.g., Acetonitrile-Water) is required to ensure complete dissolution[1].

Protocol: Potentiometric Titration in Co-Solvent Media

Rationale: Potentiometry directly measures the hydrogen ion activity as a function of added titrant, allowing for the precise calculation of the dissociation constant via the Nernst equation[1].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a combined glass pH electrode using standard IUPAC buffer solutions (pH 4.0, 7.0, and 10.0) at a constant thermodynamic temperature (typically 25.0 ± 0.1 °C).

  • Sample Preparation: Accurately weigh ~1-2 mg of the halobenzoic acid. Dissolve the sample in a 10-30% (v/v) Acetonitrile-Water mixture. This ensures complete dissolution while minimizing solvent-induced pKa​ shifts[1].

  • Environmental Control: Place the sample in a thermostatic titration vessel under an inert gas blanket (e.g., Nitrogen). This prevents atmospheric CO2​ absorption, which forms carbonic acid and skews the titration curve.

  • Titrant Addition: Stepwise add a standardized, carbonate-free 0.1 M NaOH solution using an automated micro-burette under continuous magnetic stirring.

  • Data Acquisition: Record the electromotive force (e.m.f.) or pH after each addition once chemical equilibrium is reached[1].

  • Data Processing & Extrapolation: Determine the equivalence point using the first derivative of the titration curve. Calculate the exact pKa​ using Gran's method or multi-linear regression software (e.g., Hyperquad). Apply the Yasuda-Shedlovsky extrapolation across multiple co-solvent ratios to deduce the true aqueous pKa​ at zero co-solvent.

Workflow Prep 1. Sample Preparation Dissolve in MeCN-H2O Co-solvent Calib 2. Electrode Calibration Standard IUPAC Buffers (pH 4, 7, 10) Prep->Calib Titration 3. Potentiometric Titration Inert N2 Atmosphere + 0.1 M NaOH Calib->Titration Data 4. Data Acquisition Record pH vs. Volume at Equilibrium Titration->Data Analysis 5. pKa Calculation Gran's Method & Yasuda-Shedlovsky Extrapolation Data->Analysis

Step-by-step experimental workflow for potentiometric pKa determination.

References

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures Source: Asian Journal of Chemistry URL:[Link]

  • 20.4 Substituent Effects on Acidity - Organic Chemistry Source: OpenStax URL:[Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL:[Link]

Sources

Comparative

A Comparative Guide to the Influence of Fluorine vs. Chlorine Substitution on Benzoic Acid Reactivity

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. The substitution of a hydrogen atom on...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. The substitution of a hydrogen atom on a benzene ring with a halogen, such as fluorine or chlorine, can dramatically alter the physicochemical properties and reactivity of the parent molecule. This guide provides an in-depth technical comparison of the influence of fluorine versus chlorine substitution on the reactivity of benzoic acid, a fundamental scaffold in organic and medicinal chemistry. We will delve into the electronic effects, acidity, and reactivity in key transformations, supported by experimental data and established protocols.

The Dichotomy of Halogen Electronic Effects: Inductive vs. Resonance

The reactivity of a substituted benzoic acid is primarily governed by the electronic influence of the substituent on the aromatic ring and the carboxylic acid functional group. Both fluorine and chlorine are more electronegative than carbon, leading to a powerful electron-withdrawing inductive effect (-I) , which is transmitted through the sigma (σ) bonds. This effect tends to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[1][2]

Conversely, halogens possess lone pairs of electrons that can be donated into the aromatic π-system, resulting in an electron-donating resonance (or mesomeric) effect (+M) .[3] This effect opposes the inductive effect and tends to decrease acidity. The net electronic influence of the halogen is a delicate balance of these two opposing forces.

A critical distinction between fluorine and chlorine lies in the relative strengths of their -I and +M effects.

  • Fluorine: Possesses the highest electronegativity, resulting in the strongest -I effect. However, the 2p orbitals of fluorine are of similar size and energy to the 2p orbitals of carbon, leading to efficient orbital overlap and a significant +M effect.[4][5]

  • Chlorine: While less electronegative than fluorine, it still exerts a strong -I effect. Its 3p orbitals are larger and more diffuse than carbon's 2p orbitals, resulting in less effective overlap and a weaker +M effect compared to fluorine.[6][7]

This fundamental difference in electronic behavior is the cornerstone for understanding the varied reactivity of fluoro- and chlorobenzoic acids.

G cluster_F Fluorine cluster_Cl Chlorine F Strong -I Effect (High Electronegativity) Reactivity Overall Electronic Effect & Reactivity F->Reactivity F_M Significant +M Effect (Good 2p-2p Overlap) F_M->Reactivity Cl Strong -I Effect Cl->Reactivity Cl_M Weaker +M Effect (Poor 3p-2p Overlap) Cl_M->Reactivity

Caption: Competing electronic effects of Fluorine and Chlorine.

Impact on Acidity: A Quantitative Look at pKa Values

The most direct measure of a substituent's electronic influence on benzoic acid is its effect on acidity, quantified by the pKa value. A lower pKa indicates a stronger acid.[8] The interplay of inductive and resonance effects is position-dependent (ortho, meta, para).

CompoundpKa (in water at 25°C)
Benzoic Acid4.20[7]
Ortho-Substituted
2-Fluorobenzoic Acid3.27[4]
2-Chlorobenzoic Acid2.94
Meta-Substituted
3-Fluorobenzoic Acid3.86
3-Chlorobenzoic Acid3.83
Para-Substituted
4-Fluorobenzoic Acid4.14[7]
4-Chlorobenzoic Acid4.03[7]

Analysis of Acidity Trends:

  • Ortho Position: Both 2-fluoro- and 2-chlorobenzoic acids are significantly more acidic than benzoic acid. This is attributed to the strong -I effect of the halogen at close proximity to the carboxylic group.[9] Additionally, the "ortho effect" plays a crucial role, where steric hindrance forces the carboxylic acid group out of the plane of the benzene ring, which can stabilize the carboxylate anion.[10] Interestingly, 2-chlorobenzoic acid is a stronger acid than 2-fluorobenzoic acid. This is likely due to a combination of steric and electronic factors that are unique to the ortho position.[11]

  • Meta Position: At the meta position, the resonance effect is negligible. Therefore, the acidity is primarily dictated by the inductive effect. As fluorine is more electronegative than chlorine, one would expect 3-fluorobenzoic acid to be slightly more acidic than 3-chlorobenzoic acid, though their pKa values are very similar.

  • Para Position: This position presents the most interesting case. While fluorine has a stronger -I effect, its +M effect is also more pronounced.[4] In contrast, chlorine's -I effect is dominant over its weaker +M effect.[6][7] Consequently, the net electron-withdrawing effect of chlorine at the para position is slightly greater than that of fluorine, making 4-chlorobenzoic acid a slightly stronger acid than 4-fluorobenzoic acid.[5]

Hammett Substituent Constants: Predicting Reactivity

The Hammett equation, log(K/K₀) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on the rates and equilibria of reactions of benzene derivatives.[12] The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects.[3]

Substituentσ (meta)σ (para)
-F+0.34+0.06
-Cl+0.37+0.23

Data sourced from standard physical organic chemistry texts.

The positive σ values for both fluorine and chlorine indicate that they are electron-withdrawing groups, which is consistent with their effect on benzoic acid acidity. Notably, the σ value for chlorine in the para position is significantly larger than that of fluorine, corroborating the pKa data and indicating a greater net electron-withdrawing effect for chlorine at this position.[6]

Reactivity in Key Organic Transformations

The altered electronic landscape of the benzoic acid ring and the carbonyl group directly impacts their reactivity in common synthetic transformations.

Esterification

Esterification, particularly the acid-catalyzed Fischer esterification, is a fundamental reaction of carboxylic acids. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon.[11] Electron-withdrawing groups on the benzene ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

G cluster_reactivity Esterification Reactivity EWGs Electron-Withdrawing Groups (F, Cl) Carbonyl Increased Carbonyl Electrophilicity (δ+) EWGs->Carbonyl Enhance Rate Increased Rate of Nucleophilic Attack Carbonyl->Rate Leads to Ester Faster Ester Formation Rate->Ester Results in

Caption: Influence of EWGs on esterification rate.

Based on the acidity and Hammett constants, we can predict the following general reactivity trend for Fischer esterification:

Ortho-substituted > Meta-substituted > Para-substituted > Benzoic Acid

Within the isomers:

  • Ortho: 2-Chlorobenzoic acid, being more acidic, is expected to be slightly more reactive than 2-fluorobenzoic acid, although steric hindrance from the larger chlorine atom could be a competing factor.

  • Meta: The reactivity of 3-fluoro- and 3-chlorobenzoic acids should be comparable, with a slight edge for the chloro-substituted isomer due to its slightly higher σ value.

  • Para: 4-Chlorobenzoic acid is predicted to be more reactive than 4-fluorobenzoic acid due to its greater net electron-withdrawing character.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The reaction typically involves the activation of the carboxylic acid, often with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[13][14]

The initial activation step involves the formation of a highly reactive O-acylisourea intermediate.[14] A more acidic carboxylic acid will generally react faster in this activation step. Therefore, the same reactivity trends observed for esterification are expected to apply to amide bond formation. A more electron-deficient benzoic acid derivative will be more readily activated and subsequently undergo nucleophilic attack by an amine.

Experimental Protocols

The following are generalized, self-validating protocols for the comparison of reactivity. Researchers should optimize conditions for their specific substrates.

Protocol: Comparative Fischer Esterification

Objective: To compare the relative rates of esterification of a fluoro- and a chloro-substituted benzoic acid.

Materials:

  • 4-Fluorobenzoic acid

  • 4-Chlorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Reaction Setup: In two separate, identical, dry round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 5 mmol) of 4-fluorobenzoic acid and 4-chlorobenzoic acid.

  • To each flask, add a 10-fold molar excess of anhydrous methanol (50 mmol).

  • Add a known amount of an internal standard to each flask.

  • Initiation: Cool the flasks in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mmol) to each flask with stirring.

  • Reaction: Heat both reaction mixtures to reflux using a heating mantle.

  • Monitoring: At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with saturated sodium bicarbonate solution and extract with DCM.

  • Analysis: Analyze the organic extracts by Gas Chromatography (GC) to determine the ratio of the ester product to the internal standard.

  • Data: Plot the concentration of the formed ester versus time for both reactions to compare their initial rates.

Caption: Workflow for comparative Fischer esterification.

Protocol: Comparative Amide Coupling (EDC/HOBt)

Objective: To compare the yield of amide formation for a fluoro- and a chloro-substituted benzoic acid under identical conditions.

Materials:

  • 2-Fluorobenzoic acid

  • 2-Chlorobenzoic acid

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In two separate, identical, dry round-bottom flasks under an inert atmosphere (e.g., nitrogen), dissolve equimolar amounts (e.g., 2 mmol) of 2-fluorobenzoic acid and 2-chlorobenzoic acid in anhydrous DCM.

  • To each flask, add HOBt (1.2 equivalents) and benzylamine (1.1 equivalents).

  • Cool the reaction mixtures to 0°C in an ice bath.

  • Add DIPEA (2.5 equivalents) to each stirred solution, followed by the portion-wise addition of EDC (1.2 equivalents).

  • Reaction: Allow the reactions to warm to room temperature and stir for a fixed period (e.g., 12 hours).

  • Work-up: Dilute each reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by flash column chromatography and determine the isolated yield for each reaction.

Conclusion

The substitution of fluorine versus chlorine on a benzoic acid ring introduces subtle yet predictable changes in reactivity, primarily driven by the balance between the inductive and resonance effects. While fluorine's formidable inductive effect is tempered by a significant resonance contribution, chlorine's influence is more dominated by its inductive electron withdrawal.

This guide has demonstrated that:

  • In general, both fluoro- and chlorobenzoic acids are more acidic and reactive than benzoic acid itself.

  • The relative reactivity is highly dependent on the substituent's position. Notably, at the para position, 4-chlorobenzoic acid is a stronger acid and is predicted to be more reactive than 4-fluorobenzoic acid.

  • For ortho-substituted isomers, a combination of electronic and steric "ortho effects" leads to a significant increase in acidity, with 2-chlorobenzoic acid being the stronger acid.

By understanding these fundamental principles and employing rigorous comparative experimental designs, researchers can make informed decisions in the selection of building blocks for drug discovery and synthetic chemistry, ultimately leading to more efficient and predictable outcomes.

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Molecules. [Link]

  • An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. [Link]

  • Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps. [Link]

  • Why is benzoic acid more acidic than p-chlorobenzoic acid? Chemistry Stack Exchange. [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. [Link]

  • The effect of chlorine and fluorine substitutions on tuning the ionization potential of benzoate-bridged paddlewheel diruthenium(ii, ii) complexes. (2018). Dalton Transactions. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. [Link]

  • Is o-flurobenzoic acid less acidic than o-chlorobenzoic acid? Quora. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of Victoria. [Link]

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022). Journal of the Technical University of Gabrovo. [Link]

  • Substituent Effects on Acidity. NC State University Libraries. [Link]

  • Substituent Effects on Acidity. (2021). Chemistry LibreTexts. [Link]

  • Grids to Illustrate Induction and Resonance Effects: Aromatic Acidity and Basicity. ChemRxiv. [Link]

  • Para chloro benzoic acid vs para fluro benzoic compare the acidity. (2020). Eduncle. [Link]

  • Fluorine is more electronegative than chlorine but p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Explain. Allen. [Link]

  • Inductive Effects in Aliphatic Carboxylic Acids. (2019). Chemistry LibreTexts. [Link]

  • Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? Quora. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Chemistry Benzoic Acid. SATHEE. [Link]

  • BENZOIC ACID. ChemicalSafetyFacts.org. [Link]

  • The Hammett cp relationship. Cambridge University Press. [Link]

Sources

Validation

The Halogen Advantage: A Comparative Guide to Fluorine and Chlorine Bioisosteric Replacements in Drug Design

As drug development professionals, we frequently encounter lead compounds that exhibit potent in vitro activity but fail in vivo due to rapid metabolic clearance, poor membrane permeability, or suboptimal target residenc...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter lead compounds that exhibit potent in vitro activity but fail in vivo due to rapid metabolic clearance, poor membrane permeability, or suboptimal target residence time. In rational drug design, bioisosterism—the substitution of structurally or chemically similar groups to optimize a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile—is a foundational tactic.

Among the most impactful modifications is the strategic incorporation of halogens. However, treating all halogens as interchangeable is a critical misstep. This guide objectively compares the bioisosteric replacement of Fluorine (F) and Chlorine (Cl) , detailing the physicochemical causality behind their divergent behaviors, providing comparative experimental data, and outlining self-validating protocols for their evaluation.

Physicochemical Foundations & Causality

The decision to deploy fluorine versus chlorine hinges on their distinct atomic properties. While both are halogens, they serve entirely different bioisosteric roles due to the interplay between electronegativity, polarizability, and atomic radius.

  • Fluorine as a Hydrogen Isostere: Fluorine is the smallest halogen and the most electronegative element. Its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), allowing it to replace a hydrogen atom without introducing significant steric bulk. The extreme electronegativity of fluorine means it holds its electron cloud tightly, resulting in low polarizability and an exceptionally strong carbon-fluorine (C-F) bond 1.

  • Chlorine as a Methyl Isostere: Chlorine is significantly larger (1.75 Å) and is classically viewed as an isostere and isolipophilic replacement for the methyl group (-CH₃, 1.80 Å) 2. Unlike fluorine, chlorine is highly polarizable. This polarizability allows for the formation of a sigma-hole (a localized region of positive electrostatic potential opposite the C-Cl covalent bond), enabling chlorine to act as a Lewis acid and form strong, directional halogen bonds with protein backbone carbonyls 3.

Table 1: Physicochemical Parameters of Key Substituents
Substituentvan der Waals Radius (Å)Electronegativity (Pauling)Lipophilicity (π constant)Bond Dissociation Energy (kcal/mol)
Hydrogen (-H) 1.202.200.00~98 (C-H)
Fluorine (-F) 1.473.980.14~105 (C-F)
Chlorine (-Cl) 1.753.160.71~78 (C-Cl)
Methyl (-CH₃) 1.802.550.52~85 (C-C)

Strategic Application in Lead Optimization

The choice between F and Cl is dictated by the primary liability of the lead candidate [[4]]().

When to use Fluorine: If the liability is rapid Phase I metabolism, fluorine is the premier choice. Cytochrome P450 (CYP450) enzymes initiate oxidative metabolism via hydrogen atom abstraction. By replacing a metabolically labile C-H bond with a C-F bond, the site is effectively blocked. The C-F bond (~105 kcal/mol) is too strong for the CYP450 heme-oxo intermediate to cleave [[5]]().

When to use Chlorine: If the liability is weak target affinity, particularly in a hydrophobic sub-pocket, chlorine is superior. Its larger size fills the hydrophobic void, displacing high-energy water molecules (an entropically favorable process). Furthermore, the anisotropic charge distribution (sigma-hole) allows chlorine to anchor the drug to the target via halogen bonding—an interaction fluorine rarely achieves due to its lack of a significant sigma-hole.

HalogenStrategy Lead Lead Compound Optimization Analyze Identify Primary Liability Lead->Analyze Metab Rapid CYP450 Oxidation Analyze->Metab PK Issue Affinity Weak Target Affinity Analyze->Affinity PD Issue Fluorine Fluorine (F) Replacement (H-Isostere) Metab->Fluorine Chlorine Chlorine (Cl) Replacement (CH3-Isostere) Affinity->Chlorine MechF Blocks oxidation via strong C-F bond Fluorine->MechF MechCl Fills hydrophobic pocket & forms Halogen Bonds Chlorine->MechCl

Figure 1: Decision matrix for halogen bioisosteric replacement in lead optimization.

Comparative Performance Data

To objectively evaluate the impact of these replacements, we analyze Matched Molecular Pairs (MMPs)—molecules differing only by the specific halogen substitution.

Table 2: Comparative Performance Matrix (F vs. Cl)
ParameterFluorine (-F) ReplacementChlorine (-Cl) ReplacementMechanistic Causality
Metabolic Stability Highly IncreasedVariable / Context-DependentHigh C-F BDE prevents CYP450 hydrogen abstraction; Cl may increase lipophilic clearance.
Target Affinity Minor changes (Weak H-bond acceptor)Significantly IncreasedCl forms halogen bonds via its sigma-hole; F is too electronegative to form a strong sigma-hole.
Lipophilicity (LogP) Marginal Increase (+0.14)Major Increase (+0.71)Cl possesses a larger, highly polarizable electron cloud compared to the tightly held electrons of F.
Membrane Permeability MaintainedIncreasedDriven by the thermodynamic push of the lipophilic Cl atom into the lipid bilayer.

Experimental Methodologies & Workflows

To ensure data integrity, the evaluation of bioisosteres must rely on self-validating experimental systems. Below are the standard protocols for assessing the two primary variables affected by halogenation: metabolic stability and lipophilicity.

Protocol 1: In Vitro Metabolic Stability Assay (Microsomal Incubation)

This assay measures the intrinsic clearance of the drug candidate. The inclusion of a minus-NADPH control makes this a self-validating system: because CYP450 enzymes obligately require NADPH for electron transfer, any degradation observed in the absence of NADPH indicates chemical instability rather than enzymatic metabolism.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). Control: Run a parallel incubation replacing NADPH with buffer.

  • Sampling & Quenching: At precise time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate microsomal proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

ExperimentalWorkflow Prep Prepare 1 µM Test Compound Incubate Incubate with HLM + NADPH @ 37°C Prep->Incubate Quench Quench with Acetonitrile Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Calc Calculate t½ & Clearance Analyze->Calc

Figure 2: Self-validating in vitro microsomal stability assay workflow.

Protocol 2: Lipophilicity Determination (LogD Shake-Flask Method)

Lipophilicity drives both membrane permeability and off-target toxicity. This protocol uses mutual saturation to prevent phase volume shifts during the assay, ensuring true thermodynamic equilibrium.

  • Solvent Saturation: Mutually saturate n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them vigorously together for 24 hours prior to the experiment.

  • Compound Addition: Dissolve the halogenated drug candidate in the saturated octanol phase at a concentration of 1 mg/mL.

  • Partitioning: Mix equal volumes of the drug-spiked octanol and saturated PBS in a sealed glass vial. Shake mechanically at 25°C for 2 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 10 minutes to ensure complete physical separation of the aqueous and organic layers.

  • Quantification: Carefully extract aliquots from both layers. Quantify the drug concentration in each phase using LC-MS/MS.

  • Calculation: Calculate the distribution coefficient: LogD7.4​=log10​([Drug]octanol​/[Drug]PBS​) . Causality check: The chlorine analog should consistently demonstrate a higher LogD than the fluorine analog due to its larger, polarizable electron cloud.

References
  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Journal of Medicinal Chemistry / PMC URL
  • Title: Bioisosterism: A Rational Approach in Drug Design Source: Chemical Reviews / ACS Publications URL
  • Title: Which halogen to choose?
  • Title: Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Title: 1-Fluoroheptane Technical Guide (Deoxyfluorination and Metabolic Stability)

Sources

Comparative

A Senior Scientist's Comparative Guide to the Synthetic Pathways of Substituted Fluorobenzoic Acids

Introduction: The Critical Role of Fluorobenzoic Acids in Modern Chemistry Substituted fluorobenzoic acids are not merely laboratory curiosities; they are cornerstone building blocks in modern molecular design, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fluorobenzoic Acids in Modern Chemistry

Substituted fluorobenzoic acids are not merely laboratory curiosities; they are cornerstone building blocks in modern molecular design, particularly within the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom into a benzoic acid scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This "fluorine effect" is a powerful tool for medicinal chemists seeking to optimize drug candidates.

However, the synthesis of these valuable compounds is far from trivial. The choice of synthetic route is a critical decision, dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, scalability, and cost. This guide provides a comparative analysis of the most prevalent and emerging synthetic strategies, offering field-proven insights and experimental data to inform your selection process. We will dissect the mechanisms, weigh the strategic advantages and limitations of each pathway, and provide validated protocols to bridge theory with practice.

Chapter 1: The Workhorse - Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway, particularly the Halogen Exchange (Halex) reaction, is arguably the most established and industrially significant method for introducing fluorine into an aromatic ring.

Mechanism and Guiding Principles

The SNAr mechanism relies on the activation of an aromatic ring towards nucleophilic attack. This is achieved by the presence of one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to a suitable leaving group (typically -Cl or -Br). The fluoride anion (F⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as the Meisenheimer complex. The subsequent expulsion of the leaving group restores aromaticity and yields the fluorinated product.

The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or sulfolane are essential as they effectively solvate the metal cation (e.g., K⁺ in KF), leaving a "naked," highly reactive fluoride anion that can readily participate in the nucleophilic attack.

SNAr_Mechanism Reactants Aryl-Cl/Br + F⁻ (e.g., from KF) TransitionState1 Rate-Determining Step (Addition) Reactants->TransitionState1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TransitionState1->Meisenheimer TransitionState2 Fast Step (Elimination) Meisenheimer->TransitionState2 Products Aryl-F + Cl⁻/Br⁻ TransitionState2->Products Loss of Leaving Group EWG Activating Group (-NO₂, -CN, etc.) Ortho/Para to Leaving Group EWG->Reactants Activates Ring

Caption: The SNAr mechanism for aromatic fluorination.

Comparative Performance
ParameterSNAr / Halex Reaction
Typical Substrates Electron-deficient aryl chlorides/bromides (e.g., nitro-substituted chloro/bromobenzoic acids).
Common Reagents Anhydrous KF (spray-dried), CsF, TBAF; Phase-transfer catalysts (e.g., 18-crown-6).
Solvents DMSO, DMF, Sulfolane.
Temperature High temperatures are often required (150-250 °C).
Yield Range Good to excellent (70-95%) for activated substrates.
Advantages - Industrially scalable and cost-effective.- High yields for suitable substrates.- Readily available starting materials.
Limitations - Requires strong electron-withdrawing groups ortho or para to the leaving group.- Harsh reaction conditions (high temp.).- Limited functional group tolerance.- Not suitable for electron-rich or neutral aromatic rings.
Field-Proven Insights

The success of a Halex reaction hinges on two factors: the purity of the fluoride source and the anhydrous nature of the reaction. Spray-dried potassium fluoride is often preferred over standard KF as its higher surface area enhances reactivity. For particularly stubborn substrates, the more soluble and reactive caesium fluoride (CsF) can be employed, albeit at a higher cost. The use of a phase-transfer catalyst can sometimes improve reaction rates and allow for lower temperatures by facilitating the transport of the fluoride ion into the organic phase.

Validated Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

This protocol details the synthesis of 4-fluoro-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid, a classic example of a Halex reaction.

Materials:

  • 4-chloro-3-nitrobenzoic acid (1.0 eq)

  • Spray-dried potassium fluoride (KF) (2.0-3.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus or similar setup for azeotropic distillation

  • Mechanical stirrer

  • Thermometer/thermocouple

  • Heating mantle

  • Condenser

Step-by-Step Procedure:

  • System Setup and Drying: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap filled with toluene, add 4-chloro-3-nitrobenzoic acid (1.0 eq) and anhydrous DMSO.

  • Azeotropic Removal of Water: Add toluene to the flask. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue this process until no more water is collected to ensure the system is anhydrous.

  • Fluorination Reaction: Cool the mixture to below 100 °C. Carefully add spray-dried potassium fluoride (2.0-3.0 eq).

  • Heating: Slowly heat the reaction mixture to 160-180 °C and maintain this temperature. Monitor the reaction progress by TLC or HPLC by taking small aliquots, quenching them with water, and extracting with a suitable organic solvent (e.g., ethyl acetate). The reaction is typically complete within 8-16 hours.

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice water with stirring.

  • Precipitation: Acidify the aqueous solution to a pH of ~1-2 by the dropwise addition of concentrated HCl. This will precipitate the product.

  • Isolation and Purification: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual DMSO and inorganic salts.

  • Drying: Dry the purified 4-fluoro-3-nitrobenzoic acid in a vacuum oven to a constant weight. The product is typically obtained as a pale yellow solid.

Chapter 2: The Classic Route - Diazotization-Fluorination (Balz-Schiemann Reaction)

For substrates lacking the requisite electronic activation for SNAr, the Balz-Schiemann reaction provides a powerful alternative. This pathway begins with a readily available aniline derivative, offering a different retrosynthetic approach.

Mechanism and Guiding Principles

The process involves three key stages:

  • Diazotization: An aromatic amine (aniline) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Precipitation: The diazonium salt is then treated with a fluoride source, classically tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄), which causes the precipitation of the corresponding diazonium tetrafluoroborate salt. This isolation step is advantageous as it purifies the intermediate from the initial reaction mixture.

  • Decomposition (Fluorodediazoniation): The isolated diazonium tetrafluoroborate salt is then decomposed, either thermally (heating the dry salt) or photochemically, to yield the aryl fluoride, nitrogen gas (N₂), and boron trifluoride (BF₃).

Modern variants of this reaction utilize other fluoride sources like HF-pyridine or anhydrous HF, which can sometimes offer higher yields and broader applicability.

Balz_Schiemann_Reaction Start Aryl-NH₂ (Aminobenzoic Acid) Step1 Diazotization NaNO₂, aq. Acid 0-5 °C Start->Step1 Intermediate1 Aryl-N₂⁺ X⁻ (Diazonium Salt) Step1->Intermediate1 Step2 Anion Exchange + HBF₄ or NaBF₄ Intermediate1->Step2 Intermediate2 Aryl-N₂⁺ BF₄⁻ (Diazonium Tetrafluoroborate) (Isolated Solid) Step2->Intermediate2 Step3 Decomposition Heat (Δ) or Light (hν) Intermediate2->Step3 Product Aryl-F (Fluorobenzoic Acid) Step3->Product Byproducts N₂ (gas) + BF₃ Step3->Byproducts

Caption: Workflow of the Balz-Schiemann reaction.

Comparative Performance
ParameterBalz-Schiemann Reaction
Typical Substrates Primary aromatic amines (anilines), including electron-rich, electron-neutral, and electron-poor systems.
Common Reagents NaNO₂, HCl, H₂SO₄, HBF₄, NaBF₄.
Solvents Aqueous acid for diazotization; often decomposition is done neat or in high-boiling inert solvents.
Temperature Diazotization: 0-5 °C. Decomposition: Varies widely (80-200 °C), can be exothermic.
Yield Range Moderate to good (40-75%), highly substrate-dependent.
Advantages - Broad substrate scope; not reliant on electronic activation.- Starts from readily available anilines.- Intermediate salt can be isolated and purified.
Limitations - Safety Hazard: Diazonium salts can be thermally unstable and explosive, especially when dry.- Moderate yields.- Stoichiometric generation of waste products.- High temperatures for decomposition can limit functional group tolerance.
Field-Proven Insights

The primary concern with the Balz-Schiemann reaction is safety. The thermal decomposition of diazonium tetrafluoroborates can be unpredictably exothermic and must be performed with extreme caution, behind a blast shield, and on a small scale initially to assess its thermal stability. For large-scale operations, continuous flow reactors are increasingly being used to mitigate the risk by minimizing the amount of the hazardous intermediate present at any given time. The purity of the isolated diazonium salt is paramount; impurities can catalyze violent decomposition.

Validated Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid

This protocol is adapted from established literature procedures for the synthesis of 4-fluorobenzoic acid from 4-aminobenzoic acid.

Materials:

  • 4-aminobenzoic acid (1.0 eq)

  • Concentrated hydrochloric acid (HCl) (~3 eq)

  • Sodium nitrite (NaNO₂) (1.05 eq)

  • Tetrafluoroboric acid (HBF₄), ~48-50% aqueous solution (~2 eq)

  • Deionized water

  • Diethyl ether

  • Methanol

Equipment:

  • Beakers and flasks suitable for low-temperature reactions

  • Mechanical or magnetic stirrer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Heating mantle and condenser (for decomposition in solvent) or sand bath (for neat decomposition)

  • BLAST SHIELD (MANDATORY)

Step-by-Step Procedure:

  • Diazotization: In a beaker, suspend 4-aminobenzoic acid (1.0 eq) in a mixture of water and concentrated HCl (3 eq). Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by the solid dissolving to form a clear solution. Stir for an additional 20 minutes at 0-5 °C.

  • Precipitation of Tetrafluoroborate Salt: To the cold diazonium salt solution, slowly add chilled tetrafluoroboric acid (~2 eq). The p-carboxybenzenediazonium tetrafluoroborate will precipitate as a white solid.

  • Isolation: Continue stirring in the ice bath for 30 minutes, then collect the precipitated salt by vacuum filtration. Wash the filter cake with a small amount of ice-cold water, followed by cold methanol, and finally a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the salt carefully. CRITICAL SAFETY NOTE: Do not dry the salt completely in a heated oven. It is best to air-dry it or dry it under a gentle stream of nitrogen. The dry salt is potentially explosive and should be handled with extreme care.

  • Thermal Decomposition: (Perform behind a blast shield) . Place the dried diazonium tetrafluoroborate salt in a flask. Heat it gently and carefully using a sand bath or an oil bath. The decomposition will begin, evidenced by the evolution of N₂ and BF₃ gases. The product, 4-fluorobenzoic acid, will remain as a solid residue. Heat until gas evolution ceases.

  • Purification: Cool the flask. The crude 4-fluorobenzoic acid can be purified by recrystallization from water to yield the final product.

Chapter 3: The Modern Approach - Direct C-H Fluorination

Direct C-H fluorination represents a paradigm shift in synthetic strategy. Instead of relying on pre-installed functional groups like halides or amines, these methods aim to replace a hydrogen atom directly with fluorine. This approach is highly atom-economical and opens up new, more efficient synthetic routes.

Mechanism and Guiding Principles

Direct C-H fluorination typically proceeds via one of two general mechanisms:

  • Electrophilic Fluorination: An electrophilic fluorinating agent, often containing a reactive N-F bond (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)), is used. The aromatic ring acts as a nucleophile, attacking the "F⁺" source. This pathway is most effective for electron-rich aromatic systems, and the regioselectivity is governed by the inherent electronic properties of the substrate, similar to other electrophilic aromatic substitution reactions.

  • Metal-Catalyzed Fluorination: A transition metal catalyst, most commonly palladium (Pd), is used to selectively activate a specific C-H bond. The reaction often requires a directing group on the substrate that coordinates to the metal center, bringing it into proximity with the target C-H bond. This coordination facilitates the C-H activation step (often via concerted metalation-deprotonation), forming a metallacyclic intermediate. An oxidant is then used to promote reductive elimination, forming the C-F bond and regenerating the active catalyst.

CH_Fluorination cluster_0 Palladium-Catalyzed (Directed) cluster_1 Electrophilic Fluorination (Non-Directed) Aryl_H Aryl-H with Directing Group (DG) Metallacycle Palladacycle Intermediate Aryl_H->Metallacycle + Pd(II) Pd_Catalyst Pd(II) Catalyst Oxidation Oxidation (+ 'F⁺' source, e.g., NFSI) Metallacycle->Oxidation Pd_IV Pd(IV)-F Intermediate Oxidation->Pd_IV Reductive_Elim Reductive Elimination Pd_IV->Reductive_Elim Reductive_Elim->Pd_Catalyst Regenerates Catalyst Product_Pd Aryl-F Reductive_Elim->Product_Pd Aryl_H_Elec Electron-Rich Aryl-H EAS_Step Electrophilic Aromatic Substitution Aryl_H_Elec->EAS_Step Selectfluor Electrophilic F⁺ Source (e.g., Selectfluor®) Selectfluor->EAS_Step Product_Elec Aryl-F EAS_Step->Product_Elec

Validation

Assessing Metabolic Stability: A Comparative Guide for Derivatives of 4-Chloro-3-fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate molecul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate molecule with promising pharmacological activity can falter if it is too rapidly metabolized in the body, leading to poor bioavailability and an inability to maintain therapeutic concentrations. Conversely, a compound that is excessively resistant to metabolism may accumulate to toxic levels. This guide provides a comprehensive framework for assessing the metabolic stability of derivatives of 4-chloro-3-fluoro-2-methylbenzoic acid, a scaffold with potential for diverse therapeutic applications.

As Senior Application Scientists, we recognize that a deep understanding of structure-metabolism relationships is paramount. This guide is therefore structured to not only provide detailed experimental protocols but also to elucidate the underlying principles that govern the metabolic fate of these halogenated and methylated benzoic acid derivatives. We will explore how subtle modifications to the parent structure can profoundly impact its interaction with drug-metabolizing enzymes, thereby influencing its stability.

The Influence of Structure on Metabolic Fate: A Theoretical Framework

The metabolic stability of a xenobiotic is largely dictated by its susceptibility to biotransformation, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues. The structure of 4-chloro-3-fluoro-2-methylbenzoic acid presents several key features that are likely to influence its metabolism:

  • Halogenation (Chloro and Fluoro Substituents): The presence of both chlorine and fluorine atoms on the aromatic ring is expected to increase the metabolic stability of the molecule. Halogens are strongly electron-withdrawing, which can deactivate the aromatic ring towards oxidative metabolism by CYP450 enzymes. The carbon-fluorine bond is particularly strong and resistant to cleavage. While metabolic defluorination and dechlorination can occur, they are generally less favorable than the oxidation of unsubstituted aromatic positions.

  • Methyl Group: The methyl group at the 2-position can be a site for oxidative metabolism, potentially undergoing hydroxylation to form a benzylic alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. However, the steric hindrance from the adjacent carboxylic acid and fluorine atom may influence the accessibility of this group to metabolizing enzymes.

  • Carboxylic Acid Group: The carboxylic acid moiety is a primary site for Phase II conjugation reactions, such as glucuronidation, which enhances water solubility and facilitates excretion.

To illustrate the principles of assessing metabolic stability, we will consider a parent compound and three hypothetical derivatives of 4-chloro-3-fluoro-2-methylbenzoic acid:

  • Parent Compound (PC-001): 4-Chloro-3-fluoro-2-methylbenzoic acid

  • Derivative A (DA-002): 4-Chloro-3-fluoro-2-(hydroxymethyl)benzoic acid (introducing a potential site for further oxidation or conjugation)

  • Derivative B (DB-003): 4-Chloro-3-fluoro-2-methylbenzamide (replacing the carboxylic acid with an amide to alter conjugation potential)

  • Derivative C (DC-004): 5-Bromo-4-chloro-3-fluoro-2-methylbenzoic acid (introducing an additional halogen to potentially further block metabolism)

Experimental Assessment of Metabolic Stability

The cornerstone of in vitro metabolic stability assessment lies in incubating the test compound with a source of drug-metabolizing enzymes and quantifying the rate of its disappearance over time. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolic reactions, as liver microsomes are a rich source of CYP450 enzymes.

Comparative

A Comparative Guide to 4-Chloro-3-fluoro-2-methylbenzoic Acid and Its Analogs in Research and Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of molecular design. This guide offers an in-depth comparative analysis of 4-Chloro-3-fluoro-2-methylbenzoic acid, a unique trifunctional arene, and its structural isomers and related halogenated benzoic acids. While specific public-domain data on the applications and patents for 4-Chloro-3-fluoro-2-methylbenzoic acid is limited, this guide will provide a comprehensive overview based on the well-documented utility of its analogs. By examining the structure-activity relationships of closely related compounds, we can infer the potential applications and performance of this specific molecule, offering a valuable framework for researchers in drug discovery and agrochemical development.

Introduction to 4-Chloro-3-fluoro-2-methylbenzoic Acid: A Molecule of Untapped Potential

4-Chloro-3-fluoro-2-methylbenzoic acid (CAS Number: 157652-29-4) is a substituted aromatic carboxylic acid featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoic acid core.[1][2] This specific substitution pattern suggests a molecule with distinct electronic and steric properties that can be exploited in various chemical syntheses.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₆ClFO₂[2]
Molecular Weight 188.58 g/mol [2]
LogP 2.48572[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 1[2]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]

The presence of both electron-withdrawing halogens (chlorine and fluorine) and an electron-donating methyl group, in addition to the carboxylic acid functionality, makes this molecule a versatile building block. The interplay of these substituents can influence the acidity of the carboxylic acid, the reactivity of the aromatic ring, and the potential for specific intermolecular interactions.

Comparative Analysis: Structural Isomers and Their Known Applications

To understand the potential of 4-Chloro-3-fluoro-2-methylbenzoic acid, it is instructive to examine its structural isomers and related compounds for which applications and patents are documented.

Alternative 1: 4-Fluoro-2-methylbenzoic acid

This isomer lacks the chlorine atom present in our target molecule. It is a known intermediate in the synthesis of electronic chemical photoinitiators and medicinal compounds.[3]

  • Applications:

    • Electronic Chemicals: Utilized as a raw material for photoinitiators.[3]

    • Medicinal Chemistry: Serves as a key intermediate in the development of new pharmaceuticals.[3]

A patented synthesis method for 4-fluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and recrystallization to separate it from its isomer, 2-fluoro-4-methylbenzoic acid.[3] This process highlights a potential synthetic route that could be adapted for 4-Chloro-3-fluoro-2-methylbenzoic acid.

Alternative 2: 4-Fluoro-3-methylbenzoic acid

This isomer is a versatile building block for the synthesis of active pharmaceutical ingredients (APIs).[4]

  • Applications:

    • Drug Discovery: An analog of imidazopyridine based on this acid has shown potent anticoccidial activity.[4] The carboxylic acid group allows for its attachment to various molecular scaffolds.[4]

Alternative 3: 4-Chloro-2-methylbenzoic acid

This compound is a key intermediate in organic synthesis with broad applications.[3]

  • Applications:

    • Pharmaceuticals: Used in the development of anti-inflammatory and analgesic drugs.[3]

    • Agrochemicals: Employed in the formulation of herbicides and pesticides.[3]

    • Polymer Chemistry: Acts as a building block for specialty polymers.[3]

Alternative 4: 2-Chloro-6-fluoro-3-methylbenzoic acid

This isomer is particularly relevant as it has been cited in a patent for the synthesis of a stearoyl-CoA desaturase 1 (SCD1) inhibitor, which has potential applications in treating obesity.[5] This directly suggests that benzoic acids with this specific combination of substituents are of high interest in metabolic disease research.

Inferred Applications and Potential Advantages of 4-Chloro-3-fluoro-2-methylbenzoic Acid

Based on the applications of its isomers, we can infer several potential areas of application for 4-Chloro-3-fluoro-2-methylbenzoic acid:

  • Medicinal Chemistry: The unique substitution pattern could lead to novel interactions with biological targets. The presence of both chlorine and fluorine can modulate properties like lipophilicity and metabolic stability, which are critical in drug design.[6] The demonstrated activity of a closely related isomer as an SCD1 inhibitor suggests that 4-Chloro-3-fluoro-2-methylbenzoic acid could be a valuable scaffold for developing new therapeutics for metabolic disorders.

  • Agrochemicals: Halogenated benzoic acids are common motifs in herbicides and pesticides.[7] The specific combination of substituents on 4-Chloro-3-fluoro-2-methylbenzoic acid could result in new active ingredients with improved efficacy or a different spectrum of activity.

  • Materials Science: As seen with its isomers, this molecule could serve as a monomer or an additive in the synthesis of specialty polymers and electronic materials, where the halogen atoms can impart desirable properties such as flame retardancy or specific electronic characteristics.

The specific ortho-methyl group in 4-Chloro-3-fluoro-2-methylbenzoic acid could provide a steric handle to influence the conformation of molecules derived from it, potentially leading to higher selectivity for biological targets.

Experimental Protocols: Synthesis of Halogenated Benzoic Acid Derivatives

Protocol 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid via Friedel-Crafts Acylation

This protocol is adapted from a patented method and can be a template for the synthesis of related compounds.[3]

Workflow:

G A m-Fluorotoluene + Trichloroacetyl chloride B Friedel-Crafts Acylation (Anhydrous AlCl3) A->B C Isomeric Mixture B->C D Alkaline Hydrolysis C->D E Isomeric Acid Mixture D->E F Recrystallization E->F G 4-Fluoro-2-methylbenzoic acid F->G

A generalized synthetic workflow.

Methodology:

  • Acylation: To a solution of m-fluorotoluene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum trichloride at a low temperature.

  • Slowly add trichloroacetyl chloride to the mixture while maintaining the temperature.

  • Allow the reaction to proceed until completion, monitored by a suitable technique like TLC or GC.

  • Hydrolysis: Quench the reaction mixture with ice and acidify.

  • Extract the organic product and then hydrolyze the intermediate with a strong base (e.g., NaOH) in an aqueous solution.

  • Purification: Acidify the aqueous solution to precipitate the mixture of isomeric acids.

  • Separate the desired 4-fluoro-2-methylbenzoic acid from its isomer by fractional recrystallization from a suitable solvent (e.g., toluene).[3]

Protocol 2: General Amide Coupling of a Benzoic Acid Derivative

This protocol describes a general method for converting the carboxylic acid group into an amide, a common step in drug discovery.[8]

Workflow:

G A 4-Chloro-3-fluoro-2-methylbenzoic acid + Amine B Coupling Reagent (e.g., HATU, HOBt) A->B C Amide Product B->C

Sources

Validation

Computational Conformational Analysis of Ortho-Substituted Benzoic Acids: A Methodological Comparison Guide

As a Senior Application Scientist in computational chemistry, I frequently consult with drug development professionals and materials scientists who are designing active pharmaceutical ingredients (APIs). A recurring chal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry, I frequently consult with drug development professionals and materials scientists who are designing active pharmaceutical ingredients (APIs). A recurring challenge in these pipelines is accurately modeling ortho-substituted benzoic acids (OSBAs) .

Unlike their meta or para counterparts, OSBAs exhibit a complex "ortho effect." The proximity of the substituent to the carboxylic acid group creates a delicate, competing interplay between steric hindrance (which forces the carboxyl group to twist out of the aromatic plane) and intramolecular non-covalent interactions (such as O-H···X hydrogen or halogen bonding)[1]. Because traditional linear free-energy relationships (like Hammett constants) often fail for ortho-substituents due to these steric complexities[2], rigorous 3D conformational analysis is mandatory.

In this guide, we will objectively compare the performance of leading computational "products"—specifically Density Functional Theory (DFT) functionals and ab initio methods—to determine which tools provide the most accurate thermodynamic and spectral predictions for OSBAs.

Product Comparison: Selecting the Right Computational Method

In the computational software ecosystem (e.g., Gaussian, Schrödinger, ORCA), the choice of functional or basis set is the most critical decision you will make. Below is an objective performance comparison of three standard approaches used for OSBA conformational analysis.

A. B3LYP (The Legacy Standard)
  • Performance: B3LYP is the most widely cited functional for organic molecules and provides excellent baseline geometries. However, it fundamentally lacks medium-range dispersion corrections.

  • The OSBA Challenge: In molecules like salicylic acid or 2-fluorobenzoic acid, B3LYP often underestimates the stabilizing force of intramolecular hydrogen bonds and overestimates the red-shift of hydrogen-bonded complexes[3]. It tends to over-penalize steric clashes, artificially skewing the Boltzmann distribution toward non-planar conformers.

B. M06-2X (The Non-Covalent Specialist)
  • Performance: Developed by Truhlar and Zhao, M06-2X is a highly parameterized meta-GGA functional explicitly designed to capture dispersion forces and non-covalent interactions.

  • The OSBA Challenge: M06-2X excels at modeling OSBAs. It accurately balances the repulsive steric forces of the ortho-substituent against the attractive dispersion forces of intramolecular hydrogen bonds, yielding highly accurate relative conformer energies[3].

C. MP2 (The Ab Initio Benchmark)
  • Performance: Second-order Møller–Plesset perturbation theory (MP2) provides rigorous, wave-function-based electron correlation.

  • The OSBA Challenge: While highly accurate for benchmarking the energetics of isolated intramolecular H-bonds, MP2 scales poorly with system size ( O(N5) ). It is generally reserved for single-point energy corrections on DFT-optimized geometries rather than routine high-throughput screening.

Quantitative Performance Comparison

To illustrate these differences, let us examine the relative energies of 2-fluorobenzoic acid (2FBA) conformers. The cis conformer is the global minimum, but the trans conformers demonstrate the critical role of intramolecular interactions[1].

Conformer (2FBA)Intramolecular InteractionRel. Energy (B3LYP)Rel. Energy (M06-2X)Experimental Agreement
cis (Global Min)None (Planar)0.00 kJ/mol0.00 kJ/molBaseline
trans-II Stabilizing O-H···F H-bond+7.69 kJ/mol+6.20 kJ/molHigh (IR Confirmed)
trans-I Repulsive O-H···H clash+29.36 kJ/mol+28.10 kJ/molHigh (Rarely Populated)

Data synthesized from benchmark computational studies on ortho-halogenated benzoic acids using 6-311++G(d,p) basis sets[1].

A Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, computational predictions must never exist in a vacuum. I strongly advocate for a self-validating workflow , where computational outputs are mathematically verified and directly correlated to experimental spectroscopy (IR or NMR).

Here is the step-by-step methodology for analyzing OSBAs:

Step 1: Molecular Mechanics (MM) Conformational Search
  • Action: Generate 3D structures and perform a stochastic conformational search using a force field like OPLS4 or MMFF94.

  • Causality: OSBAs have multiple rotatable bonds (the C-C bond linking the ring to the carboxyl group, and the C-O hydroxyl bond). MM rapidly samples the potential energy surface to ensure we do not miss any deep local minima before spending expensive DFT compute cycles.

Step 2: DFT Geometry Optimization
  • Action: Optimize the low-energy MM conformers using M06-2X/6-311++G(d,p) (or ω B97X-D).

  • Causality: We select M06-2X over B3LYP because the ortho-substituent creates competing non-covalent interactions. Diffuse functions (++) are mandatory in the basis set because we are often evaluating the acidity of these molecules, which requires accurately modeling the diffuse electron cloud of the resulting benzoate anion[4].

Step 3: Harmonic Frequency Analysis (Mathematical Validation)
  • Action: Run vibrational frequency calculations at the exact same level of theory used for optimization.

  • Causality: This step serves two critical purposes. First, it mathematically proves that the optimized geometry is a true local minimum (zero imaginary frequencies) rather than a transition state. Second, it calculates the Zero-Point Energy (ZPE) and generates the theoretical IR spectrum.

Step 4: Experimental Spectral Correlation
  • Action: Compare the DFT-calculated O-H stretching frequencies with experimental IR spectra (e.g., obtained via ATR-FTIR in non-polar solvents).

  • Causality: The strength of the intramolecular H-bond directly correlates with the red-shift of the O-H stretching frequency. By matching the calculated shift to the experimental shift, we validate that our chosen DFT functional accurately modeled the electron density of the hydrogen bond[4].

Workflow Visualization

Below is the logical architecture of the self-validating protocol described above.

Workflow N1 1. 3D Structure Generation (Ortho-Substituted Benzoic Acids) N2 2. Molecular Mechanics (MM) Conformational Search N1->N2 Initial Sampling N3 3. DFT Optimization (M06-2X / ωB97X-D) N2->N3 Low-Energy Conformers N4 4. Frequency Analysis (ZPE & IR Spectra) N3->N4 Minima Verification N5 5. Experimental Validation (NMR / IR Spectroscopy) N4->N5 Spectral Matching N6 Validated Conformational Landscape N5->N6 Final Correlation

Figure 1: Self-validating computational workflow for OSBA conformational analysis.

Conclusion

For the conformational analysis of ortho-substituted benzoic acids, legacy functionals like B3LYP are insufficient due to their poor handling of dispersion forces. M06-2X or dispersion-corrected functionals (like ω B97X-D) paired with a robust basis set (e.g., 6-311++G(d,p)) represent the optimal "product" choice. By anchoring these computational predictions to a self-validating workflow that includes frequency analysis and experimental IR/NMR correlation, researchers can confidently map the complex thermodynamic landscapes of these critical chemical building blocks.

References

  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. URL: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. URL: [Link]

  • Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. PMC - NIH. URL: [Link]

  • Is the Hammett's Constant Free of Steric Effects? The Journal of Physical Chemistry A. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-fluoro-2-methylbenzoic acid

Introduction: A Proactive Stance on Laboratory Safety As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-3-fluoro-2-methylbenzoic acid (CAS No. 157652-29-4) demands a s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-3-fluoro-2-methylbenzoic acid (CAS No. 157652-29-4) demands a safety-first mindset that is both rigorous and adaptable.[1][2][3][4] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a culture of safety where every experimental choice is underpinned by a deep understanding of the potential risks and the rationale for mitigating them. This document serves as an essential operational plan for any laboratory professional handling this compound.

Hazard Assessment: An Evidence-Based Profile

A specific, comprehensive Safety Data Sheet (SDS) for 4-Chloro-3-fluoro-2-methylbenzoic acid is not consistently available across all suppliers. Therefore, a prudent and scientifically sound approach involves evaluating the hazards of structurally similar compounds. Halogenated benzoic acids frequently exhibit irritant or corrosive properties.[5][6][7] Based on data from analogous chemicals, we can construct an inferred hazard profile for 4-Chloro-3-fluoro-2-methylbenzoic acid.

Inferred Hazard Profile:

  • Skin Irritation/Corrosion: Expected to cause skin irritation and potentially severe burns upon prolonged contact.[8][9][10][11]

  • Eye Damage/Irritation: Poses a significant risk of serious eye irritation or irreversible eye damage.[5][7][11][12][13] This is a critical consideration for all handling procedures.

  • Respiratory Irritation: As a solid powder, inhalation of dust may cause respiratory tract irritation.[9][10][14]

  • Oral Toxicity: May be harmful if swallowed.[12][15]

This evidence-based assessment dictates that the compound must be handled with engineering controls and a comprehensive PPE strategy to prevent all routes of exposure.

Core PPE Requirements: The Non-Negotiable Baseline

For any work involving 4-Chloro-3-fluoro-2-methylbenzoic acid, the following PPE represents the minimum standard. The causality behind each choice is critical to understanding and ensuring compliance.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and potential splashes.[14][16] When handling larger quantities (>10g) or when there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.[5][7]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended as a starting point.[5][16] A crucial, and often overlooked, step is to consult the glove manufacturer’s compatibility chart for breakthrough times. For prolonged tasks or when handling solutions, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use.[8]

  • Skin and Body Protection: A flame-resistant laboratory coat is required. It should be fully buttoned with sleeves rolled down. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6][16] For tasks with a high potential for splashing, a chemically resistant apron should be worn over the lab coat.

Operational Protocols: Task-Specific PPE Selection

The level of risk evolves with the experimental procedure. The following section provides step-by-step guidance for PPE selection across common laboratory workflows.

Weighing and Aliquoting Solid Compound

This task presents a primary risk of aerosolization and dust inhalation.

Methodology:

  • Engineering Controls: All weighing operations must be conducted within a certified chemical fume hood or a powder containment hood to minimize respiratory exposure.[14][16]

  • Primary PPE: Don the core requirements: chemical splash goggles, nitrile gloves, and a lab coat.

  • Respiratory Protection: Due to the risk of inhaling fine particulates, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required, even within a fume hood, especially when handling quantities greater than 1 gram.[14][16]

  • Static Control: Use anti-static weigh paper or an ionizing bar to prevent the fine powder from dispersing due to static electricity.

Solution Preparation and Transfers

The primary risk shifts from inhalation to chemical splashes.

Methodology:

  • Engineering Controls: All solution preparations and liquid transfers must occur within a chemical fume hood.

  • Enhanced PPE:

    • Eye/Face: Wear chemical splash goggles and a face shield.[5]

    • Hand: Wear nitrile gloves. If working with larger volumes (>100 mL), consider wearing a heavier-duty glove or double-gloving.

    • Body: A chemically resistant apron over the lab coat is recommended.

  • Safe Handling: Always add the solid acid to the solvent slowly to control dissolution and prevent splashing.

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing Solid (<1g) Chemical Splash GogglesNitrile GlovesRecommended (N95)Lab Coat
Weighing Solid (>1g) Chemical Splash GogglesNitrile GlovesRequired (N95/P100) Lab Coat
Solution Preparation Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Not required in fume hoodLab Coat & Chem-Resistant Apron
Reaction Monitoring Chemical Splash GogglesNitrile GlovesNot required in fume hoodLab Coat
Spill Cleanup Goggles & Face ShieldHeavy-Duty Gloves (e.g., Butyl)Required (Appropriate Cartridge) Chemical Suit or Apron

PPE Donning, Doffing, and Disposal: A Self-Validating Protocol

Properly removing PPE is as critical as wearing it to prevent cross-contamination.

Experimental Protocol:

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Don lab coat.

    • Don eye/face protection.

    • Don respiratory protection (if required).

    • Wash hands again and dry them completely.

    • Don gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off): This should be performed in a designated area.

    • Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off inside-out.

    • Lab Coat: Unbutton the coat. Shrug it from the shoulders, turning the sleeves inside-out as you remove it. Avoid touching the exterior.

    • Eye/Face Protection: Handle by the strap or earpieces to remove.

    • Respirator: Remove last.

  • Disposal:

    • Dispose of all single-use PPE (gloves, N95 respirators) in a designated hazardous waste container.[8][15]

    • Contaminated lab coats must be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policy.[6]

Emergency Procedures: Immediate Action Plans

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[13][17][18] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17][18]

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[12]

Spill Response:

  • Evacuate the immediate area and alert colleagues and the safety officer.

  • Don appropriate PPE for spill cleanup, including respiratory protection with an organic vapor/acid gas cartridge and particulate filter, heavy-duty gloves, and a chemical apron or suit.[16]

  • For small spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[18][19]

  • Clean the spill area with a suitable solvent, followed by soap and water.

Visualization: PPE Selection Workflow

The following diagram outlines the logical decision-making process for selecting appropriate PPE when handling 4-Chloro-3-fluoro-2-methylbenzoic acid.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_action Action Start Start: New Task with 4-Chloro-3-fluoro-2-methylbenzoic acid Assess Assess Task: - Physical Form (Solid/Liquid) - Scale (mg/g/L) - Potential for Aerosolization/Splash Start->Assess CorePPE Core PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Assess->CorePPE Resp Add Respiratory Protection (N95 / P100) Assess->Resp  Solid & >1g or  Dusty? Face Add Face Shield Assess->Face  Liquid & Splash Risk? Apron Add Chemical Apron Assess->Apron  Liquid & Splash Risk? Proceed Proceed with Experiment in Fume Hood CorePPE->Proceed Resp->Proceed Face->Proceed Apron->Proceed Spill Spill / Emergency? Proceed->Spill Spill->Proceed No SpillKit Follow Spill Protocol: - Evacuate - Don Emergency PPE - Contain & Clean Spill->SpillKit Yes

Caption: Decision workflow for selecting task-appropriate PPE.

References

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • AU. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

  • KHA. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • PENTA. (2024, April 24). Benzoic acid - Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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